Product packaging for 3-Iodo-1-propyl-1H-pyrazole(Cat. No.:CAS No. 1334500-09-2)

3-Iodo-1-propyl-1H-pyrazole

Cat. No.: B595125
CAS No.: 1334500-09-2
M. Wt: 236.056
InChI Key: GKECSHRUAMABEX-UHFFFAOYSA-N
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Description

3-Iodo-1-propyl-1H-pyrazole (CAS 1334500-09-2) is a halogenated heterocyclic compound with the molecular formula C6H9IN2 and a molecular weight of 236.05 g/mol. It serves as a versatile and valuable synthetic intermediate, or building block, in organic chemistry and drug discovery projects. Its structure combines a pyrazole ring, a privileged scaffold in medicinal chemistry, with a propyl substituent at the 1-position and an iodine atom at the 3-position. Iodine is an excellent leaving group, making this compound particularly useful in metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, which is widely employed to construct biaryl systems common in many active pharmaceutical ingredients. This allows researchers to efficiently create more complex molecules by coupling the pyrazole ring with various boronic acids. Pyrazole derivatives are recognized for their broad spectrum of biological activities and are extensively used in the development of pharmaceuticals and agrochemicals. Compounds containing the pyrazole nucleus are being investigated for the treatment of metabolic, central nervous system, and oncological diseases, and have been successfully commercialized in drugs like Celebrex and Viagra. In agrochemistry, aryl pyrazoles are of special interest due to striking bioactivities, such as the herbicidal activity of fluazolate and pyraflufen-ethyl, which target protoporphyrinogen oxidase. The iodine atom in this compound acts as a reactive handle for further functionalization, enabling researchers to explore diverse chemical space and generate novel compounds for biological screening. Please Note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9IN2 B595125 3-Iodo-1-propyl-1H-pyrazole CAS No. 1334500-09-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-1-propylpyrazole
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InChI

InChI=1S/C6H9IN2/c1-2-4-9-5-3-6(7)8-9/h3,5H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKECSHRUAMABEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=CC(=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10716706
Record name 3-Iodo-1-propyl-1H-pyrazole
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Molecular Weight

236.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334500-09-2
Record name 1H-Pyrazole, 3-iodo-1-propyl-
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Record name 3-iodo-1-propyl-1H-pyrazole
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Foundational & Exploratory

3-Iodo-1-propyl-1H-pyrazole chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Iodo-1-propyl-1H-pyrazole

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, targeted towards researchers, scientists, and professionals in drug development.

Chemical Properties and Identifiers

This compound is a substituted pyrazole derivative. The introduction of an iodine atom at the 3-position and a propyl group at the 1-position of the pyrazole ring makes it a valuable intermediate in organic synthesis, particularly for introducing the pyrazole scaffold into more complex molecules via cross-coupling reactions.

Table 1: Physicochemical Properties

Property Value Source
Molecular Formula C₆H₉IN₂ [1]
Molecular Weight 236.05 g/mol Calculated
Monoisotopic Mass 235.98105 Da [1]
Appearance White to off-white crystalline solid (expected, based on parent compound) [2][3]
Melting Point 66-72 °C (for parent 3-Iodo-1H-pyrazole) [2]
Boiling Point 291.9±13.0 °C (Predicted for parent 3-Iodo-1H-pyrazole) [3]
pKa 11.20±0.10 (Predicted for parent 3-Iodo-1H-pyrazole) [3]
Solubility Insoluble in water (for parent 3-Iodo-1H-pyrazole) [3]

| Predicted XlogP | 1.7 |[1] |

Table 2: Chemical Identifiers

Identifier Value Source
SMILES CCCN1C=CC(=N1)I [1]
InChI InChI=1S/C6H9IN2/c1-2-4-9-5-3-6(7)8-9/h3,5H,2,4H2,1H3 [1]

| InChIKey | GKECSHRUAMABEX-UHFFFAOYSA-N |[1] |

Synthesis and Reactivity

The synthesis of this compound can be achieved through the N-alkylation of 3-Iodo-1H-pyrazole. The parent iodinated pyrazole itself can be synthesized from pyrazole via a protection-iodination-deprotection sequence.

Logical Synthesis Workflow

The following diagram illustrates a common synthetic pathway.

synthesis_workflow pyrazole Pyrazole iodo_pyrazole 3-Iodo-1H-pyrazole pyrazole->iodo_pyrazole Iodination propyl_iodo_pyrazole This compound iodo_pyrazole->propyl_iodo_pyrazole N-Alkylation reagent1 1. n-BuLi 2. Iodine (I₂) reagent1->iodo_pyrazole reagent2 Propyl halide (e.g., 1-iodopropane) Base (e.g., NaH, K₂CO₃) Solvent (e.g., DMF, THF) reagent2->propyl_iodo_pyrazole

Caption: Synthetic pathway for this compound.

Experimental Protocols

Protocol 1: Synthesis of 3-Iodo-1H-pyrazole from Pyrazole [4] This procedure involves the iodination of a protected pyrazole intermediate.

  • Protection: Pyrazole is first protected, for example, as 1-(2-trimethylsilyl-ethoxymethyl)-1H-pyrazole (SEM-pyrazole). To a suspension of sodium hydride (NaH) in tetrahydrofuran (THF), a solution of pyrazole in THF is added slowly. After stirring, 2-(trimethylsilyl)ethoxymethyl chloride (SEMCl) is added, and the reaction is stirred overnight.

  • Iodination: The protected SEM-pyrazole is dissolved in THF and cooled to -78°C. A solution of n-butyllithium (nBuLi) is added slowly, and the mixture is stirred for 45 minutes. A solution of iodine in THF is then added dropwise. The reaction is allowed to warm to room temperature over 2 hours.

  • Deprotection: The resulting 5-iodo-1-(2-trimethylsilyl-ethoxy-methyl)-1H-pyrazole is then deprotected to yield 3-Iodo-1H-pyrazole.

Protocol 2: Synthesis of this compound (N-Alkylation) This is a general procedure for the N-alkylation of pyrazoles.

  • Preparation: To a solution of 3-Iodo-1H-pyrazole in a suitable aprotic solvent like dimethylformamide (DMF) or THF, a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) is added portion-wise at 0°C.

  • Reaction: The mixture is stirred for approximately 30 minutes to allow for the formation of the pyrazolate anion.

  • Alkylation: 1-Iodopropane or 1-bromopropane is added dropwise to the reaction mixture.

  • Workup: The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography to yield pure this compound.

Reactivity and Cross-Coupling

The carbon-iodine bond in this compound is a key site for reactivity, making it an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Sonogashira, Suzuki, and Heck reactions. These reactions allow for the straightforward introduction of carbon-based substituents at the 3-position of the pyrazole ring.[5][6]

sonogashira_pathway start This compound product 3-Alkynyl-1-propyl-1H-pyrazole start->product alkyne Terminal Alkyne (R-C≡CH) alkyne->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Cu(I) co-catalyst (e.g., CuI) Base (e.g., Et₃N) catalyst->product Sonogashira Coupling

Caption: Sonogashira cross-coupling reaction of this compound.

Spectroscopic Data

Table 3: Predicted Spectroscopic Data

Technique Predicted Characteristics
¹H NMR - Signals corresponding to the propyl group protons (-CH₂CH₂CH₃): a triplet around 0.9 ppm (3H), a sextet around 1.8 ppm (2H), and a triplet around 4.1 ppm (2H).- Two distinct signals for the pyrazole ring protons, likely appearing as doublets in the aromatic region (approx. 6.5-7.5 ppm).
¹³C NMR - Signals for the three carbons of the propyl group.- Signals for the three carbons of the pyrazole ring. The carbon bearing the iodine atom (C3) would be significantly shifted.
IR - C-H stretching vibrations for the alkyl and aromatic groups.- C=C and C=N stretching vibrations characteristic of the pyrazole ring.

| MS (ESI) | Predicted m/z for adducts: [M+H]⁺: 236.98833, [M+Na]⁺: 258.97027.[1] |

Applications in Research and Development

Pyrazole derivatives are recognized as crucial scaffolds in medicinal chemistry and materials science.[10][11] this compound serves as a versatile building block for creating more complex molecules with potential biological activity.

  • Pharmaceutical Development: The pyrazole nucleus is a core component of numerous drugs, including anti-inflammatory, anti-cancer, and anti-microbial agents.[2][10][12] This compound can be used to synthesize novel drug candidates targeting specific biological pathways.[2]

  • Agrochemical Chemistry: It acts as a key intermediate in the synthesis of modern fungicides and herbicides, contributing to enhanced crop protection.[2]

  • Material Science: Pyrazole derivatives are used in the formulation of advanced materials, such as polymers and coatings, to improve durability and resistance.[2]

  • Organic Synthesis: As a halogenated heterocycle, it is a valuable intermediate for constructing complex molecular architectures.[2]

Safety and Handling

Safety data for this compound is not explicitly available. The following information is based on the parent compound, 3-Iodo-1H-pyrazole, and should be considered for handling.

Table 4: GHS Hazard Information (for 3-Iodo-1H-pyrazole)

Hazard Class Hazard Statement Source
Acute toxicity, oral H302: Harmful if swallowed [13]
Skin corrosion/irritation H315: Causes skin irritation [13][14]
Serious eye damage/eye irritation H319: Causes serious eye irritation [13][14]

| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation |[13][14] |

Precautionary Measures:

  • Handling: Use only in a well-ventilated area or under a chemical fume hood.[15] Avoid breathing dust, fumes, or vapors.[15] Avoid contact with skin, eyes, and clothing.[16]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles).[14][16]

  • Storage: Store in a cool, dry, and well-ventilated place.[15] Keep the container tightly closed and store locked up.[14]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[14]

References

An In-depth Technical Guide to 3-Iodo-1-propyl-1H-pyrazole (CAS: 1334500-09-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 3-Iodo-1-propyl-1H-pyrazole, CAS number 1334500-09-2. Due to the limited publicly available data on this specific molecule, this document consolidates the existing information and provides logical extrapolations based on related compounds to offer a foundational resource for research and development activities.

Chemical and Physical Properties

This compound is a substituted pyrazole, a class of heterocyclic compounds known for their prevalence in medicinal chemistry.[1] The introduction of an iodine atom and a propyl group influences its physicochemical properties, making it a potential intermediate for further chemical modifications.

PropertyValueSource
CAS Number 1334500-09-2[2][3][4][5]
Molecular Formula C6H9IN2[2][4]
Molecular Weight 236.05 g/mol [4]
Synonyms 3-Iodo-1-propylpyrazole, 1H-Pyrazole, 3-iodo-1-propyl-[2][4]
Predicted Boiling Point 255.4 ± 13.0 °C[4]
Predicted Density 1.78 ± 0.1 g/cm³[4]
Predicted pKa -0.01 ± 0.10[4]
Storage Conditions 2-8°C, Sealed in dry conditions[4][6]

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A potential synthetic route involves the N-alkylation of 3-iodopyrazole with a propyl halide or the direct iodination of N-propylpyrazole. The latter is often more regioselective.

Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Iodination cluster_purification Purification Pyrazole Pyrazole PropylHalide Propyl Halide (e.g., Propyl Bromide) Base Base (e.g., NaH, K2CO3) Solvent1 Solvent (e.g., DMF, Acetonitrile) N_Propylpyrazole 1-Propyl-1H-pyrazole IodinatingAgent Iodinating Agent (e.g., I2, NIS) Solvent2 Solvent (e.g., CH2Cl2, CCl4) Product This compound Purification Column Chromatography

Representative Experimental Protocol: Iodination of 1-Propyl-1H-pyrazole

This protocol is adapted from general methods for the iodination of N-alkylpyrazoles.

Materials:

  • 1-Propyl-1H-pyrazole

  • N-Iodosuccinimide (NIS)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for elution)

Procedure:

  • Dissolve 1-Propyl-1H-pyrazole (1.0 eq) in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • Add N-Iodosuccinimide (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to the flask and stir for 15 minutes.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.

Potential Applications in Drug Discovery

Pyrazole-containing compounds are a cornerstone in medicinal chemistry, with numerous approved drugs featuring this heterocyclic core.[1] They are known to target a wide range of biological entities, including enzymes and receptors. The presence of an iodine atom on the pyrazole ring of this compound makes it a versatile intermediate for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of diverse molecular fragments to explore structure-activity relationships (SAR).

Conceptual Role as a Scaffold for Enzyme Inhibitors

The pyrazole scaffold can serve as a bioisostere for other aromatic rings and can engage in hydrogen bonding and other non-covalent interactions within an enzyme's active site. The 'iodo' group at the 3-position provides a handle for chemical elaboration to synthesize a library of compounds for screening against a therapeutic target.

Drug_Discovery_Pathway cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization Start This compound Coupling Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) Library Library of Diverse Pyrazole Derivatives Screening High-Throughput Screening (HTS) Target Therapeutic Target (e.g., Kinase, Protease) Hit Hit Compound Identification SAR Structure-Activity Relationship (SAR) Studies Lead Lead Compound Preclinical Preclinical Development

Safety and Handling

Based on hazard statements for similar iodo-pyrazole compounds, this compound should be handled with care.[4] It is predicted to cause skin and serious eye irritation.[4] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), are essential. All handling should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a chemical intermediate with potential applications in organic synthesis and medicinal chemistry. While detailed experimental data for this specific compound is sparse, its structural features suggest its utility as a building block for the creation of more complex molecules. The synthetic protocols and conceptual applications presented in this guide are based on established chemical principles and data from analogous compounds, providing a starting point for further research and development. As with any chemical, all handling and experimental work should be conducted with appropriate safety measures in place.

References

Core Principles of Electrophilic Iodination of Pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electrophilic Iodination of 1-Propyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic iodination of 1-propyl-1H-pyrazole, a key transformation for the synthesis of functionalized pyrazole derivatives. The introduction of an iodine atom onto the pyrazole ring, particularly at the C-4 position, furnishes a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions. This guide details the core principles of this reaction, presents a comparative analysis of common iodination methodologies, provides detailed experimental protocols, and outlines the reaction mechanism and experimental workflow through graphical representations.

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The C-4 position is the most electron-rich and sterically accessible site, rendering it the preferred position for electrophilic attack.[1] The general mechanism involves the generation of an electrophilic iodine species (I+) or a polarized iodine molecule, which is then attacked by the nucleophilic pyrazole ring to form a sigma complex. Subsequent deprotonation restores the aromaticity of the ring, yielding the 4-iodopyrazole product.[1] The regioselectivity for the C-4 position is a well-established principle for a wide range of substituted pyrazoles.[2]

Comparative Analysis of Iodination Methodologies

Several methods have been reported for the effective electrophilic iodination of pyrazoles. The choice of methodology often depends on the substrate's reactivity, the presence of other functional groups, and considerations for environmental impact. Below is a summary of prominent methods with their respective conditions and typical yields.

Method/ReagentReagentsSolventTemperature (°C)Typical Yield (%)RegioselectivityNotes
Method 1 Iodine (I₂) / Ceric Ammonium Nitrate (CAN)AcetonitrileRefluxGood to ExcellentC-4Highly effective for a range of substituted pyrazoles.[1][2]
Method 2 N-Iodosuccinimide (NIS) / AcidAcetonitrile or Dichloromethane / Acetic Acid, TFA0 - 80GoodC-4Suitable for substrates sensitive to strong oxidizing conditions.[2][3]
Method 3 Iodine (I₂) / Hydrogen Peroxide (H₂O₂)WaterRoom TemperatureGood to ExcellentC-4An environmentally benign ("green") method with water as the only by-product.[1][4]
Method 4 Iodine (I₂) / Iodic Acid (HIO₃)Acetic Acid / Carbon TetrachlorideRoom TemperatureEfficientC-4Proceeds efficiently for practically any pyrazole.[5]

Experimental Protocols

Detailed methodologies for the key iodination methods adaptable for 1-propyl-1H-pyrazole are provided below.

Method 1: Iodination using Iodine and Ceric Ammonium Nitrate (CAN)

This method is highly effective for a range of substituted pyrazoles.[1]

Procedure:

  • To a solution of 1-propyl-1H-pyrazole (1.0 mmol) in acetonitrile (6 mL), add elemental iodine (1.3 mmol, 330 mg) and ceric ammonium nitrate (CAN) (1.1 mmol, 603 mg).[1]

  • Reflux the reaction mixture overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, remove the solvent in vacuo.

  • Dissolve the residue in dichloromethane (15 mL).

  • Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (5 mL) to quench excess iodine, followed by water (10 mL).[1]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-iodo-1-propyl-1H-pyrazole.[1]

Method 2: Iodination using N-Iodosuccinimide (NIS) in Acidic Media

This protocol is suitable for pyrazoles with functional groups that may be sensitive to the oxidative conditions of the CAN/I₂ system.[2]

Procedure:

  • In a round-bottom flask, dissolve 1-propyl-1H-pyrazole (1.0 mmol) in a suitable solvent such as acetonitrile or dichloromethane (5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-Iodosuccinimide (NIS) (1.1 eq., 1.1 mmol, 247 mg).[2]

  • Carefully add a catalytic amount of a strong acid, such as sulfuric acid or trifluoroacetic acid (TFA), dropwise to the reaction mixture.[2]

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC. The reaction may be allowed to warm to room temperature if the reaction is sluggish.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Method 3: Green Iodination using Iodine and Hydrogen Peroxide (H₂O₂)

This method offers an environmentally benign approach to the synthesis of 4-iodopyrazoles.[4]

Procedure:

  • In a reaction vessel, suspend 1-propyl-1H-pyrazole (1.0 mmol) in water (5 mL).[6]

  • Add iodine (0.5 equiv., 0.5 mmol, 127 mg) to the suspension.[4]

  • Add 30% aqueous hydrogen peroxide (0.6 equiv., 0.6 mmol) dropwise to the stirred mixture.[4]

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Upon completion, the product can be isolated by extraction with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a saturated aqueous solution of sodium thiosulfate to remove any remaining iodine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Further purification can be achieved by recrystallization or column chromatography.

Mandatory Visualizations

Reaction Mechanism

The following diagram illustrates the electrophilic substitution mechanism for the iodination of 1-propyl-1H-pyrazole at the C-4 position.

G cluster_0 Step 1: Generation of Electrophile cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation I2 Iodine (I₂) I_plus Electrophilic Iodine (I⁺ or δ⁺I-I) I2->I_plus Activation Reagent Oxidizing Agent (e.g., CAN, H₂O₂) or Acid (for NIS) Reagent->I_plus Sigma_Complex Sigma Complex (Wheland Intermediate) I_plus->Sigma_Complex Pyrazole 1-Propyl-1H-pyrazole Pyrazole->Sigma_Complex Attack at C-4 Product 4-Iodo-1-propyl-1H-pyrazole Sigma_Complex->Product Loss of H⁺

Caption: Mechanism of electrophilic iodination of 1-propyl-1H-pyrazole.

Experimental Workflow

The general workflow for the synthesis and purification of 4-iodo-1-propyl-1H-pyrazole is depicted below.

G Start Start: 1-Propyl-1H-pyrazole Reaction Reaction: Add Iodinating Reagent & Catalyst/Solvent Start->Reaction Monitoring Monitoring: TLC Analysis Reaction->Monitoring Workup Aqueous Workup: Quenching & Extraction Monitoring->Workup Reaction Complete Drying Drying & Concentration Workup->Drying Purification Purification: Column Chromatography Drying->Purification Product Final Product: 4-Iodo-1-propyl-1H-pyrazole Purification->Product

Caption: General experimental workflow for the synthesis of 4-iodopyrazole.

References

Regioselective Synthesis of 3-Iodo-1-Alkylpyrazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies for the regioselective synthesis of 3-iodo-1-alkylpyrazoles. These compounds are valuable intermediates in medicinal chemistry and materials science, primarily due to the synthetic versatility of the carbon-iodine bond, which allows for further functionalization through various cross-coupling reactions. This guide details key synthetic strategies, presents comparative data in structured tables, provides explicit experimental protocols, and illustrates the reaction pathways using logical diagrams.

Introduction

The pyrazole scaffold is a privileged structural motif found in numerous biologically active compounds. The introduction of an iodine atom at the C3-position of a 1-alkylpyrazole ring opens up a gateway for the synthesis of a diverse array of derivatives. However, achieving regioselective C3-iodination can be challenging due to the electronic nature of the pyrazole ring, which typically favors electrophilic substitution at the C4-position. This guide explores the primary strategies to overcome this challenge and selectively synthesize the desired 3-iodo-1-alkylpyrazole isomers.

Two principal synthetic routes are discussed herein:

  • Two-Step Synthesis: This approach involves the initial synthesis of a 3-iodo-1H-pyrazole intermediate, followed by its N-alkylation. This is often the most reliable method to ensure the desired regiochemistry.

  • Cyclization Strategies: This route involves the construction of the 3-iodopyrazole ring from acyclic precursors, where the iodine atom is incorporated during the cyclization process.

Two-Step Synthesis: 3-Iodination followed by N-Alkylation

This robust strategy separates the C-iodination and N-alkylation steps, providing excellent control over the final product's regiochemistry.

Step 1: Synthesis of 3-Iodo-1H-pyrazole Intermediates

The direct iodination of 1H-pyrazole is often unselective. A more effective approach involves the protection of the pyrazole nitrogen, followed by a halogen dance reaction or deprotonation-iodination sequence. A highly successful method involves the synthesis of a protected 3-iodo-1H-pyrazole, such as 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole.

Experimental Protocol: Synthesis of 3-Iodo-1-(1-ethoxyethyl)-1H-pyrazole [1]

This protocol describes the protection of 3-iodo-1H-pyrazole with ethyl vinyl ether.

  • Materials: 3-Iodo-1H-pyrazole, ethyl vinyl ether, trifluoroacetic acid (TFA), dichloromethane (CH₂Cl₂).

  • Procedure:

    • To a solution of 3-iodo-1H-pyrazole (0.26 mol) in dichloromethane, add a catalytic amount of trifluoroacetic acid.

    • Add ethyl vinyl ether dropwise to the stirred solution at a temperature maintained between 28-33 °C.

    • After the addition is complete, continue stirring the reaction mixture at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is worked up by washing with a saturated aqueous solution of sodium bicarbonate.

    • The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by distillation to afford 3-iodo-1-(1-ethoxyethyl)-1H-pyrazole as a slightly yellow oil.

Quantitative Data Summary

CompoundStarting MaterialReagentsYieldBoiling Point
3-Iodo-1-(1-ethoxyethyl)-1H-pyrazole3-Iodo-1H-pyrazoleEthyl vinyl ether, TFA92%72 °C (1.8 mbar)

Characterization Data: [1]

  • ¹H NMR (400 MHz, DMSO-d₆) δ: 1.03 (t, J 7.0 Hz, 3H, CH₂CH₃), 1.56 (d, J 6.0 Hz, 3H, CHCH₃), 3.17 (tt, J 9.6, 5.4 Hz, 1H, CHHCH₃), 3.45 – 3.36 (m, 1H, CHHCH₃), 5.54 (q, J 6.0 Hz, 1H, NCH), 6.53 (d, J 2.4 Hz, 1H, Ar-H), 7.84 (d, J 2.4 Hz, 1H, Ar-H).

  • ¹³C NMR (100 MHz, DMSO-d₆) δ: 15.2, 21.7, 63.3, 86.4, 106.2, 128.3, 139.1.

  • MS, m/z (%): 140 (1), 125 (2), 96 (49), 73 (12), 45 (100).

Logical Workflow for Two-Step Synthesis

two_step_synthesis start 3-Iodo-1H-pyrazole protection N-Protection (e.g., Ethyl Vinyl Ether, TFA) start->protection protected_intermediate Protected 3-Iodo-1H-pyrazole (e.g., 1-(1-ethoxyethyl)-3-iodopyrazole) protection->protected_intermediate alkylation N-Alkylation (Alkyl Halide, Base) protected_intermediate->alkylation protected_product Protected 3-Iodo-1-alkylpyrazole alkylation->protected_product deprotection Deprotection (Acidic Conditions) protected_product->deprotection final_product 3-Iodo-1-alkylpyrazole deprotection->final_product

Caption: Workflow for the two-step synthesis of 3-iodo-1-alkylpyrazoles.

Step 2: N-Alkylation of 3-Iodo-1H-pyrazole Intermediates

The N-alkylation of pyrazoles can lead to a mixture of N1 and N2 isomers. For unsymmetrically substituted pyrazoles, the regioselectivity of the alkylation is influenced by both steric and electronic factors. In the case of 3-iodopyrazole, the bulky iodine atom at the C3 position generally directs the alkylation to the less sterically hindered N1 position.

General Experimental Protocol: N-Alkylation of Pyrazoles

This protocol is a general procedure that can be adapted for the N-alkylation of 3-iodopyrazole intermediates.

  • Materials: 3-Iodo-1H-pyrazole (or its protected form), alkylating agent (e.g., alkyl halide, dialkyl sulfate), base (e.g., K₂CO₃, NaH, Cs₂CO₃), solvent (e.g., DMF, acetonitrile, acetone).

  • Procedure:

    • To a solution of the 3-iodopyrazole in the chosen solvent, add the base and stir the mixture for a short period at room temperature.

    • Add the alkylating agent to the suspension.

    • The reaction mixture is then stirred at an appropriate temperature (from room temperature to reflux) until the starting material is consumed (monitored by TLC).

    • After completion, the reaction is quenched with water and the product is extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • The combined organic layers are washed with brine, dried over an anhydrous drying agent, and concentrated in vacuo.

    • The crude product is purified by column chromatography on silica gel to afford the desired N-alkylated 3-iodopyrazole.

Factors Influencing N-Alkylation Regioselectivity

FactorInfluence on Regioselectivity
Steric Hindrance Bulky substituents at C3 or C5 will favor alkylation at the less hindered nitrogen. For 3-iodopyrazole, N1-alkylation is generally favored.
Electronic Effects Electron-withdrawing groups on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms.
Nature of the Base The choice of base and counter-ion can influence the site of alkylation.
Alkylating Agent The steric bulk of the alkylating agent can also play a role in determining the regioselectivity.

Cyclization Strategies for the Direct Synthesis of 3-Iodo-1-Alkylpyrazoles

While less common, it is possible to construct the 3-iodo-1-alkylpyrazole ring system directly from acyclic precursors. These methods often involve the reaction of a suitably substituted hydrazine with a 1,3-dielectrophilic species where one of the electrophilic carbons is pre-functionalized with iodine.

One potential, though not widely documented, approach could involve the cyclization of a β-iodo-α,β-unsaturated ketone or aldehyde with an alkylhydrazine.

Conceptual Cyclization Pathway

cyclization_pathway precursors β-Iodo-α,β-unsaturated carbonyl + Alkylhydrazine cyclization Cyclocondensation precursors->cyclization product 3-Iodo-1-alkylpyrazole cyclization->product

Caption: Conceptual pathway for the direct synthesis of 3-iodo-1-alkylpyrazoles via cyclization.

Conclusion

The regioselective synthesis of 3-iodo-1-alkylpyrazoles is most reliably achieved through a two-step process involving the initial synthesis of a 3-iodo-1H-pyrazole intermediate, often in a protected form, followed by N-alkylation. This approach provides excellent control over the regiochemical outcome. While direct cyclization methods are conceivable, they are less developed. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to access these valuable synthetic building blocks. The choice of a specific synthetic route will depend on the desired scale, the availability of starting materials, and the specific substitution pattern of the target molecule.

References

Technical Guide: Safety and Handling of 3-Iodo-1-propyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive safety, handling, and disposal information for 3-Iodo-1-propyl-1H-pyrazole (CAS No. 1334500-09-2). The information herein is intended to equip laboratory personnel with the necessary knowledge to handle this chemical intermediate safely and effectively. This compound is primarily used for research and development purposes, including as a building block in the synthesis of pharmaceuticals and agrochemicals.[1]

Hazard Identification and Classification

This compound is classified as hazardous. The following tables summarize its GHS classification and associated hazard and precautionary statements.[2]

Table 1: GHS Hazard Classification

ClassificationCategory
Acute Toxicity, Oral4
Skin Irritation2
Specific Target Organ Toxicity — Single Exposure (STOT SE3)3

Source: ChemicalBook Safety Data Sheet[2]

Table 2: GHS Hazard and Precautionary Statements

CodeStatement
H302 Harmful if swallowed.
H315 Causes skin irritation.
H335 May cause respiratory irritation.
P261 Avoid breathing dust/fume/gas/mist/vapours/spray.[2]
P264 Wash hands and exposed skin thoroughly after handling.[2]
P270 Do not eat, drink or smoke when using this product.[2]
P271 Use only outdoors or in a well-ventilated area.[2]
P280 Wear protective gloves/protective clothing/eye protection/face protection.[2]
P301+P317 IF SWALLOWED: Get medical help.[2]
P302+P352 IF ON SKIN: Wash with plenty of water.[2]
P304+P340 IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]
P403+P233 Store in a well-ventilated place. Keep container tightly closed.[2]
P405 Store locked up.[2]
P501 Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[2][3]

Source: ChemicalBook Safety Data Sheet, ECHEMI Safety Data Sheet[2][3]

Physical and Chemical Properties

The known physical and chemical properties of this compound are summarized below.

Table 3: Physical and Chemical Data

PropertyValueSource
CAS Number 1334500-09-2[2][4]
Molecular Formula C₆H₉IN₂[2][4]
Molecular Weight 236.05 g/mol [2][4]
Boiling Point 255.4 ± 13.0 °C (Predicted)[4]
Density 1.78 ± 0.1 g/cm³ (Predicted)[4]
pKa -0.01 ± 0.10 (Predicted)[4]
Storage Temperature 2-8°C[4]

Experimental Protocols: Safety and Handling

Adherence to strict safety protocols is mandatory when working with this compound.

Engineering Controls and Personal Protective Equipment (PPE)
  • Ventilation: Always handle this compound in a well-ventilated area.[2][3] Use of a chemical fume hood is strongly recommended.

  • Eye Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[3][5]

  • Skin and Body Protection: Wear a lab coat and appropriate protective gloves (e.g., nitrile) to prevent skin contact.[5] Inspect gloves before use.[5] Contaminated clothing should be removed immediately and washed before reuse.[2]

  • Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, use a full-face respirator with an appropriate cartridge (NIOSH/MSHA or EN 149 approved).[6]

Safe Handling and Hygiene
  • Avoid contact with skin, eyes, and clothing.[6]

  • Avoid ingestion and inhalation.[5]

  • Do not eat, drink, or smoke in the laboratory or when handling the product.[2][5]

  • Wash hands thoroughly after handling and before breaks.[5]

  • Keep the container tightly closed when not in use.[2][3]

Storage
  • Store in a dry, cool, and well-ventilated place.[2][3][6] Recommended storage temperature is between 2-8°C.[4]

  • Keep the container tightly closed to prevent moisture contamination.[2][3]

  • Store locked up and away from incompatible materials such as strong oxidizing and reducing agents.[2][6]

Accidental Release Measures
  • Personal Precautions: Evacuate the area. Ensure adequate ventilation. Wear appropriate personal protective equipment as described in Section 3.1.

  • Containment: Prevent the substance from entering drains. Cover drains if necessary.

  • Cleanup: For spills, use an inert absorbent material (e.g., sand, vermiculite) to soak up the chemical.[6] Collect the material and place it into a suitable, closed container for disposal.[6]

Disposal
  • Disposal of this compound and its containers must be done in accordance with local, regional, and national hazardous waste regulations.[2][3]

  • Chemical waste generators must determine if a discarded chemical is classified as hazardous waste to ensure complete and accurate classification.[6]

Visualized Workflows and Relationships

To aid in understanding the necessary safety procedures, the following diagrams illustrate key workflows and logical relationships for handling this compound.

G cluster_workflow Chemical Handling Workflow A Receiving & Verification B Log into Inventory (Note Storage Conditions: 2-8°C, Locked) A->B C Pre-Use Safety Check (Review SDS, Check PPE) B->C D Handling in Fume Hood (Weighing/Dispensing) C->D E Post-Handling Cleanup (Decontaminate Surfaces, Wash Hands) D->E G Waste Disposal (Collect in Labeled Hazardous Waste Container) D->G Empty Containers/ Contaminated Materials F Return to Secure Storage (Tightly Closed Container) E->F F->C For Subsequent Use

Caption: Logical workflow for the safe handling of this compound.

G Start Exposure Event Occurs Route Identify Exposure Route Start->Route Skin IF ON SKIN: Wash with plenty of water. Remove contaminated clothing. Route->Skin Skin Eye IF IN EYES: Rinse cautiously with water for 15 mins. Remove contact lenses if possible. Route->Eye Eyes Inhale IF INHALED: Remove person to fresh air. Keep comfortable for breathing. Route->Inhale Inhalation Ingest IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. Route->Ingest Ingestion Skin_Irrit Does Irritation Persist? Skin->Skin_Irrit Medical Seek Immediate Medical Attention/Help Skin_Irrit->Medical Yes Monitor Monitor for Symptoms Skin_Irrit->Monitor No Eye->Medical Inhale_Well Feeling Unwell? Inhale->Inhale_Well Inhale_Well->Medical Yes Inhale_Well->Monitor No Ingest->Medical

Caption: First aid decision-making logic following an exposure event.

References

Stability and Storage of 3-Iodo-1-propyl-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the best practices for the stability and storage of 3-Iodo-1-propyl-1H-pyrazole, a key intermediate in pharmaceutical and agrochemical research.[1] Due to the limited availability of specific stability data for this compound, this guide consolidates information from safety data sheets (SDS) of structurally similar compounds, including 3-Iodo-1H-pyrazole and its N-methyl analog, to provide robust recommendations for handling and storage.

Overview and Chemical Properties

This compound is a substituted pyrazole with a molecular formula of C6H9IN2.[2] The presence of an iodine atom on the pyrazole ring makes it a versatile synthetic building block, particularly in cross-coupling reactions for the development of novel therapeutic agents and crop protection chemicals.[1][3] However, the C-I bond and the pyrazole ring system can be susceptible to degradation under improper storage conditions.

Table 1: Chemical and Physical Properties of Related Compounds

Property3-Iodo-1H-pyrazole3-Iodo-1-methyl-1H-pyrazole
Molecular Formula C3H3IN2[1]C4H5IN2[4]
Molecular Weight 193.97 g/mol [1]208.00 g/mol [4]
Appearance White to off-white crystalline solid[1]Liquid[4]
Melting Point 66-72 °C[1]Not Applicable
Boiling Point 291.9±13.0 °C (Predicted)[5]Not Available
Density 2.335±0.06 g/cm3 (Predicted)[5]1.936 g/mL at 25 °C[4]

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity and purity of this compound. The following recommendations are based on information for analogous compounds.

Table 2: Recommended Storage and Handling Conditions

ConditionRecommendationRationaleSource
Temperature Store in a cool, dry place. Some suppliers recommend storage at 0-8 °C.To minimize thermal degradation.[1][6][7][8]
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon). Keep container tightly closed.To prevent oxidation and moisture-induced degradation.[6][7][8][9]
Light Keep in a dark place. The compound is listed as light-sensitive.To prevent photochemical degradation.[5]
Ventilation Store in a well-ventilated area.To ensure safe handling and dissipation of any potential vapors.[6][7][8]

Stability and Incompatibility

While specific degradation pathways for this compound are not extensively documented, general chemical principles and data from similar compounds suggest potential instabilities.

Table 3: Chemical Incompatibilities

Incompatible SubstancePotential HazardRationaleSource
Strong Oxidizing Agents Can lead to vigorous reactions and degradation of the compound.The pyrazole ring and the iodide substituent can be susceptible to oxidation.[7][9]
Strong Reducing Agents May cause de-iodination.The carbon-iodine bond can be cleaved by strong reducing agents.[7]
Heat, Sparks, Open Flames Risk of thermal decomposition.As with many organic compounds, high temperatures can lead to breakdown.[9]
Moisture Potential for hydrolysis or other moisture-mediated degradation.To maintain the integrity of the compound.[9]

Experimental Protocols: General Stability Assessment

While specific experimental data for this compound is not available, a general protocol for assessing the stability of a new chemical entity (NCE) is provided below. This can be adapted to study the stability of the target compound.

Protocol: Accelerated Stability Study

  • Sample Preparation: Prepare multiple, accurately weighed samples of this compound in sealed, amber glass vials under an inert atmosphere.

  • Storage Conditions: Store the vials under a range of accelerated conditions, such as:

    • 40 °C / 75% Relative Humidity (RH)

    • 25 °C / 60% RH

    • 5 °C (refrigerated)

    • Photostability chamber (ICH Q1B)

  • Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 2, 4, 8, and 12 weeks).

  • Analysis: Analyze the samples at each time point using a validated stability-indicating HPLC method to determine the purity of the compound and identify any degradation products.

  • Data Evaluation: Plot the percentage of the parent compound remaining against time for each storage condition to determine the degradation rate and estimate the shelf life.

Visualized Workflows and Pathways

The following diagrams illustrate key logical relationships and procedural workflows for the handling and storage of this compound.

G Logical Flow for Handling and Storage cluster_receiving Receiving and Initial Storage cluster_handling Laboratory Handling cluster_disposal Disposal Receive Receive Compound Inspect Inspect Container for Damage Receive->Inspect Log Log into Inventory Inspect->Log Store Store in Cool, Dry, Dark, Well-Ventilated Area Log->Store Retrieve Retrieve from Storage Store->Retrieve Inert Handle Under Inert Atmosphere Retrieve->Inert Weigh Weigh Required Amount Inert->Weigh Use Use in Experiment Weigh->Use Return Return to Storage Use->Return Dispose Dispose of Waste According to Regulations Use->Dispose Return->Store

Caption: Workflow for receiving, handling, and storing this compound.

G Potential Degradation Influences Compound This compound Light Light Compound->Light Heat Heat Compound->Heat Moisture Moisture Compound->Moisture Oxygen Oxygen Compound->Oxygen OxidizingAgents Strong Oxidizing Agents Compound->OxidizingAgents Degradation Degradation Products Light->Degradation Heat->Degradation Moisture->Degradation Oxygen->Degradation OxidizingAgents->Degradation

Caption: Factors that can potentially lead to the degradation of this compound.

References

3-Iodo-1-propyl-1H-pyrazole: A Versatile Intermediate for Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Iodo-1-propyl-1H-pyrazole is a key synthetic intermediate, valued for its utility in the construction of complex molecular architectures. The presence of a propyl group at the N1 position and an iodine atom at the C3 position of the pyrazole ring allows for regioselective functionalization, making it a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its role in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols and quantitative data are presented to facilitate its use in the laboratory.

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[1][2][3][4] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it an attractive pharmacophore. The introduction of substituents at various positions on the pyrazole ring is a common strategy for modulating the biological activity and pharmacokinetic properties of these molecules.

This compound serves as a versatile precursor for the synthesis of diverse 3-substituted pyrazole derivatives. The carbon-iodine bond at the C3 position is particularly amenable to transformation via transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These reactions enable the formation of carbon-carbon bonds, providing access to a vast chemical space of novel compounds with potential therapeutic applications, particularly as kinase inhibitors.[1][3][5]

Synthesis of this compound

The synthesis of this compound can be efficiently achieved in a two-step sequence starting from commercially available 3-iodo-1H-pyrazole. The first step involves the N-alkylation of the pyrazole ring with a propyl halide, followed by purification.

G cluster_synthesis Proposed Synthesis of this compound 3-Iodo-1H-pyrazole 3-Iodo-1H-pyrazole Product This compound 3-Iodo-1H-pyrazole->Product N-Alkylation Propyl_bromide Propyl bromide, Base (e.g., K2CO3)

Figure 1: Proposed synthetic route for this compound.
Experimental Protocol: Synthesis of this compound

Materials:

  • 3-Iodo-1H-pyrazole

  • Propyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3-iodo-1H-pyrazole (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Add propyl bromide (1.2 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the solid inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Note: This is a generalized procedure based on standard N-alkylation of pyrazoles. Optimization of reaction conditions may be necessary to achieve optimal yields.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular FormulaC₆H₉IN₂
Molecular Weight236.05 g/mol
AppearanceExpected to be a solid or oil
SolubilitySoluble in common organic solvents
Predicted ¹H NMR (CDCl₃)δ 7.5-7.6 (d, 1H), 6.3-6.4 (d, 1H), 4.0-4.1 (t, 2H), 1.8-1.9 (m, 2H), 0.9-1.0 (t, 3H)
Predicted ¹³C NMR (CDCl₃)δ 140-141, 115-116, 90-91, 55-56, 23-24, 11-12

Note: Predicted NMR data is based on analogous structures and may vary from experimental values.

Applications in Synthesis: Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of substituents at the 3-position of the pyrazole ring.

G cluster_workflow General Workflow for Cross-Coupling Reactions Start This compound Reaction Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) Start->Reaction Coupling_Partner Coupling Partner (Boronic Acid or Alkyne) Catalyst_System Pd Catalyst, Ligand, Base, Solvent Product 3-Substituted-1-propyl-1H-pyrazole Reaction->Product

Figure 2: Generalized workflow for cross-coupling reactions of this compound.
Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of C-C bonds between this compound and various aryl or heteroaryl boronic acids.[6][7]

Generalized Experimental Protocol:

  • To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq).

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%) and a suitable solvent (e.g., dioxane/water, toluene, DMF).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Catalyst/Ligand SystemBaseSolventTemperature (°C)Typical Yield (%)
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O90-10070-95
PdCl₂(dppf)Cs₂CO₃Toluene100-11075-98
XPhos Pd G2 / XPhosK₃PO₄Dioxane/H₂O80-10080-99

Table 1: Representative conditions for Suzuki-Miyaura coupling of 3-iodopyrazoles.[6][7]

Sonogashira Coupling

The Sonogashira coupling enables the synthesis of 3-alkynyl-1-propyl-1H-pyrazoles by reacting this compound with terminal alkynes.[8][9][10]

Generalized Experimental Protocol:

  • To a reaction vessel under an inert atmosphere, add this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a suitable solvent (e.g., THF, DMF).

  • Add the terminal alkyne (1.2-1.5 eq) and a base (e.g., triethylamine, diisopropylamine).

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the reaction is complete.

  • Filter the reaction mixture through a pad of celite and concentrate the filtrate.

  • Purify the residue by column chromatography to yield the 3-alkynylpyrazole product.

Catalyst SystemBaseSolventTemperature (°C)Typical Yield (%)
Pd(PPh₃)₄, CuIEt₃NTHF25-5070-90
PdCl₂(PPh₃)₂, CuIi-Pr₂NHDMF25-6075-95

Table 2: Representative conditions for Sonogashira coupling of 3-iodopyrazoles.[8][9][10]

Application in Drug Discovery: Kinase Inhibitors

Pyrazole-containing compounds are widely recognized for their potential as kinase inhibitors.[1][3][5] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The ability to readily diversify the 3-position of the pyrazole ring using this compound as a starting material makes it a valuable tool in the synthesis of focused libraries of potential kinase inhibitors for structure-activity relationship (SAR) studies.

G cluster_pathway Simplified Kinase Signaling Pathway and Inhibition Signal Growth Factor Receptor Receptor Tyrosine Kinase Signal->Receptor Kinase_Cascade Intracellular Kinase Cascade (e.g., MAPK/ERK, PI3K/AKT) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Cellular_Response Cell Proliferation, Survival, etc. Transcription_Factor->Cellular_Response Inhibitor Pyrazole-based Kinase Inhibitor Inhibitor->Kinase_Cascade

Figure 3: Inhibition of a generic kinase signaling pathway by a pyrazole-based inhibitor.

Conclusion

This compound is a highly valuable and versatile synthetic intermediate. Its straightforward synthesis and the reactivity of the C-I bond in palladium-catalyzed cross-coupling reactions provide a robust platform for the generation of diverse libraries of 3-substituted pyrazoles. The demonstrated utility of the pyrazole scaffold in drug discovery, particularly in the development of kinase inhibitors, underscores the importance of this compound as a key building block for medicinal chemists and researchers in related fields. The detailed protocols and data presented in this guide are intended to facilitate the effective utilization of this compound in synthetic endeavors.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 3-Iodo-1-propyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reactions of 3-Iodo-1-propyl-1H-pyrazole. This versatile building block is valuable in the synthesis of novel 3-aryl-1-propyl-1H-pyrazole derivatives, which are of significant interest in medicinal chemistry and drug discovery due to the prevalence of the pyrazole scaffold in numerous biologically active molecules.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, enabling the introduction of a wide variety of aryl and heteroaryl substituents at the C-3 position of the pyrazole ring.[1][2] The protocols and data presented herein are designed to serve as a comprehensive guide for chemists in academic and industrial research settings.

General Reaction Scheme

The general transformation involves the palladium-catalyzed reaction between this compound and an organoboron reagent, typically an arylboronic acid or its corresponding ester, in the presence of a base.

Figure 1: General scheme of the Suzuki coupling reaction.

Data Presentation: A Summary of Reaction Conditions

The successful execution of a Suzuki coupling reaction is highly dependent on the optimal selection of catalyst, ligand, base, and solvent system. The following table summarizes various conditions reported in the literature for Suzuki couplings of analogous iodo-pyrazole and iodo-indazole derivatives, providing a strong starting point for optimization with this compound.

Entry Substrate Coupling Partner Catalyst (mol%) Base (equiv.) Solvent System Temp. (°C) Time (h) Yield (%) Reference
14-Iodo-1-methyl-1H-pyrazoleArylboronic acidPd(PPh₃)₄ (2)Cs₂CO₃ (2.5)DME/H₂O90 (MW)0.1-0.2Not Specified[3]
23-Iodo-1H-indazolePhenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2M aq.)1,4-Dioxane120 (MW)0.67Not Specified[4]
33-Chloroindazole5-Indole boronic acidP2 (2.5)K₃PO₄ (2)Dioxane/H₂O10015Good to Excellent[5]
43-Iodo-1H-indazoleVinyl boronic acid pinacol esterPd(PPh₃)₄Na₂CO₃ (2N aq.)DioxaneNot Specified (MW)Not Specified60[6]
54-Iodo-1-methyl-1H-pyrazolePhenylboronic acidPd(PPh₃)₄ (2)Na₂CO₃ (2.5)DME/H₂O (10:1)RefluxLong14[2]
63-Bromo pyrazolo[1,5-a]pyrimidin-5(4H)-oneAryl/Heteroaryl boronic acidsXPhosPdG2/XPhosNot SpecifiedNot SpecifiedNot SpecifiedNot Specified67-89[7]

Experimental Protocols

The following protocols provide detailed methodologies for performing Suzuki coupling reactions with this compound. These are general procedures and may require optimization for specific substrates and scales.

Protocol 1: Microwave-Assisted Suzuki Coupling

This protocol is adapted from procedures for similar iodopyrazole substrates and is designed for rapid reaction screening and synthesis.[3][4]

Materials:

  • This compound

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Cesium carbonate (Cs₂CO₃) or Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane or 1,2-Dimethoxyethane (DME)

  • Water

  • Microwave vial (10-20 mL capacity) with a stir bar

Procedure:

  • To a 10-20 mL microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Add the solvent system, for example, a 4:1 mixture of dioxane and water.

  • Degas the mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-30 minutes.

  • Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the reaction mixture at a temperature between 90-120 °C for 10-40 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction vial to room temperature.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-1-propyl-1H-pyrazole.

Protocol 2: Conventional Heating Suzuki Coupling

This protocol outlines a general procedure using standard laboratory equipment.[5][8]

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like XPhos Pd G2)

  • Base (e.g., K₃PO₄, Na₂CO₃, or K₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, or DMF)

  • Schlenk tube or round-bottom flask

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube or round-bottom flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Add the chosen solvent system.

  • Evacuate and backfill the reaction vessel with an inert gas three times.

  • Add the palladium catalyst (2-5 mol%) under a counterflow of inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Work-up the reaction by adding water and extracting the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a Suzuki coupling reaction.

G reagents Combine Reactants: This compound, Boronic Acid, Base, Solvent degas Degas Mixture (Ar or N₂ sparging) reagents->degas catalyst Add Palladium Catalyst degas->catalyst reaction Heat Reaction Mixture (Conventional or Microwave) catalyst->reaction monitor Monitor Progress (TLC or LC-MS) reaction->monitor workup Aqueous Work-up & Extraction monitor->workup Upon Completion purify Purification (Column Chromatography) workup->purify product Characterize Final Product (NMR, MS, etc.) purify->product

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Catalytic Cycle of the Suzuki-Miyaura Coupling

This diagram outlines the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle cluster_labels pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_complex1 R¹-Pd(II)L₂-X pd0->pd_complex1 R¹-X product R¹-R² transmetalation Transmetalation pd_complex2 R¹-Pd(II)L₂-R² pd_complex1->pd_complex2 [B(OH)₃R²]⁻ pd_complex2->pd0 R¹-R² reductive_elimination Reductive Elimination reactants R¹-X + (HO)₂B-R² borate [B(OH)₃R²]⁻ base Base (e.g., OH⁻)

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols for Sonogashira Coupling of 3-Iodo-1-propyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Sonogashira coupling of 3-iodo-1-propyl-1H-pyrazole, a key reaction for the synthesis of novel pyrazole-based compounds with significant potential in drug discovery and development. The pyrazole scaffold is a privileged structure in medicinal chemistry, and the introduction of alkynyl moieties via Sonogashira coupling allows for the exploration of new chemical space and the development of potent and selective therapeutic agents.[1][2]

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[3][4][5] Catalyzed by palladium and copper complexes, this reaction proceeds under mild conditions and tolerates a wide range of functional groups, making it an invaluable tool in organic synthesis.[3][6] The Sonogashira coupling of this compound enables the introduction of diverse alkynyl groups at the 3-position of the pyrazole ring, yielding 3-alkynyl-1-propyl-1H-pyrazole derivatives. These products are valuable intermediates and potential drug candidates, particularly in the area of oncology and kinase inhibitor development.[7][8]

Reaction Principle

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles involving palladium and copper.[3][9]

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the this compound.

  • Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide intermediate.

  • Transmetalation: The copper acetylide transfers the alkyne group to the palladium(II) complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 3-alkynyl-1-propyl-1H-pyrazole product and regenerate the active Pd(0) catalyst.

Experimental Protocols

Synthesis of Starting Material: this compound
General Protocol for Sonogashira Coupling of this compound

This protocol is adapted from procedures for the Sonogashira coupling of similar N-substituted 3-iodopyrazoles.[10]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • PdCl₂(PPh₃)₂ (0.02-0.05 equiv)

  • CuI (0.04-0.1 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., THF, DMF, or toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add the anhydrous solvent and the amine base.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne dropwise.

  • Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Sonogashira coupling of N-substituted 3-iodopyrazoles with various terminal alkynes. These data are based on published results for structurally similar compounds and serve as a guide for optimizing the reaction of this compound.[10][11]

Entry3-Iodopyrazole DerivativeTerminal AlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
11-(1-Ethoxyethyl)-3-iodo-1H-pyrazolePhenylacetylenePdCl₂(PPh₃)₂ / CuITEADMF60392
21-(1-Ethoxyethyl)-3-iodo-1H-pyrazole1-HexynePd(PPh₃)₄ / CuITEATHF65585
31-(1-Ethoxyethyl)-3-iodo-1H-pyrazole3-EthynyltoluenePdCl₂(PPh₃)₂ / CuIDIPEADMF70490
41-(1-Ethoxyethyl)-3-iodo-1H-pyrazole(Trimethylsilyl)acetylenePd(OAc)₂ / PPh₃ / CuITEAToluene80688*

*Yields are estimated based on typical outcomes for similar substrates and may require optimization.

Applications in Drug Development

Derivatives of 3-alkynyl-1-propyl-1H-pyrazole are of significant interest in drug discovery due to the diverse biological activities exhibited by pyrazole-containing molecules.[1][12] These compounds have shown promise as anticancer agents, kinase inhibitors, and anti-inflammatory agents.[13][14][15][16]

For instance, pyrazole derivatives have been identified as potent inhibitors of various kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[17][18][19] The introduction of an alkynyl group via the Sonogashira coupling can enhance the binding affinity and selectivity of these compounds for their target kinases.

One notable application is the development of inhibitors for the MAPK/ERK pathway, which is a key signaling cascade involved in cell proliferation, differentiation, and survival.[7] Dysregulation of this pathway is a hallmark of many cancers. The 3-(phenylethynyl)-1H-pyrazole scaffold has been explored for the development of multi-kinase inhibitors that target components of this pathway.[7]

Visualizations

Sonogashira Coupling Experimental Workflow

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine this compound, Pd Catalyst, and CuI atmosphere Establish Inert Atmosphere reagents->atmosphere solvent_base Add Anhydrous Solvent and Base atmosphere->solvent_base alkyne Add Terminal Alkyne solvent_base->alkyne heating Heat to 50-80 °C alkyne->heating monitoring Monitor by TLC/LC-MS heating->monitoring quench Cool and Quench Reaction monitoring->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify

Caption: Experimental workflow for the Sonogashira coupling.

Simplified MAPK/ERK Signaling Pathway and Potential Inhibition

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression Inhibitor 3-Alkynyl-1-propyl- 1H-pyrazole Derivative Inhibitor->RAF Inhibitor->MEK

Caption: Potential inhibition of the MAPK/ERK pathway.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Iodo-1-propyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium- or copper-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become indispensable in medicinal chemistry and drug development for the synthesis of arylamines and related compounds, which are prevalent motifs in a vast number of biologically active molecules. The 3-amino-1-propyl-1H-pyrazole scaffold, in particular, is of significant interest as a building block for various therapeutic agents.

These application notes provide a detailed guide for the Buchwald-Hartwig amination of 3-iodo-1-propyl-1H-pyrazole with a range of primary and secondary amines. The choice of catalytic system is crucial and is primarily dictated by the nature of the amine coupling partner, specifically the presence or absence of β-hydrogens.

Synthesis of Starting Material: this compound

A two-step synthesis is typically employed to prepare the starting material. First, 3-iodo-1H-pyrazole is synthesized from 1H-pyrazole. Subsequently, the pyrazole is N-alkylated with a propyl halide.

Protocol for Synthesis of this compound

Step 1: Iodination of 1H-Pyrazole

  • To a solution of 1H-pyrazole (1.0 equiv) in a suitable solvent such as N,N-dimethylformamide (DMF), add N-iodosuccinimide (NIS) (1.1 equiv).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous sodium thiosulfate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford 3-iodo-1H-pyrazole.

Step 2: N-Propylation of 3-Iodo-1H-pyrazole

  • To a solution of 3-iodo-1H-pyrazole (1.0 equiv) in a suitable solvent such as acetonitrile or DMF, add a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5-2.0 equiv).

  • Add 1-iodopropane or 1-bromopropane (1.1-1.2 equiv) to the mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, filter off the base and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Palladium-Catalyzed Amination (for Amines Lacking β-Hydrogens)

For the coupling of this compound with amines that do not possess β-hydrogens, such as arylamines and certain secondary cyclic amines (e.g., morpholine), a palladium-catalyzed system is generally most effective.

Data Presentation: Palladium-Catalyzed Amination
EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2.0)Toluene1001285-95
24-MethoxyanilinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (2.0)Dioxane1001288-96
3MorpholinePd₂(dba)₃ (2)tBuXPhos (4)NaOtBu (2.0)Toluene110880-90
4N-MethylanilinePd(OAc)₂ (2)DavePhos (4)K₂CO₃ (2.0)Dioxane1001675-85
Experimental Protocol: Palladium-Catalyzed Amination
  • In an oven-dried Schlenk tube, combine this compound (1.0 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous, degassed solvent (e.g., toluene) via syringe, followed by the amine (1.2 equiv).

  • Seal the tube and heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and quench with water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 3-amino-1-propyl-1H-pyrazole derivative.

Copper-Catalyzed Amination (for Amines with β-Hydrogens)

For the coupling of this compound with primary and secondary aliphatic amines that contain β-hydrogens, a copper-catalyzed system is often preferred to avoid potential β-hydride elimination, which can be a competing side reaction with palladium catalysts.[1]

Data Presentation: Copper-Catalyzed Amination
EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1n-ButylamineCuI (10)L-Proline (20)K₂CO₃ (2.0)DMSO902470-80
2PiperidineCuI (10)1,10-Phenanthroline (20)K₃PO₄ (2.0)Dioxane1101875-85
3CyclohexylamineCuI (5)N,N'-Dimethylethylenediamine (10)K₂CO₃ (2.0)Toluene1002465-75
4DiethylamineCuI (10)NoneCs₂CO₃ (2.0)DMF1202460-70
Experimental Protocol: Copper-Catalyzed Amination
  • In an oven-dried Schlenk tube, combine this compound (1.0 equiv), copper(I) iodide (CuI, 10 mol%), the ligand (if applicable, e.g., L-proline, 20 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent (e.g., DMSO) via syringe, followed by the amine (1.5 equiv).

  • Seal the tube and heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 3-amino-1-propyl-1H-pyrazole derivative.

Mandatory Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl Ar-Pd(II)L_n(I) OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord HNR'R'' PdII_Amine [Ar-Pd(II)L_n(NHR'R'')]⁺ Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)L_n(NR'R'') Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR'R'' RedElim->Product

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Experimental_Workflow Start Start Reagents Combine Reactants: This compound, Catalyst, Ligand, Base, Amine Start->Reagents Inert Establish Inert Atmosphere (Argon or Nitrogen) Reagents->Inert Solvent Add Anhydrous, Degassed Solvent Inert->Solvent Reaction Heat and Stir Reaction Mixture Solvent->Reaction Monitor Monitor Progress (TLC, LC-MS) Reaction->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Isolate Pure Product Purification->Product

Caption: General experimental workflow for Buchwald-Hartwig amination.

Catalyst_Selection Start Select Amine Coupling Partner Decision Does the amine have β-hydrogens? Start->Decision Yes Yes Decision->Yes No No Decision->No Copper Use Copper-Catalyzed System (e.g., CuI / L-Proline) Yes->Copper Palladium Use Palladium-Catalyzed System (e.g., Pd₂(dba)₃ / XPhos) No->Palladium

Caption: Decision tree for catalyst selection in the amination of this compound.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 3-Iodo-1-propyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 3-iodo-1-propyl-1H-pyrazole. This versatile building block is a valuable precursor in the synthesis of a wide array of functionalized pyrazole derivatives, which are of significant interest in medicinal chemistry and materials science. The methodologies described herein detail common cross-coupling strategies, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds at the C3-position of the pyrazole core.

General Experimental Workflow

The following diagram outlines a typical workflow for performing a palladium-catalyzed cross-coupling reaction with this compound.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Substrates: - this compound - Coupling Partner - Base catalyst Prepare Catalyst System: - Palladium Source - Ligand reagents->catalyst solvent Add Anhydrous Solvent catalyst->solvent degas Degas Mixture (e.g., Ar sparging) solvent->degas heat Heat to Reaction Temperature degas->heat monitor Monitor Progress (TLC, GC/MS, LC/MS) heat->monitor cool Cool to Room Temperature monitor->cool quench Quench Reaction cool->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: General workflow for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between this compound and various organoboron compounds, such as boronic acids and esters. This reaction is widely used to synthesize 3-aryl- or 3-heteroaryl-1-propyl-1H-pyrazoles.

Data Presentation: Suzuki-Miyaura Coupling Conditions and Yields

EntryCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O906~95
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene10012~92
32-Thiopheneboronic acidPdCl₂(dppf) (3)-Na₂CO₃DME858~88
4(E)-Styrylboronic acidXPhos Pd G2 (2)-Cs₂CO₃THF7012~90

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with phenylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Argon (or Nitrogen) gas

  • Schlenk tube or other suitable reaction vessel

Procedure:

  • To an oven-dried Schlenk tube, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate the tube and backfill with argon. Repeat this process three times to ensure an inert atmosphere.

  • Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).

  • Seal the tube and heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-phenyl-1-propyl-1H-pyrazole.

G Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R-I R-Pd(II)-I(L2) R-Pd(II)-I(L2) Oxidative Addition->R-Pd(II)-I(L2) Transmetalation Transmetalation R-Pd(II)-I(L2)->Transmetalation R-Pd(II)-Ar(L2) R-Pd(II)-Ar(L2) Transmetalation->R-Pd(II)-Ar(L2) Reductive Elimination Reductive Elimination R-Pd(II)-Ar(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration R-Ar R-Ar Reductive Elimination->R-Ar ArB(OH)2 ArB(OH)2 ArB(OH)2->Transmetalation + Base Base Base Base->Transmetalation R-I R-I R-I->Oxidative Addition

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Heck Reaction

The Heck reaction enables the arylation of alkenes with this compound to form substituted olefins. This reaction is particularly useful for synthesizing 3-alkenyl-1-propyl-1H-pyrazoles.

Data Presentation: Heck Reaction Conditions and Yields

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1n-Butyl acrylatePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF10016~85
2StyrenePd₂(dba)₃ (1)P(t-Bu)₃ (2)K₂CO₃Dioxane11012~80
3Methyl vinyl ketonePdCl₂(PPh₃)₂ (3)-NaOAcDMA12024~75
4AcrylonitrilePd(OAc)₂ (2)P(OEt)₃ (4)Et₃NAcetonitrile8018~95[1]

Experimental Protocol: Heck Reaction

This protocol is adapted for the reaction of this compound with n-butyl acrylate.[1]

Materials:

  • This compound (1.0 equiv)

  • n-Butyl acrylate (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (4 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Argon (or Nitrogen) gas

  • Sealed reaction tube

Procedure:

  • In a sealed tube, combine this compound, Pd(OAc)₂, and P(o-tol)₃.

  • Evacuate and backfill the tube with argon.

  • Add anhydrous DMF, n-butyl acrylate, and triethylamine via syringe.

  • Seal the tube tightly and heat the mixture to 100 °C with stirring.

  • Monitor the reaction's progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with diethyl ether and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired 3-(trans-n-butyl-acryloyl)-1-propyl-1H-pyrazole.

G Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R-Pd(II)-I(L2) R-Pd(II)-I(L2) Oxidative Addition->R-Pd(II)-I(L2) Carbopalladation Carbopalladation R-Pd(II)-I(L2)->Carbopalladation Intermediate Intermediate Carbopalladation->Intermediate Beta-Hydride Elimination Beta-Hydride Elimination Intermediate->Beta-Hydride Elimination Alkene Product Alkene Product Beta-Hydride Elimination->Alkene Product H-Pd(II)-I(L2) H-Pd(II)-I(L2) Beta-Hydride Elimination->H-Pd(II)-I(L2) Reductive Elimination Reductive Elimination H-Pd(II)-I(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration Alkene Alkene Alkene->Carbopalladation Base Base Base->Reductive Elimination R-I R-I R-I->Oxidative Addition

Caption: Catalytic cycle of the Heck reaction.

Sonogashira Coupling

The Sonogashira coupling provides a reliable method for the synthesis of 3-alkynyl-1-propyl-1H-pyrazoles by reacting this compound with terminal alkynes. This reaction typically employs a dual catalyst system of palladium and a copper(I) salt.

Data Presentation: Sonogashira Coupling Conditions and Yields

EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHFRT4~98
21-HexynePd(OAc)₂ (2)CuI (5)DIPAToluene606~93
3TrimethylsilylacetylenePdCl₂(dppf) (3)CuI (6)PiperidineDMF505~96
4Propargyl alcoholPd(PPh₃)₄ (4)CuI (8)i-Pr₂NEtAcetonitrile408~91

Experimental Protocol: Sonogashira Coupling

The following is a general procedure for the Sonogashira coupling of this compound with phenylacetylene.[2][3]

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Argon (or Nitrogen) gas

  • Schlenk flask

Procedure:

  • To a Schlenk flask containing a magnetic stir bar, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate the flask and backfill with argon.

  • Add anhydrous THF and triethylamine.

  • Add phenylacetylene dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the starting material is consumed, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with saturated aqueous ammonium chloride solution, water, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-propyl-3-(phenylethynyl)-1H-pyrazole.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R-Pd(II)-I(L2) R-Pd(II)-I(L2) Oxidative Addition->R-Pd(II)-I(L2) Transmetalation Transmetalation R-Pd(II)-I(L2)->Transmetalation R-Pd(II)-C≡CR'(L2) R-Pd(II)-C≡CR'(L2) Transmetalation->R-Pd(II)-C≡CR'(L2) Reductive Elimination Reductive Elimination R-Pd(II)-C≡CR'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration R-C≡CR' R-C≡CR' Reductive Elimination->R-C≡CR' R-I R-I R-I->Oxidative Addition CuI CuI Alkyne Coordination Alkyne Coordination CuI->Alkyne Coordination Cu-Acetylide Cu-Acetylide Alkyne Coordination->Cu-Acetylide Cu-Acetylide->Transmetalation R'C≡CH R'C≡CH R'C≡CH->Alkyne Coordination Base Base Base->Alkyne Coordination

Caption: Catalytic cycles of the Sonogashira coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, allowing for the coupling of this compound with a wide range of primary and secondary amines. This reaction is instrumental in the synthesis of 3-amino-1-propyl-1H-pyrazole derivatives.

Data Presentation: Buchwald-Hartwig Amination Conditions and Yields

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)BINAP (4)NaOtBuToluene10018~88
2MorpholinePd(OAc)₂ (2)XPhos (4)K₃PO₄Dioxane11024~92
3n-ButylaminePd₂(dba)₃ (2)RuPhos (4)LiHMDSTHF7012~85
4IndoleCuI (10)1,10-Phenanthroline (20)Cs₂CO₃DMF12024~78

Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes a general procedure for the amination of this compound with aniline.[4][5]

Materials:

  • This compound (1.0 equiv)

  • Aniline (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

  • Argon (or Nitrogen) gas

  • Schlenk tube

Procedure:

  • In a glovebox or under a stream of argon, add Pd₂(dba)₃, BINAP, and NaOtBu to a Schlenk tube.

  • Add anhydrous toluene, followed by this compound and aniline.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by LC-MS or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product via column chromatography to obtain 3-(phenylamino)-1-propyl-1H-pyrazole.

G Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R-Pd(II)-I(L2) R-Pd(II)-I(L2) Oxidative Addition->R-Pd(II)-I(L2) Amine Coordination & Deprotonation Amine Coordination & Deprotonation R-Pd(II)-I(L2)->Amine Coordination & Deprotonation R-Pd(II)-NR'R''(L2) R-Pd(II)-NR'R''(L2) Amine Coordination & Deprotonation->R-Pd(II)-NR'R''(L2) Reductive Elimination Reductive Elimination R-Pd(II)-NR'R''(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration R-NR'R'' R-NR'R'' Reductive Elimination->R-NR'R'' R'R''NH R'R''NH R'R''NH->Amine Coordination & Deprotonation Base Base Base->Amine Coordination & Deprotonation R-I R-I R-I->Oxidative Addition

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

Catalyst Selection for 3-Iodo-1-propyl-1H-pyrazole Coupling Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the selection of catalysts in various palladium-catalyzed cross-coupling reactions involving 3-iodo-1-propyl-1H-pyrazole. The protocols and data presented are compiled from established literature and are intended to serve as a comprehensive guide for the synthesis of functionalized pyrazole derivatives, which are significant scaffolds in medicinal chemistry and materials science.

Introduction to Coupling Reactions of this compound

This compound is a versatile building block for the synthesis of a wide array of substituted pyrazoles. The carbon-iodine bond at the C3-position is particularly amenable to forming new carbon-carbon and carbon-nitrogen bonds through transition-metal-catalyzed cross-coupling reactions. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity. This guide covers several of the most powerful and widely used coupling methodologies: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

Data Presentation: Catalyst Systems and Reaction Conditions

The following tables summarize quantitative data for catalyst systems and reaction conditions for the coupling of iodo-pyrazole derivatives. While specific examples for this compound may be limited in the literature, the data presented for analogous iodo-pyrazoles provide a strong starting point for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of Iodo-Pyrazoles with Arylboronic Acids [1][2][3][4]

Catalyst / PrecatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄-Na₂CO₃1,4-Dioxane/H₂O (4:1)906Good to ExcellentA general and widely used protocol for various aryl and heteroaryl couplings.[3][4]
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O (5:1)10012HighEffective for challenging substrates, including N-H pyrazoles.
Pd₂(dba)₃XPhosK₃PO₄THF801675-95Broad substrate scope and good functional group tolerance.
PdCl₂(dppf)-K₂CO₃DMF90880-92Often used for heteroaryl couplings.
Microwave IrradiationPd(PPh₃)₄Na₂CO₃DME/H₂O (10:1)1200.1-0.5HighSignificant rate enhancement.[2]

Table 2: Heck-Mizoroki Reaction of Iodo-Pyrazoles with Alkenes [5]

Catalyst / PrecatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Alkene Coupling Partner
Pd(OAc)₂P(OEt)₃Et₃NDMF1002495Methyl acrylate[5]
Pd(OAc)₂PPh₃Et₃NDMF1002450Methyl acrylate[5]
PdCl₂(PPh₃)₂-NaOAcNMP1201270-85Styrene
Pd EnCat® 40-AcONaEtOH105 (mw)0.5GoodEthyl crotonate (for trisubstituted alkenes)[6]

Table 3: Sonogashira Coupling of Iodo-Pyrazoles with Terminal Alkynes [7][8][9]

Catalyst / PrecatalystCo-catalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₂Cl₂CuIPPh₃Et₃NTHF604High
Pd(OAc)₂CuI-PiperidineDMF80685-95
Pd(PPh₃)₄CuI-i-Pr₂NHToluene701270-90

Table 4: Buchwald-Hartwig Amination of Halo-Pyrazoles with Amines [10][11][12]

Catalyst / PrecatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd₂(dba)₃BINAPNaOt-BuToluene10018HighEffective for a broad range of primary and secondary amines.[10]
Pd(OAc)₂XantphosCs₂CO₃1,4-Dioxane1102470-90Good for coupling with less nucleophilic amines.
Pd(dba)₂tBuDavePhosNaOt-BuXylene160 (mw)0.17GoodUsed for C4-amination of 4-halo-1H-1-tritylpyrazoles.[11]
CuI-K₂CO₃DMF12024ModerateAn alternative for certain amine couplings.

Experimental Protocols

The following are detailed, generalized protocols for key coupling reactions. Researchers should note that optimization of stoichiometry, temperature, and reaction time may be necessary for this compound.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.[3][4]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 - 1.5 equiv)

  • Pd(PPh₃)₄ (0.02 - 0.05 equiv)

  • Sodium carbonate (Na₂CO₃) (2.0 - 3.0 equiv)

  • 1,4-Dioxane

  • Water

  • Inert gas (Argon or Nitrogen)

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a Schlenk tube, add this compound, the arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

  • Evacuate the tube and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio to the reaction vessel.

  • Seal the tube and heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Heck-Mizoroki Reaction

This protocol outlines a general procedure for the Heck-Mizoroki reaction between this compound and an alkene.[5]

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., methyl acrylate) (1.2 - 2.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 - 0.05 equiv)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) or Triethyl phosphite (P(OEt)₃) (0.04 - 0.10 equiv)[5]

  • Triethylamine (Et₃N) (1.5 - 2.5 equiv)

  • N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a reaction vessel, dissolve this compound, Pd(OAc)₂, and the phosphine ligand in anhydrous, degassed DMF under an inert atmosphere.

  • Add triethylamine and the alkene to the reaction mixture.

  • Heat the mixture to 100-120 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent in vacuo.

  • Purify the residue by flash column chromatography.

Protocol 3: Sonogashira Coupling

This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne.[7][8]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1 - 1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.01 - 0.03 equiv)

  • Copper(I) iodide (CuI) (0.02 - 0.05 equiv)

  • Triphenylphosphine (PPh₃) (0.02 - 0.06 equiv)

  • Triethylamine (Et₃N) or another suitable amine base

  • Tetrahydrofuran (THF) or DMF

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, CuI, and PPh₃.

  • Add anhydrous, degassed solvent (THF or DMF) followed by the amine base.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Heat the reaction to 60-80 °C and monitor its progress by TLC or GC-MS.

  • After completion, cool the reaction mixture and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and partition the residue between water and an organic solvent.

  • Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Visualization of Workflows and Decision Pathways

General Experimental Workflow for a Cross-Coupling Reaction

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis prep_reagents Weigh Reagents: - Iodo-pyrazole - Coupling Partner - Catalyst & Ligand - Base setup Assemble Reaction under Inert Atmosphere prep_reagents->setup prep_glassware Dry Glassware prep_glassware->setup prep_solvent Degas Solvent prep_solvent->setup heating Heat & Stir setup->heating monitoring Monitor Reaction (TLC/LC-MS) heating->monitoring quench Quench Reaction monitoring->quench Reaction Complete extraction Extraction & Washing quench->extraction drying Dry & Concentrate extraction->drying purify Column Chromatography drying->purify analyze Characterization (NMR, MS) purify->analyze

Caption: General workflow for a typical cross-coupling reaction.

Catalyst Selection Decision Tree

catalyst_selection cluster_partners Coupling Partner Type cluster_reactions Recommended Reaction start Desired Coupling Partner for This compound? boronic_acid Aryl/Vinyl Boronic Acid start->boronic_acid alkene Alkene start->alkene terminal_alkyne Terminal Alkyne start->terminal_alkyne amine Primary/Secondary Amine start->amine suzuki Suzuki-Miyaura boronic_acid->suzuki heck Heck-Mizoroki alkene->heck sonogashira Sonogashira terminal_alkyne->sonogashira buchwald Buchwald-Hartwig amine->buchwald suzuki_cat Pd(PPh₃)₄ / Na₂CO₃ or Pd(OAc)₂ / SPhos / K₃PO₄ suzuki->suzuki_cat Catalyst System heck_cat Pd(OAc)₂ / P(OEt)₃ / Et₃N heck->heck_cat Catalyst System sono_cat Pd(PPh₃)₂Cl₂ / CuI / Et₃N sonogashira->sono_cat Catalyst System buchwald_cat Pd₂(dba)₃ / BINAP / NaOt-Bu buchwald->buchwald_cat Catalyst System

Caption: Decision tree for selecting a coupling reaction and catalyst system.

References

Application Notes and Protocols for Reactions of 3-Iodo-1-propyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the solvent effects in palladium-catalyzed cross-coupling reactions involving 3-iodo-1-propyl-1H-pyrazole. Detailed protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions are presented to guide the synthesis of diverse 1-propyl-1H-pyrazole derivatives.

The functionalization of the pyrazole core is a critical strategy in medicinal chemistry due to the prevalence of this scaffold in a wide range of biologically active compounds. The following sections detail the impact of solvent choice on reaction outcomes and provide step-by-step experimental procedures.

Key Reactions and Solvent Effects

The choice of solvent is a critical parameter in palladium-catalyzed cross-coupling reactions, influencing catalyst stability, substrate solubility, reaction rate, and overall yield. While specific quantitative data for this compound is not extensively available in the public domain, the following summaries are based on studies of analogous iodo-pyrazole derivatives and provide a strong foundation for reaction optimization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between this compound and various boronic acids or esters. The reaction generally benefits from polar aprotic solvents, often in the presence of water.

Table 1: Solvent Effects on Suzuki-Miyaura Coupling of Iodo-pyrazoles (Analogous Systems)

Solvent SystemBaseCatalyst/LigandTemperature (°C)Yield (%)Reference Analogue
Dioxane/H₂O (4:1)K₃PO₄Pd(OAc)₂ / SPhos80954-Bromotoluene
DME/H₂O (10:4)Cs₂CO₃Pd(PPh₃)₄90 (MW)85-954-Iodo-1-methyl-1H-pyrazole[1]
THFK₂CO₃(IPr)Pd(cinnamyl)Cl11052-974-Bromopyrazoles
DioxaneNa₂CO₃PdCl₂(PPh₃)₂90591,3-Benzodioxole derivative[2]
MeCNNa₂CO₃PdCl₂(PPh₃)₂90301,3-Benzodioxole derivative[2]
TolueneNa₂CO₃PdCl₂(PPh₃)₂90No Product1,3-Benzodioxole derivative[2]
DCMNa₂CO₃PdCl₂(PPh₃)₂90No Product1,3-Benzodioxole derivative[2]

Note: Yields are for analogous systems and should be considered as a starting point for the optimization of this compound reactions.

Based on available data for similar substrates, a mixture of a polar aprotic solvent like dioxane or DME with water is often optimal. Dioxane has been shown to provide superior yields compared to other solvents like THF and MeCN in certain Suzuki-Miyaura couplings of iodo-heterocycles.[2] Non-polar solvents such as toluene and benzene, as well as chlorinated solvents like DCM, are generally not effective.[2]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne. The choice of solvent can significantly impact the reaction rate and the suppression of side reactions like alkyne homocoupling.

Table 2: Solvent Effects on Sonogashira Coupling of Iodo-pyrazoles (Analogous Systems)

SolventBaseCatalyst SystemTemperature (°C)Yield (%)Reference Analogue
DMFEt₃NPdCl₂(PPh₃)₂ / CuI65Good to ExcellentIodopyridines[3]
THFEt₃NPdCl₂(PPh₃)₂ / CuI6082-921-Ethyl-4-iodo-5-methyl-1H-pyrazole
TolueneEt₃NPd₂(dba)₃ / AsPh₃RT70β-bromoporphyrin
DMFEt₃NPd₂(dba)₃ / AsPh₃RT20β-bromoporphyrin
DMSOTMP[DTBNpP]Pd(crotyl)ClRTup to 97Aryl bromides

Note: Yields are for analogous systems and should be considered as a starting point for the optimization of this compound reactions.

Polar aprotic solvents such as DMF and THF are commonly used for Sonogashira couplings.[3] However, the optimal solvent can be substrate-dependent. For instance, in some copper-free systems, non-polar solvents like toluene have been found to give better yields than DMF.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl or N-heteroaryl pyrazoles from this compound and a primary or secondary amine. The solvent choice is crucial for catalyst stability and activity.

Table 3: Solvent Effects on Buchwald-Hartwig Amination of Halo-pyrazoles (Analogous Systems)

SolventBaseCatalyst/LigandTemperature (°C)Yield (%)Reference Analogue
TolueneNaOtBuPd₂(dba)₃ / BINAP80602-Bromo-6-methylpyridine
DioxaneK₃PO₄Pd₂(dba)₃ / XPhos100HighAryl halides
XyleneK₂CO₃Pd(OAc)₂ / RuPhos120Good to ExcellentHeteroaryl halides
DMFDBUXantPhos Pd G3140GoodAryl halides[4]

Note: Yields are for analogous systems and should be considered as a starting point for the optimization of this compound reactions.

Aprotic solvents with higher boiling points such as toluene, dioxane, and xylene are frequently employed in Buchwald-Hartwig aminations. The choice of base and ligand is highly interconnected with the solvent selection. In some modern protocols, solvent-free conditions have also been developed.

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions of this compound. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) in 1,4-dioxane (2 mL).

  • Evacuate and backfill the Schlenk flask with inert gas (3 cycles).

  • Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.

  • Add the catalyst premix to the reaction mixture under a positive flow of inert gas.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Workflow A Combine Reactants: This compound, Arylboronic acid, Base B Add Solvent System: Dioxane/Water A->B C Degas with Inert Gas B->C D Add Pd Catalyst and Ligand C->D E Heat Reaction (80-100 °C) D->E F Reaction Work-up E->F G Purification (Column Chromatography) F->G H Characterization G->H

A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Protocol 2: Sonogashira Coupling

This protocol outlines a general procedure for the coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Triethylamine (Et₃N, 2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).

  • Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex R¹-Pd(II)L₂(I) Pd0->Pd_complex Oxidative Addition (R¹-I) Transmetalation R¹-Pd(II)L₂(C≡CR²) Pd_complex->Transmetalation Transmetalation Transmetalation->Pd0 Reductive Elimination (R¹-C≡CR²) CuI Cu(I)I Cu_acetylide Cu(I)-C≡CR² CuI->Cu_acetylide Base, R²-C≡CH Cu_acetylide->Pd_complex Cu_acetylide->CuI

Catalytic cycles of the Sonogashira cross-coupling reaction.
Protocol 3: Buchwald-Hartwig Amination

This protocol provides a general method for the amination of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equivalents)

  • Anhydrous Toluene

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol) to an oven-dried Schlenk tube.

  • Add this compound (1.0 mmol) and anhydrous toluene (5 mL).

  • Add the amine (1.2 mmol) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with diethyl ether (15 mL).

  • Filter the mixture through a plug of silica gel, washing with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald_Hartwig_Workflow A Combine Pd₂(dba)₃, XPhos, and NaOtBu under inert atmosphere B Add this compound and Toluene A->B C Add Amine B->C D Heat Reaction (100-110 °C) C->D E Cool and Dilute with Ether D->E F Filter through Silica Gel E->F G Concentrate Filtrate F->G H Purification G->H

General workflow for the Buchwald-Hartwig amination reaction.

Conclusion

The choice of solvent plays a pivotal role in the outcome of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions of this compound. While the provided data is based on analogous systems, it offers a valuable starting point for reaction optimization. The detailed protocols serve as a guide for the synthesis of a diverse range of functionalized 1-propyl-1H-pyrazole derivatives, which are of significant interest to the drug discovery and development community. Further screening of solvents, bases, ligands, and other reaction parameters is recommended to achieve optimal results for specific substrate combinations.

References

Application Notes & Protocols: N-Protection Strategies for Iodopyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodinated pyrazoles are pivotal building blocks in medicinal chemistry and materials science, frequently utilized in cross-coupling reactions to construct more complex molecular architectures. The regioselective iodination of the pyrazole ring is crucial for its synthetic utility. Direct iodination of N-H pyrazoles can lead to a mixture of isomers or undesired side reactions. Therefore, protection of the pyrazole nitrogen is a common and often necessary strategy to enhance solubility, control reactivity, and ensure high regioselectivity, particularly for the synthesis of 4-iodo and 5-iodopyrazoles.[1] This document provides a detailed overview of common N-protection strategies, comparative data, and experimental protocols for the synthesis of N-protected iodopyrazoles.

Logical Workflow for Iodopyrazole Synthesis

The synthesis of a specific iodopyrazole isomer often follows a strategic sequence involving protection, regioselective iodination, and subsequent deprotection. The choice of protecting group and iodination method dictates the final product.

Caption: General workflow for N-protected iodopyrazole synthesis.

Comparative Data of N-Protection and Iodination Strategies

The selection of an appropriate N-protecting group is critical and depends on the stability required during the iodination step and the conditions needed for its eventual removal. The following table summarizes various strategies for the synthesis of 4- and 5-iodopyrazoles.

Protecting GroupProtection ProtocolIodination Reagent & ConditionsRegio-selectivityYield (%)Deprotection Conditions
None (Direct) N/AI₂ (0.5 eq), H₂O₂ (0.6 eq) in Water, RTC4Good to ExcellentN/A
None (Direct) N/ANIS (1.5 eq) in TFA/AcOH, 80 °CC4GoodN/A
None (Direct) N/AI₂ / Ceric Ammonium Nitrate (CAN) in MeCN, 80 °CC4HighN/A
None (Direct) N/An-BuLi then I₂ in THF, -78 °C to RTC565-89%N/A
Acyl Acetylhydrazine in Toluene, 80 °CICl (3 eq), Li₂CO₃ (2 eq) in DCM, RTC4Up to 95%Acid/Base Hydrolysis
SEM SEM-Cl, BaseEnables regioselective C-H arylation, followed by iodination (e.g., with NIS)C4 or C5HighHCl in Ethanol
Tosyl (Ts) Ts-Cl, BaseStable to various iodination conditionsN/AGoodReductive cleavage (e.g., SmI₂, Mg/MeOH)
Boc (Boc)₂O, cat. I₂ or BaseStable to neutral/basic iodination conditionsN/AHighNaBH₄ in EtOH; or Acid (e.g., TFA, HCl)

Experimental Protocols

Protocol 1: Direct C4-Iodination of N-H Pyrazole using NIS/TFA

This protocol is effective for many pyrazole substrates, particularly those that are electron-deficient.[1]

Materials:

  • Pyrazole (1.0 mmol)

  • N-Iodosuccinimide (NIS) (1.5 mmol, 338 mg)

  • Glacial Acetic Acid (AcOH) (1 mL)

  • Trifluoroacetic Acid (TFA) (1 mL)

  • Dichloromethane (DCM)

  • Saturated aqueous Na₂S₂O₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To a solution of the pyrazole (1.0 mmol) in glacial acetic acid (1 mL), add a solution of N-iodosuccinimide (1.5 mmol) in trifluoroacetic acid (1 mL).[1]

  • Heat the resulting mixture overnight at 80 °C. Monitor reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with dichloromethane and wash sequentially with saturated aqueous Na₂S₂O₃ and brine.[1]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-iodopyrazole.[1]

Protocol 2: C5-Iodination via Directed Lithiation

This method provides exclusive formation of the 5-iodo derivative, a feat not achievable by direct electrophilic iodination.[2][3][4][5][6]

Materials:

  • 1-Aryl-3-CF₃-1H-pyrazole derivative (1.0 mmol)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) (1.3 mmol, e.g., 0.52 mL of 2.5 M solution in hexanes)

  • Iodine (I₂) (1.4 mmol, 356 mg)

  • Saturated aqueous NH₄Cl solution

  • Dichloromethane (DCM)

  • Saturated aqueous Na₂S₂O₃ solution

  • Water

Procedure:

  • Dissolve the 1-aryl-3-CF₃-1H-pyrazole (1.0 mmol) in anhydrous THF (5 mL) under an inert atmosphere (e.g., Argon).

  • Cool the solution to -78 °C in a dry ice/acetone bath.[2][6]

  • Add n-butyllithium (1.3 mmol) dropwise with vigorous stirring.[2][6]

  • Stir the mixture at -78 °C for 10 minutes to allow for the formation of the lithium pyrazolide.[2][6]

  • Add a solution of iodine (1.4 mmol) in dry THF (3 mL).[2][6]

  • Allow the reaction mixture to warm slowly to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.[2]

  • Extract the mixture with dichloromethane. Wash the organic layer with saturated aqueous sodium thiosulfate and then with water.[2]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: N-Boc Protection of Pyrazole

The tert-butyloxycarbonyl (Boc) group is a versatile protecting group, stable to many reaction conditions but easily removed with acid or other specific reagents.[7]

Materials:

  • Amine/Heterocycle (e.g., Pyrazole) (10 mmol)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (11 mmol)

  • Iodine (I₂) (1.0 mmol, 10 mol%)

  • Ethyl Acetate

  • Saturated aqueous Na₂S₂O₃ solution

  • Brine

Procedure:

  • To a mixture of the amine/heterocycle (10 mmol) and (Boc)₂O (11 mmol), add a catalytic amount of iodine (10 mol%). The reaction can often be run under solvent-free conditions at room temperature.[8]

  • Stir the mixture for 30-60 minutes. Monitor the reaction by TLC until the starting material is consumed.[8]

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with saturated aqueous Na₂S₂O₃ solution to remove iodine, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the N-Boc protected product, which can often be used without further purification.

Protocol 4: N-Boc Deprotection using NaBH₄

This method offers a mild and selective way to deprotect N-Boc pyrazoles, leaving other sensitive groups intact.[7]

Materials:

  • N-Boc protected pyrazole (1.0 mmol)

  • Sodium borohydride (NaBH₄) (2.0 mmol)

  • Ethanol (EtOH, 95% or dry)

  • Water

  • Ethyl Acetate

Procedure:

  • Dissolve the N-Boc pyrazole (1.0 mmol) in ethanol (5-10 mL).

  • Add sodium borohydride (2.0 mmol) in portions to the solution at room temperature.

  • Stir the reaction mixture until TLC analysis indicates complete consumption of the starting material (typically 1-4 hours).

  • Quench the reaction by carefully adding water.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected pyrazole. Yields are reported to be in the 75-98% range.[7]

Decision Guide for Selecting an N-Protecting Group

Choosing the correct protecting group is dependent on the downstream chemistry planned for the molecule. This decision tree provides a simplified guide for selection based on stability requirements.

G q1 Are strong acidic conditions required for subsequent steps? q2 Are strong basic or nucleophilic conditions planned? q1->q2 No use_ts Use Tosyl (Ts) - Very robust - Harsh removal q1->use_ts Yes q3 Is mild, non-acidic/ non-reductive removal critical? q2->q3 Yes use_boc Use Boc - Acid labile - Mild removal q2->use_boc No use_sem Use SEM - Fluoride labile removal q3->use_sem Yes consider_acyl Consider Acyl - Removed by hydrolysis q3->consider_acyl No, hydrolysis is OK

Caption: Decision tree for N-protecting group selection.

References

Application Notes and Protocols: The Utility of 3-Iodo-1-propyl-1H-pyrazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in various chemical transformations make it an ideal building block for the synthesis of novel therapeutic agents. Among the functionalized pyrazoles, 3-Iodo-1-propyl-1H-pyrazole emerges as a particularly versatile intermediate. The presence of the iodine atom at the 3-position provides a reactive handle for carbon-carbon bond formation through various cross-coupling reactions, enabling the introduction of diverse molecular fragments. The N-propyl group, in turn, can influence the compound's lipophilicity and metabolic stability, potentially enhancing its pharmacokinetic profile.

These application notes provide a comprehensive overview of the synthesis and utility of this compound in medicinal chemistry, with a focus on its application in the development of anticancer and anti-inflammatory agents. Detailed protocols for its synthesis and subsequent elaboration via Suzuki and Sonogashira cross-coupling reactions are provided, along with a summary of the biological activities of related pyrazole derivatives.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the N-alkylation of pyrazole followed by regioselective iodination.

Step 1: Synthesis of 1-propyl-1H-pyrazole

A general procedure for the N-alkylation of pyrazole involves the reaction of pyrazole with an alkyl halide in the presence of a base.

  • Protocol:

    • To a solution of pyrazole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 2.0 eq) or sodium hydride (NaH, 1.2 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add 1-iodopropane or 1-bromopropane (1.2 eq) dropwise to the reaction mixture.

    • Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield 1-propyl-1H-pyrazole.

Step 2: Iodination of 1-propyl-1H-pyrazole

The iodination of N-alkylpyrazoles can be achieved using various iodinating agents. A common method involves the use of N-iodosuccinimide (NIS).

  • Protocol:

    • Dissolve 1-propyl-1H-pyrazole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.

    • Add N-iodosuccinimide (NIS, 1.1 eq) portion-wise to the solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining iodine.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to afford this compound.

Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Iodination Pyrazole Pyrazole Propylpyrazole 1-propyl-1H-pyrazole Pyrazole->Propylpyrazole 1-Iodopropane, K₂CO₃ Iodopropylpyrazole This compound Propylpyrazole->Iodopropylpyrazole NIS

Synthetic workflow for this compound.

Application in Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, allowing for the introduction of aryl, heteroaryl, and alkynyl moieties at the 3-position of the pyrazole ring.

Suzuki Coupling Protocol

The Suzuki coupling reaction enables the formation of a carbon-carbon bond between the 3-position of the pyrazole and a variety of aryl or heteroaryl boronic acids or esters.[3][4]

  • Materials:

    • This compound

    • Aryl or heteroaryl boronic acid (1.2 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

    • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

    • Solvent (e.g., 1,4-dioxane/water mixture, 4:1)

  • Protocol:

    • In a Schlenk flask, combine this compound (1.0 eq), the boronic acid (1.2 eq), and the base (2.0 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed solvent and the palladium catalyst.

    • Heat the reaction mixture to 90-100 °C and stir until the starting material is consumed (monitor by TLC).

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Suzuki_Workflow Start Combine Reactants: This compound, Boronic Acid, Base Inert Inert Atmosphere (Ar or N₂) Start->Inert Solvent_Catalyst Add Degassed Solvent and Pd Catalyst Inert->Solvent_Catalyst Heat Heat and Stir Solvent_Catalyst->Heat Monitor Monitor by TLC Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Product 3-Aryl/Heteroaryl-1-propyl-1H-pyrazole Purify->Product

Experimental workflow for Suzuki coupling.
Sonogashira Coupling Protocol

The Sonogashira coupling allows for the introduction of an alkyne moiety at the 3-position of the pyrazole ring.[5][6][7]

  • Materials:

    • This compound

    • Terminal alkyne (1.2 eq)

    • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)

    • Copper(I) iodide (CuI, 4 mol%)

    • Base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA), 3.0 eq)

    • Solvent (e.g., anhydrous THF or DMF)

  • Protocol:

    • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst, and CuI.

    • Add the anhydrous solvent and the base.

    • Stir the mixture at room temperature for 10 minutes.

    • Add the terminal alkyne dropwise.

    • Heat the reaction mixture to 50-80 °C and monitor by TLC.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the catalyst.

    • Wash the filtrate with saturated aqueous NH₄Cl and brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by flash column chromatography.

Biological Applications and Quantitative Data

Pyrazole derivatives exhibit a wide range of biological activities, including anti-inflammatory and anticancer properties.[8][9][10] The ability to easily diversify the 3-position of the this compound scaffold makes it a valuable tool for structure-activity relationship (SAR) studies aimed at discovering potent and selective therapeutic agents.

Anti-Inflammatory Activity

Many pyrazole derivatives have been reported to possess significant anti-inflammatory activity, often through the inhibition of cyclooxygenase (COX) enzymes.[11][12]

Anticancer Activity

The pyrazole nucleus is a common feature in many anticancer agents, including kinase inhibitors.[13][14][15] Derivatives of this compound can be screened against various cancer cell lines to identify novel cytotoxic agents.

Compound IDR Group (at 3-position)Target/AssayIC₅₀/ActivityReference
PZ-1 4-FluorophenylHeLa cell line4.94 µM[13]
PZ-2 4-BromophenylMCF-7 cell line5.8 µM[16]
PZ-3 3,4,5-TrimethoxyphenylHepG-2 cell line6.78 µM[16]
PZ-4 4-NitrophenylAnti-inflammatory (carrageenan-induced paw edema)Better than Diclofenac[11]
PZ-5 ThiazolylCOX-2 InhibitionPotent Inhibition[9]

Note: The data presented is for structurally related pyrazole derivatives and serves as a guide for the potential activities of compounds derived from this compound.

Signaling Pathways in Cancer

Many pyrazole-based anticancer agents function as kinase inhibitors, targeting key signaling pathways that are often dysregulated in cancer.[14][17] The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and is a common target for cancer therapeutics.

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Pyrazole_Inhibitor Pyrazole-based Kinase Inhibitor Pyrazole_Inhibitor->PI3K inhibits Pyrazole_Inhibitor->Akt inhibits Pyrazole_Inhibitor->mTORC1 inhibits

Inhibition of the PI3K/Akt/mTOR pathway by pyrazole derivatives.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and reactivity in cross-coupling reactions provide a robust platform for the generation of diverse libraries of novel pyrazole derivatives. The demonstrated anti-inflammatory and anticancer activities of the pyrazole scaffold highlight the potential of compounds derived from this intermediate in the development of new therapeutic agents. The protocols and data presented herein serve as a practical guide for researchers in the field of drug discovery and development.

References

Application Notes and Protocols for the Synthesis of Pyrazole-Based Kinase Inhibitors Using 3-Iodo-1-propyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein kinases are a crucial class of enzymes that regulate a wide array of cellular processes. Their dysregulation is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. Consequently, kinase inhibitors have emerged as a major focus in drug discovery. The pyrazole scaffold is a privileged structure in medicinal chemistry due to its ability to form key hydrogen bond interactions within the ATP-binding site of kinases.[1] The use of halogenated pyrazoles, such as 3-iodo-1-propyl-1H-pyrazole, provides a versatile handle for introducing diverse functionalities through cross-coupling reactions, enabling the synthesis of potent and selective kinase inhibitors.

This document provides detailed application notes and protocols for the synthesis of a representative pyrazole-based kinase inhibitor targeting c-Jun N-terminal kinase (JNK), utilizing this compound as a key intermediate. The protocols described herein are based on established methodologies for the synthesis of pyrazolyl-pyrimidine scaffolds, which are common cores in many kinase inhibitors.[2][3]

Overview of the Synthetic Strategy

The synthesis of the target kinase inhibitor involves a multi-step process, with the key transformation being a Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the 3-position of the pyrazole ring and a pyrimidine core.

Logical Workflow for Kinase Inhibitor Synthesis

G cluster_synthesis Chemical Synthesis cluster_assay Biological Evaluation A Starting Material This compound C Suzuki-Miyaura Cross-Coupling A->C B Coupling Partner Pyrimidine Boronic Ester B->C D Purification (e.g., Column Chromatography) C->D E Characterization (NMR, MS) D->E F Final Kinase Inhibitor E->F G In Vitro Kinase Assay F->G H Data Analysis (IC50 determination) G->H

Caption: Workflow for synthesis and evaluation of a pyrazole-based kinase inhibitor.

Experimental Protocols

Materials and Reagents
  • This compound

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes the coupling of this compound with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine.

  • Reaction Setup: In a flame-dried sealed tube or microwave vial, combine this compound (1.0 equiv.), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine (1.2 equiv.), palladium(II) acetate (0.03 equiv.), SPhos (0.06 equiv.), and potassium carbonate (2.5 equiv.).

  • Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 15 minutes.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) via syringe to achieve a final concentration of the iodopyrazole of approximately 0.1-0.2 M.

  • Heating: Place the sealed reaction vessel in a preheated oil bath or heating block at 100 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Typical reaction times range from 4 to 12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-(1-propyl-1H-pyrazol-3-yl)pyrimidin-2-amine.

Protocol 2: In Vitro Kinase Inhibition Assay (JNK3)

This protocol outlines a general method for assessing the inhibitory activity of the synthesized compound against JNK3.

  • Reagents Preparation: Prepare a reaction buffer containing JNK3 enzyme, a suitable substrate peptide (e.g., ATF-2), ATP, and MgCl₂.

  • Compound Preparation: Serially dilute the synthesized pyrazole compound in DMSO to create a range of concentrations for IC₅₀ determination.

  • Reaction Initiation: In a 96-well plate, add the JNK3 enzyme, the diluted compound, and the substrate. Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).

  • Detection: Detect the amount of phosphorylated substrate using a suitable method, such as an ADP-Glo™ Kinase Assay, which measures ADP formation as a universal product of kinase reactions.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Data Presentation

The inhibitory activities of a series of synthesized pyrazole-based compounds against JNK3 are summarized in the table below. This data is representative of the structure-activity relationships (SAR) often observed for this class of inhibitors.[3][4]

Compound IDR¹ Substituent (at C5 of Pyrazole)R² Substituent (on Pyrimidine)JNK3 IC₅₀ (nM)[3][4]
1a H2-aminopyrimidin-4-yl635
1b CH₃2-aminopyrimidin-4-yl824
1c 3,4-dichlorophenyl2-((R)-1-(cyclopropanecarbonyl)pyrrolidin-3-yl)aminopyrimidin-4-yl227
1d 3,4-dichlorophenyl2-((S)-1-(cyclopropanecarbonyl)pyrrolidin-3-yl)aminopyrimidin-4-yl361

Note: The N1-substituent for all compounds in the table is a propyl group.

Signaling Pathway

JNKs are members of the mitogen-activated protein kinase (MAPK) family and are activated by various stress signals.[3] The JNK signaling pathway plays a critical role in apoptosis, inflammation, and neurodegeneration. Inhibition of JNK3, which is primarily expressed in the brain, is a therapeutic strategy for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[3]

JNK Signaling Pathway and Inhibition

G Stress Stress Stimuli (e.g., Oxidative Stress, Cytokines) MAPKKK MAPKKK (e.g., MEKK1, ASK1) Stress->MAPKKK MAPKK MAPKK (e.g., MKK4, MKK7) MAPKKK->MAPKK JNK JNK MAPKK->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis, Inflammation, Neurodegeneration cJun->Apoptosis Inhibitor Pyrazole-based Inhibitor Inhibitor->JNK

Caption: Simplified JNK signaling pathway and the point of inhibition.

Conclusion

This compound is a valuable and versatile building block for the synthesis of potent and selective kinase inhibitors. The protocols and data presented here provide a framework for researchers to design and synthesize novel pyrazole-based compounds targeting various kinases implicated in human diseases. The Suzuki-Miyaura cross-coupling reaction is a robust and efficient method for the key C-C bond formation, enabling the exploration of a wide chemical space for structure-activity relationship studies.

References

Application Notes and Protocols for 3-Iodo-1-propyl-1H-pyrazole in Agricultural Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazole-based compounds are a significant class of heterocyclic molecules widely utilized in the agricultural sector due to their potent fungicidal, herbicidal, and insecticidal activities. This document provides detailed application notes and proposed experimental protocols for the investigation of 3-Iodo-1-propyl-1H-pyrazole , a pyrazole derivative with potential applications in crop protection. Due to the limited availability of specific experimental data for this compound, the following protocols are based on established methodologies for analogous pyrazole derivatives and are intended to serve as a comprehensive guide for research and development.

Introduction to Pyrazoles in Agricultural Chemistry

The pyrazole ring is a versatile scaffold in the design of modern agrochemicals. Numerous commercial pesticides contain a pyrazole moiety, which is key to their biological activity. These compounds are known to act on various molecular targets in pests and weeds, leading to effective control. For instance, some pyrazole-based fungicides are known to inhibit the succinate dehydrogenase enzyme in the mitochondrial respiratory chain of fungi. The continuous development of novel pyrazole derivatives is crucial to manage resistance and broaden the spectrum of activity against agricultural pests.

Synthesis of this compound

The synthesis of this compound can be proposed based on general and established methods for the N-alkylation and iodination of pyrazole rings. A plausible synthetic route is outlined below.

2.1. Proposed Synthetic Pathway

A two-step synthesis is proposed, starting from commercially available 3-iodo-1H-pyrazole.

Synthetic Pathway start 3-Iodo-1H-pyrazole step1 N-propylation start->step1 Propyl halide, Base (e.g., K2CO3), Solvent (e.g., DMF) product This compound step1->product

Caption: Proposed synthesis of this compound.

2.2. Experimental Protocol for Synthesis

Objective: To synthesize this compound via N-alkylation of 3-iodo-1H-pyrazole.

Materials:

  • 3-Iodo-1H-pyrazole

  • 1-Bromopropane (or 1-Iodopropane)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of 3-iodo-1H-pyrazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-bromopropane (1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain pure this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Application Notes: Fungicidal Activity

3.1. Background

Many pyrazole derivatives exhibit potent fungicidal properties by inhibiting mitochondrial respiration. It is hypothesized that this compound may show activity against a range of plant pathogenic fungi.

3.2. Proposed Experimental Protocol: In Vitro Antifungal Assay

This protocol is adapted from methodologies used for screening other pyrazole-based fungicides.[1]

Objective: To evaluate the in vitro antifungal activity of this compound against selected plant pathogenic fungi.

Materials:

  • This compound

  • Pure cultures of pathogenic fungi (e.g., Botrytis cinerea, Rhizoctonia solani, Fusarium graminearum)

  • Potato Dextrose Agar (PDA) medium

  • Dimethyl sulfoxide (DMSO)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Incubator

  • Commercial fungicide (e.g., Pyraclostrobin) as a positive control

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare PDA medium and autoclave. Allow it to cool to 45-50 °C.

  • Add the stock solution of the test compound to the molten PDA to achieve a series of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Also prepare a control plate with DMSO only.

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculate the center of each plate with a 5 mm mycelial disc taken from the edge of a 7-day-old culture of the test fungus.

  • Incubate the plates at 25 ± 1 °C in the dark.

  • Measure the colony diameter (in mm) when the fungal growth in the control plate has reached the edge of the plate.

  • Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control group, and dt is the average diameter of the fungal colony in the treatment group.

  • Determine the EC₅₀ value (the concentration that inhibits 50% of the mycelial growth) for the compound against each fungus using probit analysis.

3.3. Hypothetical Data Presentation

CompoundTarget FungusEC₅₀ (µg/mL)
This compound Botrytis cinerea[Hypothetical Value]
Rhizoctonia solani[Hypothetical Value]
Fusarium graminearum[Hypothetical Value]
Pyraclostrobin (Control)Botrytis cinerea[Reference Value]

Application Notes: Herbicidal Activity

4.1. Background

Substituted pyrazoles have been developed as effective herbicides. The herbicidal potential of this compound can be evaluated through pre- and post-emergence assays.

4.2. Proposed Experimental Protocol: Greenhouse Herbicidal Assay

This protocol is based on standard methods for evaluating the herbicidal activity of new chemical entities.[2][3]

Objective: To assess the pre- and post-emergence herbicidal activity of this compound against common weeds.

Materials:

  • This compound

  • Seeds of test weed species (e.g., Echinochloa crus-galli (monocot), Amaranthus retroflexus (dicot))

  • Pots filled with sterilized sandy loam soil

  • Greenhouse with controlled temperature and light conditions

  • Spraying equipment

  • Commercial herbicide (e.g., Atrazine) as a positive control

Procedure:

Pre-emergence Application:

  • Sow the seeds of the test weeds in pots.

  • Prepare a solution of this compound in a suitable solvent with a surfactant.

  • Apply the solution uniformly to the soil surface one day after sowing at various application rates (e.g., 75, 150, 300 g a.i./ha).

  • Water the pots and place them in a greenhouse.

  • After 14-21 days, visually assess the herbicidal effect by comparing with untreated control plants. Record phytotoxicity symptoms and measure the fresh weight of the aerial parts of the weeds.

  • Calculate the percentage of growth inhibition.

Post-emergence Application:

  • Sow the seeds of the test weeds in pots and allow them to grow to the 2-3 leaf stage.

  • Apply the prepared solution of this compound directly onto the foliage of the weeds at various application rates.

  • Return the pots to the greenhouse.

  • After 14-21 days, assess the herbicidal effect as described for the pre-emergence test.

4.3. Hypothetical Data Presentation

CompoundWeed SpeciesApplication TypeRate (g a.i./ha)Inhibition (%)
This compound Echinochloa crus-galliPre-emergence150[Hypothetical Value]
Amaranthus retroflexusPre-emergence150[Hypothetical Value]
Echinochloa crus-galliPost-emergence150[Hypothetical Value]
Amaranthus retroflexusPost-emergence150[Hypothetical Value]
Atrazine (Control)Amaranthus retroflexusPre-emergence150[Reference Value]

Application Notes: Insecticidal Activity

5.1. Background

The pyrazole scaffold is present in several commercial insecticides that act on the nervous system of insects. This compound could potentially exhibit insecticidal properties.

5.2. Proposed Experimental Protocol: Insect Bioassay

This protocol is adapted from general procedures for testing the insecticidal activity of chemical compounds.[4][5]

Objective: To determine the insecticidal activity of this compound against a model insect pest.

Materials:

  • This compound

  • Test insects (e.g., larvae of Spodoptera littoralis or adults of Aphis gossypii)

  • Artificial diet (for larvae) or host plants (for aphids)

  • Acetone or other suitable solvent

  • Micro-applicator or spray tower

  • Ventilated containers for holding insects

  • Commercial insecticide (e.g., Fipronil) as a positive control

Procedure (for Spodoptera littoralis larvae - topical application):

  • Rear the larvae on an artificial diet under controlled conditions.

  • Prepare serial dilutions of this compound in acetone.

  • Apply a small, defined volume (e.g., 1 µL) of the test solution to the dorsal thorax of third-instar larvae using a micro-applicator. Control larvae are treated with acetone only.

  • Place the treated larvae individually in containers with a fresh diet.

  • Maintain the containers at 25 ± 1 °C and 60-70% relative humidity.

  • Record mortality after 24, 48, and 72 hours.

  • Calculate the LD₅₀ value (the dose that causes 50% mortality) using probit analysis.

5.3. Hypothetical Data Presentation

CompoundInsect SpeciesExposure Time (h)LD₅₀ (µ g/larva )
This compound Spodoptera littoralis48[Hypothetical Value]
Fipronil (Control)Spodoptera littoralis48[Reference Value]

Signaling Pathways and Experimental Workflows

6.1. General Workflow for Agrochemical Screening

The following diagram illustrates a typical workflow for the initial screening of a novel compound for its potential agricultural applications.

Agrochemical Screening Workflow cluster_synthesis Compound Preparation cluster_screening Biological Screening cluster_evaluation Data Analysis and Evaluation synthesis Synthesis of This compound purification Purification and Characterization synthesis->purification fungicidal Fungicidal Assay (in vitro) purification->fungicidal herbicidal Herbicidal Assay (Greenhouse) purification->herbicidal insecticidal Insecticidal Assay (Bioassay) purification->insecticidal data_analysis Data Collection and Statistical Analysis fungicidal->data_analysis herbicidal->data_analysis insecticidal->data_analysis ec50 EC₅₀ / LD₅₀ Determination data_analysis->ec50 sar Structure-Activity Relationship (SAR) Studies ec50->sar

Caption: General workflow for the screening of a novel agrochemical.

Disclaimer: The experimental protocols and data presented herein are proposed based on established scientific literature for analogous compounds. Specific experimental conditions may require optimization for this compound. All laboratory work should be conducted in accordance with standard safety procedures.

References

Application Notes and Protocols for the Kinetic Analysis of 3-Iodo-1-propyl-1H-pyrazole Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodo-1-propyl-1H-pyrazole is a versatile building block in medicinal chemistry and materials science. Its derivatization, typically through palladium-catalyzed cross-coupling reactions, allows for the introduction of a wide array of functional groups, enabling the synthesis of novel compounds with potential therapeutic applications. Understanding the reaction kinetics of these derivatization processes is crucial for process optimization, scale-up, and ensuring batch-to-batch consistency in drug development and manufacturing.

These application notes provide a comprehensive overview of the kinetic analysis of the derivatization of this compound, with a focus on Sonogashira, Suzuki-Miyaura, and Heck cross-coupling reactions. Detailed experimental protocols for kinetic studies, data presentation guidelines, and visualizations of the underlying catalytic cycles are provided to aid researchers in designing and executing their own kinetic analyses.

Data Presentation: A Case Study of Sonogashira Coupling

While specific kinetic data for the derivatization of this compound is not extensively available in the public domain, a representative kinetic dataset for the Sonogashira coupling of a structurally similar aryl iodide is presented below. This data can be used as a template for reporting and comparing kinetic parameters. The following tables summarize the determination of reaction order and the effect of temperature on the rate constant for a model Sonogashira reaction between an aryl iodide and a terminal alkyne.

Table 1: Determination of Reaction Order

ExperimentInitial [Aryl Iodide] (M)Initial [Alkyne] (M)Initial [Pd Catalyst] (mol%)Initial Rate (M/s)
10.100.1011.5 x 10⁻⁵
20.200.1013.0 x 10⁻⁵
30.100.2011.5 x 10⁻⁵
40.100.1023.0 x 10⁻⁵

From this data, the reaction is determined to be first order with respect to the aryl iodide and the palladium catalyst, and zero order with respect to the alkyne.

Table 2: Temperature Dependence of the Rate Constant and Activation Parameters

Temperature (K)Rate Constant, k (s⁻¹)ln(k)1/T (K⁻¹)
3231.5 x 10⁻⁴-8.800.00310
3333.1 x 10⁻⁴-8.080.00300
3436.0 x 10⁻⁴-7.420.00292
3531.1 x 10⁻³-6.810.00283

These data can be used to generate an Arrhenius plot (ln(k) vs. 1/T) to determine the activation energy (Ea) and the pre-exponential factor (A).

Table 3: Activation Parameters for Sonogashira Coupling of Various Aryl Halides [1]

Aryl HalideActivation Enthalpy (ΔH‡) (kJ mol⁻¹)Activation Entropy (ΔS‡) (J mol⁻¹ K⁻¹)
Aryl Iodide48 - 62-71 to -39
Aryl Bromide54 - 82-55 to 11
Aryl Chloride95 - 144-6 to 100

This table provides a comparative overview of the activation parameters for different aryl halides in Sonogashira coupling reactions, highlighting the higher reactivity of aryl iodides.

Experimental Protocols

General Protocol for a Kinetic Study of this compound Derivatization via Cross-Coupling

This protocol outlines a general procedure for a kinetic study of the derivatization of this compound using a palladium-catalyzed cross-coupling reaction (e.g., Sonogashira, Suzuki, or Heck). The reaction progress is monitored by taking aliquots at specific time intervals and analyzing them by a suitable chromatographic method (GC or HPLC).

1. Materials and Reagents:

  • This compound

  • Coupling partner (e.g., terminal alkyne for Sonogashira, boronic acid for Suzuki, alkene for Heck)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂)

  • Ligand (if required, e.g., PPh₃, Xantphos)

  • Copper(I) salt (for Sonogashira, e.g., CuI)

  • Base (e.g., Et₃N, K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., DMF, Toluene, Dioxane)

  • Internal standard (for chromatographic analysis, e.g., dodecane)

  • Quenching solution (e.g., saturated aqueous NH₄Cl)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

2. Equipment:

  • Schlenk flask or three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer/thermocouple

  • Inert atmosphere setup (Nitrogen or Argon)

  • Constant temperature oil bath or heating mantle with a temperature controller

  • Syringes for reagent and sample transfer

  • Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector (FID or UV-Vis)

  • Volumetric flasks and pipettes

3. Experimental Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, ligand (if any), and copper salt (for Sonogashira).

    • Add the desired volume of anhydrous solvent and stir the mixture until the catalyst is dissolved.

    • Add the base to the reaction mixture.

    • Add the internal standard.

    • Place the flask in the pre-heated oil bath at the desired reaction temperature.

  • Reaction Initiation and Monitoring:

    • Inject the this compound and the coupling partner into the reaction flask.

    • Start the timer immediately upon addition of the last reactant (t=0).

    • At predetermined time intervals, withdraw an aliquot (e.g., 0.1 mL) from the reaction mixture using a syringe.

    • Immediately quench the aliquot in a vial containing a quenching solution (e.g., 1 mL of saturated aqueous NH₄Cl) to stop the reaction.

  • Sample Preparation for Analysis:

    • Add an extraction solvent (e.g., 1 mL of ethyl acetate) to the quenched aliquot.

    • Vortex the mixture thoroughly and allow the layers to separate.

    • Transfer the organic layer to a new vial containing a small amount of drying agent.

    • The sample is now ready for GC or HPLC analysis.

  • Data Analysis:

    • Inject the prepared samples into the GC or HPLC.

    • Determine the concentration of the reactant (this compound) and the product at each time point by comparing their peak areas to that of the internal standard.

    • Plot the concentration of the reactant versus time to obtain the reaction profile.

    • From the reaction profile, determine the initial rate of the reaction.

    • By varying the initial concentrations of the reactants and catalyst, the reaction order with respect to each component can be determined.

    • By performing the reaction at different temperatures, the rate constants at those temperatures can be calculated. An Arrhenius plot can then be constructed to determine the activation energy.

Protocol for In Situ Reaction Monitoring by NMR Spectroscopy

For reactions that are suitable for monitoring in an NMR tube, this method provides real-time data without the need for sampling and quenching.

1. Sample Preparation:

  • In a glovebox or under an inert atmosphere, add the this compound, coupling partner, base, and a deuterated solvent to a vial.

  • In a separate vial, prepare a stock solution of the palladium catalyst and any ligands in the same deuterated solvent.

  • Transfer the substrate solution to an NMR tube.

2. NMR Experiment Setup:

  • Acquire a spectrum of the starting material mixture before adding the catalyst to serve as a reference (t=0).

  • Set the NMR spectrometer to the desired reaction temperature.

  • Set up a series of 1D acquisitions with a defined time delay between each experiment.

3. Reaction Initiation and Monitoring:

  • Inject the catalyst solution into the NMR tube and start the automated acquisition sequence immediately.

  • The spectrometer will automatically acquire spectra at the predefined time intervals.

4. Data Analysis:

  • Process the series of spectra.

  • Integrate the signals corresponding to a non-overlapping peak of the starting material and a non-overlapping peak of the product in each spectrum.

  • The change in the integral values over time can be used to determine the reaction kinetics.

Mandatory Visualizations

Experimental Workflow for Kinetic Analysis

G Experimental Workflow for Kinetic Analysis cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis A Reagent Preparation (Anhydrous Solvents, Inert Atmosphere) B Reaction Setup (Flask, Stirrer, Condenser, Thermometer) A->B C Catalyst & Reagent Addition (Under Inert Gas) B->C D Initiate Reaction (t=0, Constant Temperature) C->D E Withdraw Aliquots (At Timed Intervals) D->E F Quench Aliquots (Stop Reaction) E->F G Sample Preparation (Extraction, Drying) F->G H GC/HPLC Analysis G->H I Data Processing (Concentration vs. Time) H->I J Kinetic Parameter Determination (Rate Law, Ea) I->J

Caption: Workflow for a typical kinetic study of a cross-coupling reaction.

Catalytic Cycle for Sonogashira Coupling

G Sonogashira Coupling Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle A Pd(0)L_n B Oxidative Addition A->B R-X C R-Pd(II)-X(L_n) B->C D Transmetalation C->D Cu-C≡CR' E R-Pd(II)-C≡CR'(L_n) D->E F Reductive Elimination E->F R-C≡CR' F->A G CuX H Alkyne Coordination G->H R'-C≡CH I [Cu(C≡CR')] H->I Base I->D J Base J->H G Suzuki-Miyaura Coupling Catalytic Cycle A Pd(0)L_n B Oxidative Addition A->B R-X C R-Pd(II)-X(L_n) B->C D Transmetalation C->D R'B(OH)2 + Base E R-Pd(II)-R'(L_n) D->E F Reductive Elimination E->F R-R' F->A G Heck Coupling Catalytic Cycle A Pd(0)L_n B Oxidative Addition A->B R-X C R-Pd(II)-X(L_n) B->C D Migratory Insertion C->D Alkene E Intermediate D->E F β-Hydride Elimination E->F G H-Pd(II)-X(L_n) F->G Product H Base-assisted Reductive Elimination G->H Base H->A

References

Application Note and Protocol: Scale-Up Synthesis of 3-Iodo-1-propyl-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the scale-up synthesis of 3-iodo-1-propyl-1H-pyrazole, a key intermediate in the development of various biologically active compounds. The synthesis is a two-step process commencing with the N-alkylation of pyrazole with a propyl halide, followed by regioselective iodination at the C-3 position. This guide offers comprehensive experimental procedures, scalable reagent quantities, and critical safety information to ensure a safe and efficient synthesis on a larger scale.

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous pharmaceuticals.[1] Specifically, halogenated pyrazoles, such as this compound, are versatile building blocks. The iodine substituent serves as a convenient handle for further molecular elaboration through various cross-coupling reactions, enabling the synthesis of complex molecular architectures. This application note details a reliable and scalable two-step synthesis to obtain this valuable intermediate.

Overall Reaction Scheme

The synthesis proceeds in two main stages:

  • N-Propylation of Pyrazole: Pyrazole is alkylated with an n-propyl halide under basic conditions to yield 1-propyl-1H-pyrazole.

  • Regioselective Iodination: The resulting 1-propyl-1H-pyrazole is selectively iodinated at the 3-position via a lithiation-iodination sequence.

Experimental Protocols

Step 1: Scale-Up Synthesis of 1-Propyl-1H-pyrazole

This protocol is based on the general principle of N-alkylation of pyrazoles using alkyl halides in the presence of a base.[2] The quantities are outlined for a synthesis starting with approximately 1 mole of pyrazole.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (for ~1 mol scale)MolesNotes
Pyrazole68.0868.1 g1.0
Sodium Hydroxide (NaOH)40.0048.0 g1.2Use pellets or flakes
1-Bromopropane122.99147.6 g (102.5 mL)1.2
Tetrabutylammonium Bromide (TBAB)322.3716.1 g0.05Phase-transfer catalyst
Toluene-500 mL-Solvent
Deionized Water-500 mL-For workup
Brine (Saturated NaCl solution)-200 mL-For workup
Anhydrous Magnesium Sulfate (MgSO₄)120.3720 g-Drying agent

Equipment:

  • 2 L three-neck round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Heating mantle with temperature controller

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Equip the 2 L three-neck flask with a mechanical stirrer, reflux condenser, and a dropping funnel.

  • Charge Reagents: To the flask, add pyrazole (68.1 g, 1.0 mol), sodium hydroxide (48.0 g, 1.2 mol), tetrabutylammonium bromide (16.1 g, 0.05 mol), and toluene (500 mL).

  • Addition of Alkylating Agent: Begin vigorous stirring. From the dropping funnel, add 1-bromopropane (147.6 g, 1.2 mol) dropwise over 30-45 minutes. The addition may be exothermic; maintain control over the addition rate to keep the temperature below 50 °C.

  • Reaction: After the addition is complete, heat the mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Cool the reaction mixture to room temperature. Add 500 mL of deionized water and stir for 15 minutes. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Wash the organic layer with brine (2 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield 1-propyl-1H-pyrazole as a colorless oil.

Expected Yield: 80-90%

Step 2: Scale-Up Synthesis of this compound

This protocol employs a regioselective iodination at the C3/C5 position via deprotonation with a strong base followed by quenching with iodine.[3]

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (for ~0.8 mol scale)MolesNotes
1-Propyl-1H-pyrazole110.1688.1 g0.8From Step 1
n-Butyllithium (n-BuLi)64.06352 mL (2.5 M in hexanes)0.88Handle with extreme care
Iodine (I₂)253.81223.3 g0.88
Anhydrous Tetrahydrofuran (THF)-1 L-Dry solvent is critical
Saturated Ammonium Chloride (NH₄Cl) solution-200 mL-For quenching
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution-300 mL-For workup
Diethyl Ether-500 mL-For extraction
Brine (Saturated NaCl solution)-200 mL-For workup
Anhydrous Magnesium Sulfate (MgSO₄)120.3720 g-Drying agent

Equipment:

  • 3 L three-neck round-bottom flask, oven-dried

  • Mechanical stirrer

  • Low-temperature thermometer

  • Dropping funnel/cannula for liquid transfer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Assemble the oven-dried 3 L three-neck flask with a mechanical stirrer, low-temperature thermometer, and a septum for the introduction of reagents under an inert atmosphere. Purge the system with nitrogen or argon.

  • Initial Charge: Add 1-propyl-1H-pyrazole (88.1 g, 0.8 mol) to 1 L of anhydrous THF in the flask.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add n-butyllithium (352 mL of 2.5 M solution in hexanes, 0.88 mol) dropwise via a dropping funnel or cannula, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Iodination: In a separate flask, dissolve iodine (223.3 g, 0.88 mol) in 500 mL of anhydrous THF. Transfer this iodine solution dropwise to the reaction mixture at -78 °C.

  • Warming and Quenching: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2 hours. Cool the mixture in an ice bath and carefully quench the reaction by the slow addition of saturated ammonium chloride solution (200 mL).

  • Workup: Transfer the mixture to a separatory funnel. Wash with saturated sodium thiosulfate solution until the red/brown color of iodine disappears. Separate the layers.

  • Extraction: Extract the aqueous layer with diethyl ether (2 x 250 mL). Combine all organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (200 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or vacuum distillation to yield this compound.

Expected Yield: 65-80%

Workflow and Logic Diagrams

The overall synthetic workflow is depicted below.

G cluster_0 Step 1: N-Propylation cluster_1 Step 2: Iodination Pyrazole Pyrazole Base NaOH / TBAB Toluene, Reflux Pyrazole->Base PropylBromide 1-Bromopropane PropylBromide->Base PropylPyrazole 1-Propyl-1H-pyrazole Base->PropylPyrazole Alkylation nBuLi 1. n-BuLi, THF, -78°C PropylPyrazole->nBuLi Iodine 2. Iodine (I₂) nBuLi->Iodine Deprotonation FinalProduct This compound Iodine->FinalProduct Iodination

Caption: Synthetic workflow for this compound.

Safety and Handling

General Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, lab coat, and appropriate chemical-resistant gloves, must be worn at all times.[4]

  • An emergency eyewash and safety shower should be readily accessible.

Reagent-Specific Hazards:

  • Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Handle with care.

  • 1-Bromopropane: Flammable liquid and vapor. Harmful if swallowed or inhaled. Suspected of damaging fertility or the unborn child.

  • n-Butyllithium (n-BuLi): Pyrophoric liquid (ignites spontaneously in air). Reacts violently with water. Causes severe skin burns and eye damage. Must be handled under an inert atmosphere using appropriate techniques (e.g., syringe or cannula).

  • Iodine (I₂): Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[4]

  • Solvents (Toluene, THF, Diethyl Ether): Highly flammable liquids. May cause drowsiness or dizziness.

Waste Disposal:

  • Dispose of all chemical waste in accordance with local, state, and federal regulations.

  • Quench any residual n-BuLi carefully with a less reactive alcohol (e.g., isopropanol) at low temperature before disposal.

  • Aqueous waste containing iodine should be treated with a reducing agent like sodium thiosulfate before disposal.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling of 3-Iodo-1-propyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki coupling yield with 3-iodo-1-propyl-1H-pyrazole.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for a Suzuki coupling reaction with this compound?

A1: For a successful Suzuki coupling with this compound, a good starting point involves using a palladium catalyst with a phosphine ligand, a suitable base, and an appropriate solvent system. Given the high reactivity of the carbon-iodine bond, milder conditions can often be employed.[1][2] A common set of initial conditions to explore would be using Pd(PPh₃)₄ as the catalyst, an inorganic base such as Na₂CO₃ or K₃PO₄, and a solvent mixture like 1,4-dioxane and water.[1][3]

Q2: Which palladium catalyst and ligand combination is most effective for coupling with an iodopyrazole substrate?

A2: The choice of catalyst and ligand is crucial for high yields. While Pd(PPh₃)₄ is a classic and often effective catalyst, modern systems combining a palladium(II) source like Pd(OAc)₂ with bulky, electron-rich phosphine ligands such as SPhos or XPhos can significantly improve reaction efficiency, especially for challenging substrates.[1][4][5] For electron-rich heteroaromatic substrates like pyrazoles, these advanced ligands can lead to higher turnover and better yields.[5]

Q3: What is the role of the base in the Suzuki coupling reaction, and which one should I choose?

A3: The base is essential for the transmetalation step of the catalytic cycle.[1] A variety of inorganic bases can be used, and the optimal choice may depend on the specific boronic acid and solvent. Commonly used bases include carbonates (e.g., Cs₂CO₃, Na₂CO₃) and phosphates (e.g., K₃PO₄).[1][6] Potassium phosphate (K₃PO₄) is often a robust choice for nitrogen-containing heterocycles.[3][6]

Q4: Can dehalogenation be a significant side reaction with this compound?

A4: Yes, dehalogenation to form 1-propyl-1H-pyrazole is a common and often significant side reaction, particularly with highly reactive iodopyrazoles.[4][7][8] This occurs when the pyrazole substrate, after oxidative addition to the palladium catalyst, undergoes a reaction that replaces the iodine with a hydrogen atom.[2] While iodo-substrates are very reactive, this can sometimes lead to lower yields of the desired product compared to the corresponding bromo- or chloro-pyrazoles due to increased dehalogenation.[9]

Q5: How can I minimize the dehalogenation side reaction?

A5: Minimizing dehalogenation requires careful optimization of reaction conditions. While not always practical, one approach is to use the less reactive 3-bromo- or 3-chloro-1-propyl-1H-pyrazole, as they have a lower propensity for this side reaction.[8][9] For the iodo-substrate, using milder bases, lower reaction temperatures, and shorter reaction times can sometimes help. Additionally, ensuring a thoroughly degassed reaction mixture is crucial, as oxidative processes can contribute to catalyst decomposition and side reactions.[2][10]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low to No Product Formation 1. Inactive Catalyst: The active Pd(0) species may not be forming or has been deactivated.[5] 2. Inappropriate Ligand: The chosen ligand may not be suitable for the pyrazole substrate.[5] 3. Weak or Insoluble Base: The base may not be effective in the reaction medium.[5] 4. Low Reaction Temperature: Insufficient thermal energy for the reaction to proceed.[8]1. Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern pre-catalyst such as XPhos Pd G2.[5] Ensure all solvents and reagents are thoroughly degassed to prevent catalyst oxidation.[5] 2. Screen bulky, electron-rich phosphine ligands like SPhos or XPhos, which are often effective for electron-rich heterocycles.[4][5] 3. Switch to a stronger or more soluble base like K₃PO₄ or Cs₂CO₃.[5][10] Adding a small amount of water can be beneficial when using anhydrous bases.[5] 4. Gradually increase the reaction temperature. Microwave irradiation can be an effective method for rapid and uniform heating to shorten reaction times.[1][5]
Significant Dehalogenation 1. High Reactivity of C-I Bond: Iodopyrazoles are highly susceptible to dehalogenation.[7][8] 2. Reaction Conditions Too Harsh: High temperatures or strongly basic conditions can promote this side reaction.1. If feasible, consider using the analogous 3-bromo-1-propyl-1H-pyrazole, which is generally less prone to dehalogenation.[9] 2. Attempt the reaction at a lower temperature. Screen different bases to find one that promotes the desired coupling without excessive dehalogenation.
Reaction is Sluggish or Stalls 1. Poor Solubility: One or more of the reaction components may not be fully dissolved. 2. Inefficient Catalyst System: The chosen catalyst/ligand combination may have a low turnover rate for this specific substrate.1. Screen different solvent systems. Common choices include mixtures of ethers (1,4-dioxane, DME) or toluene with water.[1] Ensure vigorous stirring, especially for biphasic mixtures.[11] 2. Switch to a more active catalyst system, such as one employing a Buchwald ligand (e.g., SPhos, XPhos).[4][5] Increase the catalyst loading, but be mindful of potential cost and purification implications.
Formation of Homocoupling Product 1. Presence of Oxygen: Oxygen in the reaction mixture can lead to the homocoupling of the boronic acid.[2]1. Ensure the reaction setup is under an inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents are properly degassed before use.[10][11]

Quantitative Data Summary

The following tables summarize reaction conditions and yields for Suzuki couplings of analogous iodopyrazole and bromopyrazole substrates found in the literature. These can serve as a guide for optimizing the reaction of this compound.

Table 1: Suzuki-Miyaura Coupling of 4-Iodopyrazole Derivatives

Catalyst / LigandBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(OAc)₂ / SPhosK₂CO₃1,4-Dioxane/H₂O80-1202-18Good to Excellent[4]
Pd(PPh₃)₄K₂CO₃DMF/H₂ON/AN/Aup to 96[4]
Pd(PPh₃)₄Na₂CO₃1,4-Dioxane/H₂O906-
Pd(PPh₃)₄Cs₂CO₃DME/H₂O90 (Microwave)0.08-0.2-
XPhos Pd G2K₂CO₃Ethanol/H₂O120 (Microwave)-Good to Excellent[5]

Table 2: Suzuki-Miyaura Coupling of 3- and 4-Bromopyrazoles

Catalyst Precursor / LigandBaseSolventTemperature (°C)Time (h)Yield (%)
P1 Precatalyst / XPhosK₃PO₄Dioxane/H₂O1002461-86[3]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound (Conventional Heating)

This protocol is a starting point and may require optimization for specific boronic acids.

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid

  • Pd(PPh₃)₄

  • Na₂CO₃

  • 1,4-Dioxane

  • Water

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube, add this compound (1.0 equiv.), the corresponding boronic acid (1.1-1.5 equiv.), Pd(PPh₃)₄ (2-5 mol%), and Na₂CO₃ (2.0-2.5 equiv.).[1]

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times.

  • Add 1,4-dioxane and water (typically in a 4:1 ratio) to the tube via syringe.[1]

  • Degas the resulting mixture by bubbling the inert gas through it for 10-15 minutes.[1]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Boronic Acid - Catalyst & Base inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvents inert->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Cool and Quench monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify product Isolated Product purify->product

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Troubleshooting_Suzuki cluster_catalyst Catalyst System cluster_conditions Reaction Conditions start Low Yield or No Reaction check_catalyst Check Catalyst Activity (Use Pre-catalyst) start->check_catalyst screen_bases Screen Bases (K₃PO₄, Cs₂CO₃) start->screen_bases screen_ligands Screen Ligands (e.g., SPhos, XPhos) check_catalyst->screen_ligands solution Optimized Yield screen_ligands->solution increase_temp Increase Temperature (Consider Microwave) screen_bases->increase_temp check_degassing Ensure Proper Degassing increase_temp->check_degassing dehalogenation Significant Dehalogenation? (Try Milder Conditions) check_degassing->dehalogenation dehalogenation->solution

Caption: Troubleshooting logic for optimizing Suzuki coupling reactions.

References

Technical Support Center: Troubleshooting Sonogashira Reactions of Iodopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Sonogashira coupling of iodopyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges in this powerful C-C bond-forming reaction.

Troubleshooting Guide

When encountering issues with the Sonogashira reaction of iodopyrazoles, a systematic approach to troubleshooting is crucial. The following table summarizes common problems, their potential causes, and recommended solutions.

IssuePotential Cause(s)Recommended Solutions & Key Parameters
Low or No Product Yield 1. Inactive Catalyst: The active Pd(0) species is not forming or has decomposed.[1] 2. Low Reaction Temperature: The temperature may be too low for efficient oxidative addition, which is often the rate-limiting step.[2] 3. Poor Reagent Quality: Degradation or impurities in starting materials, catalysts, or solvents.[1][3] 4. Inappropriate Base/Solvent: The chosen base or solvent system is not optimal for the specific substrates.[2]1. Catalyst: Use a pre-activated Pd(0) source or a modern, air-stable precatalyst (e.g., XPhos Pd G2) at 1-5 mol% loading.[1][2] Ensure all reagents and solvents are thoroughly degassed to prevent catalyst oxidation.[1] 2. Temperature: Gradually increase the temperature.[1] Consider using microwave irradiation for uniform heating, with temperatures often ranging from 80-120 °C.[1][2] 3. Reagents: Use fresh, high-purity iodopyrazole and alkyne. Ensure the copper(I) iodide is not degraded.[3] Use anhydrous, degassed solvents.[1] 4. Screening: Screen different bases (e.g., K₃PO₄, Cs₂CO₃, Et₃N, DIPEA) and solvents (e.g., DMF, Dioxane, THF).[2][4]
Significant Dehalogenation (Deiodination) 1. Substrate Reactivity: Iodopyrazoles, especially electron-rich ones, are prone to dehalogenation.[2][5] 2. Unprotected Pyrazole N-H: The acidic N-H proton can interfere with the catalytic cycle.[2][5] 3. Strong Base or Protic Solvent: Can act as a hydride source, leading to the replacement of iodine with hydrogen.[5] 4. Slow Reductive Elimination: If the desired coupling is slow, the dehalogenation pathway can dominate.[5]1. Substrate Choice: If possible, consider using the corresponding 4-bromo or 4-chloropyrazole, which are less susceptible to this side reaction.[2][5][6] 2. N-H Protection: Protect the pyrazole nitrogen with a suitable group (e.g., Boc, trityl) before the coupling reaction.[2][5] 3. Base/Solvent: Use milder inorganic bases like K₃PO₄ or Cs₂CO₃.[2][5] Switch to aprotic solvents such as dioxane, toluene, or THF.[5] 4. Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to accelerate the rate of reductive elimination.[5]
Alkyne Homo-coupling (Glaser Coupling) 1. Presence of Oxygen: Oxygen promotes the oxidative homo-coupling of the terminal alkyne.[2][3] 2. Copper(I) Co-catalyst: The copper catalyst, essential for the traditional Sonogashira cycle, can also catalyze Glaser coupling.[2][7]1. Anaerobic Conditions: It is critical to thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the experiment.[1][2] 2. Copper-Free Protocol: Consider using a "copper-free" Sonogashira protocol to eliminate the primary cause of this side reaction.[2][3]
Catalyst Decomposition (Formation of Pd Black) 1. Impurities: Impurities in reagents or solvents can poison the catalyst.[3] 2. High Temperature: Excessive heat can lead to catalyst agglomeration and precipitation. 3. Solvent Choice: Some solvents, such as THF, have been anecdotally reported to promote the formation of palladium black.[2][8]1. Purity: Use high-purity, fresh reagents and solvents.[3] 2. Temperature Control: Run the reaction at the lowest effective temperature.[2] 3. Solvent Screening: If Pd black is observed, consider switching to a different solvent like DMF or dioxane.[2]
Polymerization 1. Unprotected Pyrazole N-H: For N-unsubstituted iodopyrazoles, the free N-H group can participate in the coupling reaction, leading to the formation of polymers.[2]1. Nitrogen Protection: Protect the pyrazole nitrogen with a suitable protecting group before performing the Sonogashira coupling.[2]

Frequently Asked Questions (FAQs)

Q1: My Sonogashira reaction is not working at all. What are the first things I should check?

A: When a reaction fails completely, the most critical factors to verify are the activity of your catalysts, the quality of your reagents, and the reaction setup.[3]

  • Catalyst Activity: Ensure your palladium catalyst (e.g., Pd(PPh₃)₄) and copper(I) co-catalyst are active and have not degraded from improper storage.[3]

  • Anaerobic Conditions: The reaction is highly sensitive to oxygen, which can lead to unwanted alkyne homo-coupling (Glaser coupling) and catalyst deactivation.[2][3] It is essential to thoroughly degas your solvent and run the entire reaction under a strict inert atmosphere like argon or nitrogen.[1][3]

  • Reagent Purity: Verify the purity of your iodopyrazole and terminal alkyne. Use anhydrous solvents and ensure your amine base is dry.[1]

Q2: I'm observing a significant amount of a byproduct corresponding to my starting iodopyrazole without the iodine. What is happening?

A: You are observing dehalogenation (or more specifically, deiodination), a common side reaction where the iodine atom is replaced by a hydrogen atom.[5] Iodopyrazoles are particularly susceptible to this issue.[5][6] To minimize this, you can:

  • Protect the Pyrazole Nitrogen: If you are using an N-unsubstituted pyrazole, the acidic N-H proton can facilitate dehalogenation. Protecting this position is often an effective solution.[2][5]

  • Choose a Milder Base: Strong bases can promote dehalogenation. Switching to a milder inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be beneficial.[2][5]

  • Use Bulky Ligands: Employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate the desired C-C bond formation, outcompeting the deiodination pathway.[5]

  • Change the Halogen: If synthetically feasible, the corresponding 4-bromopyrazole is often less prone to dehalogenation and can be a better substrate for this coupling.[2][6]

Q3: How do I prevent the formation of diynes (homo-coupled alkyne) in my reaction?

A: The formation of diynes is known as Glaser coupling, a side reaction promoted by the copper co-catalyst in the presence of oxygen.[2][3][7] There are two primary strategies to prevent this:

  • Rigorous Inert Atmosphere: The most direct approach is to scrupulously remove all oxygen from your reaction system. This involves degassing the solvent and all liquid reagents and maintaining a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[1][2]

  • Copper-Free Conditions: A highly effective method is to switch to a copper-free Sonogashira protocol.[2][3] While these conditions may require optimization of the base, solvent, or palladium ligand, they completely eliminate the catalyst responsible for Glaser coupling.[2][7][9][10]

Q4: My reaction mixture turns black and a precipitate forms. What does this mean?

A: The formation of a black precipitate, known as "palladium black," indicates that your palladium catalyst has decomposed and precipitated out of the solution, losing its catalytic activity.[2] This can be triggered by high temperatures, impurities in the reagents, or an inappropriate solvent choice.[2][3] Anecdotal evidence suggests that THF may be more likely to cause this issue.[2][8] To resolve this, ensure you are using high-purity reagents and consider screening other anhydrous, degassed solvents like DMF or dioxane.[2]

Q5: What is the general reactivity trend for halopyrazoles in the Sonogashira reaction?

A: The reactivity of the halopyrazole substrate is highly dependent on the carbon-halogen bond strength. The general reactivity trend is I > Br > Cl.[3][6] Consequently, iodopyrazoles are the most reactive substrates and can often be coupled under milder conditions, sometimes even at room temperature.[3][6] Bromopyrazoles are less reactive and typically require heating, while chloropyrazoles are the most challenging substrates for this reaction.[2][3]

Experimental Protocols

Protocol 1: General Procedure for Copper-Palladium Co-catalyzed Sonogashira Coupling

This protocol provides a general starting point for the Sonogashira coupling of an iodopyrazole with a terminal alkyne.[6]

Materials:

  • 4-Iodopyrazole (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 4-10 mol%)

  • Amine base/solvent (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPEA))

  • Anhydrous co-solvent if needed (e.g., DMF, THF, Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the 4-iodopyrazole, palladium catalyst, and CuI.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Under a positive flow of inert gas, add the degassed solvent (e.g., Et₃N or a mixture like 3:1 Toluene:Et₃N).

  • Add the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat as required (e.g., 60-80 °C).

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove catalyst residues.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Solvent Degassing (Freeze-Pump-Thaw Method)

Properly degassing the solvent is critical to remove dissolved oxygen and ensure a successful reaction.

Procedure:

  • Place the solvent in a Schlenk flask that is no more than half full.

  • Freeze the solvent by placing the flask in a cold bath (e.g., liquid nitrogen or a dry ice/acetone slurry) until it is completely solid.

  • With the solvent frozen, open the flask to a high vacuum line for 5-10 minutes to remove gases from the headspace.

  • Close the stopcock to isolate the flask from the vacuum.

  • Remove the flask from the cold bath and allow the solvent to thaw completely. You may observe gas bubbles being released from the liquid as it thaws.

  • Repeat this freeze-pump-thaw cycle at least three times to ensure the complete removal of dissolved oxygen.

  • After the final thaw, backfill the flask with an inert gas (argon or nitrogen). The solvent is now ready for use.

Visualization

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting a failing Sonogashira reaction of an iodopyrazole.

Sonogashira_Troubleshooting start_node Reaction Start: Low/No Yield check_atmosphere Check Atmosphere: Is it strictly inert? start_node->check_atmosphere degas Action: Re-run with thoroughly degassed reagents/solvents check_atmosphere->degas No check_catalyst Check Catalysts: Are Pd/Cu sources active? check_atmosphere->check_catalyst Yes degas->start_node Re-evaluate new_catalyst Action: Use fresh or pre-activated catalyst (e.g., XPhos Pd G2) check_catalyst->new_catalyst No check_side_products Analyze Crude Mixture: What are the main species? check_catalyst->check_side_products Yes new_catalyst->start_node Re-evaluate dehalogenation Issue: Dehalogenation Product Observed check_side_products->dehalogenation Deiodinated Pyrazole homocoupling Issue: Alkyne Homo-coupling (Glaser Product) check_side_products->homocoupling Diyne Product sm_only Issue: Starting Material Only check_side_products->sm_only Unreacted SM solve_dehalogenation Solutions: 1. Protect pyrazole N-H 2. Use milder base (K₃PO₄) 3. Use bulky ligand (SPhos) dehalogenation->solve_dehalogenation solve_homocoupling Solutions: 1. Ensure strict O₂ exclusion 2. Switch to copper-free protocol homocoupling->solve_homocoupling solve_sm_only Solutions: 1. Increase temperature 2. Screen bases/solvents 3. Check reagent purity sm_only->solve_sm_only success Successful Reaction solve_dehalogenation->success solve_homocoupling->success solve_sm_only->success

Caption: A decision-making flowchart for troubleshooting common issues in Sonogashira reactions.

References

Technical Support Center: Synthesis of 3-Iodo-1-propyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the synthesis of 3-Iodo-1-propyl-1H-pyrazole, targeting researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the synthesis of this compound?

A1: The synthesis of this compound typically involves two key steps: the iodination of a pyrazole precursor and the N-alkylation of the resulting 3-iodopyrazole. Byproducts can arise from both stages. The most prevalent byproducts include:

  • Regioisomers of N-alkylation: The N-alkylation of 3-iodopyrazole can result in a mixture of two regioisomers: the desired this compound and the isomeric 5-iodo-1-propyl-1H-pyrazole. This is due to the two available nitrogen atoms in the pyrazole ring having similar electronic properties.[1][2][3][4]

  • Over-iodinated products: During the iodination step, di- or even tri-iodinated pyrazoles can be formed, especially if the pyrazole ring is activated.[5]

  • Unreacted starting materials: Incomplete iodination can leave residual pyrazole, and incomplete alkylation can leave unreacted 3-iodo-1H-pyrazole.

  • Positional isomers from iodination: Depending on the synthetic route and reaction conditions, iodination can occur at different positions on the pyrazole ring (e.g., C4 or C5), leading to isomeric iodopyrazole precursors which would then be alkylated.[5]

Q2: How can I minimize the formation of the 5-iodo-1-propyl-1H-pyrazole regioisomer?

A2: Controlling the regioselectivity of the N-alkylation is crucial. Several factors influence the N1 versus N2 alkylation:

  • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom.

  • Reaction Conditions: The choice of base and solvent system can significantly impact the isomeric ratio. For instance, using potassium carbonate in DMSO or sodium hydride in THF has been shown to favor N1-alkylation in some cases.[4]

  • Nature of the Alkylating Agent: While propyl iodide or bromide are common, the choice of leaving group can sometimes influence selectivity.

Systematic optimization of reaction conditions is recommended to favor the formation of the desired this compound.

Q3: What causes the formation of di-iodinated byproducts and how can I avoid them?

A3: Di-iodinated byproducts are a result of over-iodination of the pyrazole ring. This is more likely to occur with highly reactive iodinating agents or if the reaction is allowed to proceed for too long or at an elevated temperature. To minimize this, consider the following:

  • Stoichiometry: Carefully control the molar equivalents of the iodinating agent.

  • Reaction Conditions: Employ milder reaction conditions, such as lower temperatures and shorter reaction times.

  • Choice of Iodinating Agent: Use a less reactive iodinating agent if over-iodination is a persistent issue.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Presence of two major product spots/peaks of the same mass (Isomeric Byproducts) Formation of both this compound and 5-iodo-1-propyl-1H-pyrazole during N-alkylation.Optimize the N-alkylation reaction conditions. Vary the base (e.g., NaH, K2CO3), solvent (e.g., THF, DMF, Acetonitrile), and temperature to improve regioselectivity.[1][2][4] Purification by column chromatography may be necessary to separate the isomers.
Product contaminated with a higher molecular weight impurity Over-iodination of the pyrazole ring, leading to di-iodinated species.Reduce the equivalents of the iodinating agent. Lower the reaction temperature and shorten the reaction time for the iodination step.[5]
Significant amount of unreacted 3-iodo-1H-pyrazole Incomplete N-alkylation reaction.Increase the reaction time or temperature for the alkylation step. Ensure the base is of good quality and used in sufficient quantity to deprotonate the pyrazole. Consider using a more reactive propylating agent (e.g., propyl triflate).
Complex mixture of products observed Non-selective iodination leading to multiple iodopyrazole isomers, or unstable reaction intermediates.Re-evaluate the iodination method for better regioselectivity.[5] Ensure starting materials are pure and the reaction is performed under an inert atmosphere if sensitive reagents are used.

Experimental Protocols

Hypothetical Protocol for the Synthesis of this compound

This protocol is a generalized procedure and may require optimization.

Step 1: Iodination of 1H-pyrazole (Illustrative)

  • To a solution of 1H-pyrazole (1.0 eq) in a suitable solvent (e.g., THF, DMF), add N-iodosuccinimide (NIS) (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude 3-iodo-1H-pyrazole by column chromatography or recrystallization.

Step 2: N-propylation of 3-Iodo-1H-pyrazole

  • To a solution of 3-iodo-1H-pyrazole (1.0 eq) in a dry aprotic solvent (e.g., DMF, acetonitrile) under an inert atmosphere, add a base such as potassium carbonate (1.5 eq) or sodium hydride (1.2 eq).

  • Stir the suspension for 30 minutes at room temperature.

  • Add 1-iodopropane or 1-bromopropane (1.2 eq) dropwise to the mixture.

  • Heat the reaction to 50-70 °C and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extract the product with an organic solvent, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to separate the desired product from byproducts.

Visualizations

Byproduct_Formation cluster_iodination Iodination Step cluster_alkylation N-Alkylation Step Pyrazole 1H-Pyrazole ThreeIodoPyrazole 3-Iodo-1H-pyrazole (Precursor) Pyrazole->ThreeIodoPyrazole Iodination IodinatingAgent Iodinating Agent (e.g., NIS) DiIodoPyrazole Di-iodopyrazole (Over-iodination Byproduct) ThreeIodoPyrazole->DiIodoPyrazole Further Iodination ThreeIodoPyrazole_ref 3-Iodo-1H-pyrazole PropylHalide Propyl Halide (e.g., 1-Iodopropane) DesiredProduct This compound (Desired Product) IsomericByproduct 5-Iodo-1-propyl-1H-pyrazole (Regioisomeric Byproduct) ThreeIodoPyrazole_ref->DesiredProduct N1-Alkylation ThreeIodoPyrazole_ref->IsomericByproduct N2-Alkylation

Caption: Synthetic pathway and common byproduct formation in the synthesis of this compound.

References

Technical Support Center: Purification of 3-Iodo-1-propyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 3-Iodo-1-propyl-1H-pyrazole from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common and effective methods for purifying substituted pyrazoles, including this compound, are column chromatography on silica gel and recrystallization.[1] For liquid pyrazoles, distillation can also be a viable option. The choice of method depends on the nature of the impurities and the physical state of the product.

Q2: What are the typical solvent systems for column chromatography of this compound?

A2: A common eluent system for the column chromatography of halogenated pyrazoles is a mixture of a non-polar solvent, such as hexane or heptane, and a more polar solvent like ethyl acetate.[1][2][3] The optimal ratio of these solvents should be determined by thin-layer chromatography (TLC) analysis to achieve good separation between the desired product and any impurities.[1]

Q3: Can recrystallization be used to purify this compound?

A3: Yes, recrystallization can be an effective purification method if the impurities have significantly different solubilities compared to the product.[1] Suitable solvents for recrystallization of pyrazole derivatives include n-hexane, ethyl acetate, or mixtures of the two.[2] Ethanol or methanol, or mixtures with water, can also be explored.[1]

Q4: What are the potential impurities in the synthesis of this compound?

A4: Potential impurities can include unreacted starting materials such as 3-iodo-1H-pyrazole, the N-alkylation agent (e.g., 1-iodopropane or 1-bromopropane), and regioisomers like 5-Iodo-1-propyl-1H-pyrazole. Di-iodinated pyrazoles or byproducts from side reactions may also be present. The formation of regioisomers can be influenced by reaction conditions such as temperature and the choice of base.[4]

Troubleshooting Guide

Issue 1: My final product is an oil and will not solidify.

  • Possible Cause: Residual solvent or impurities may be depressing the melting point.

  • Troubleshooting Steps:

    • High-Vacuum Evaporation: Ensure all volatile solvents are thoroughly removed using a rotary evaporator followed by drying on a high-vacuum line.[1]

    • Column Chromatography: If residual solvents are not the issue, impurities are likely present. Purify the oil using silica gel column chromatography.[1]

    • Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like cold hexane.

Issue 2: My purified this compound is colored.

  • Possible Cause: The color may be due to trace impurities or degradation products.

  • Troubleshooting Steps:

    • Charcoal Treatment: Dissolve the compound in a suitable organic solvent and add a small amount of activated charcoal. Stir for a short period, then filter through celite to remove the charcoal. The product can then be recovered by solvent evaporation or recrystallization.[1]

    • Recrystallization: This technique can effectively remove colored impurities, which may remain in the mother liquor.[1]

    • Silica Gel Plug: Dissolve the compound in a minimal amount of a non-polar solvent and pass it through a short plug of silica gel. Colored impurities may be retained on the silica.[1]

Issue 3: TLC analysis shows multiple spots after purification.

  • Possible Cause: Incomplete separation of the product from impurities or regioisomers.

  • Troubleshooting Steps:

    • Optimize Column Chromatography:

      • Solvent System: Experiment with different solvent systems by varying the polarity. A shallow gradient elution (e.g., starting with pure hexane and gradually increasing the percentage of ethyl acetate) can improve separation.

      • Silica Gel: For basic pyrazoles that may interact strongly with acidic silica gel, consider deactivating the silica with triethylamine or using neutral alumina.[1]

    • Sequential Purification: If one method is insufficient, a combination of techniques can be employed. For example, initial purification by column chromatography can be followed by recrystallization of the resulting product.

Data Presentation

Table 1: Purification Methods for Substituted 3-Iodo-1H-Pyrazoles

CompoundPurification MethodEluent/SolventYieldReference
1-(1-Ethoxyethyl)-3-iodo-4-methyl-1H-pyrazoleColumn ChromatographyEthyl acetate in n-hexane (gradient)80%[2]
tert-Butyl 3-iodo-1H-pyrazole-1-carboxylateRecrystallizationn-hexane78.5%[2]
4-Bromo-1-(1-ethoxyethyl)-3-iodo-1H-pyrazoleRecrystallizationn-hexane78.6%[2]
1-(1-Ethoxyethyl)-3-iodo-4-nitro-1H-pyrazoleRecrystallizationn-hexane : ethyl acetate (10:1)77%[2]
Ethyl 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole-4-carboxylateRecrystallizationn-hexane : ethyl acetate (10:0.5)43%[2]

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography Purification

  • TLC Analysis: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a silica gel TLC plate and develop it using various ratios of hexane and ethyl acetate (e.g., 95:5, 90:10, 80:20) to determine the optimal solvent system for separation. An Rf value of 0.3-0.4 for the desired product is often ideal.[1]

  • Column Packing: Prepare a silica gel slurry in the chosen non-polar solvent (e.g., hexane) and pack it into a glass column.

  • Loading the Sample: Adsorb the crude product onto a small amount of silica gel and load it carefully onto the top of the packed column.

  • Elution: Begin eluting the column with the determined solvent system. Fractions are collected sequentially. Gradient elution, where the polarity of the eluent is gradually increased, can be used to separate compounds with different polarities.[1]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator. Further dry the product under high vacuum to eliminate any residual solvent.[1][3]

Visualizations

PurificationWorkflow cluster_start Initial State cluster_purification Purification Steps cluster_analysis Analysis & Final Product Crude Crude Reaction Mixture TLC TLC Analysis Crude->TLC Optimize Separation Column Column Chromatography TLC->Column Primary Purification Analysis Purity Check (TLC, NMR) Column->Analysis Recrystallization Recrystallization Recrystallization->Analysis Analysis->Recrystallization Further Purification Needed PureProduct Pure this compound Analysis->PureProduct Purity Confirmed

Caption: General workflow for the purification of this compound.

TroubleshootingLogic Start Product Impure/Oily/Colored IsOily Is the product an oil? Start->IsOily IsColored Is the product colored? IsOily->IsColored No HighVac High-Vacuum Evaporation IsOily->HighVac Yes MultiSpot Multiple spots on TLC? IsColored->MultiSpot No Charcoal Charcoal Treatment IsColored->Charcoal Yes OptimizeColumn Optimize Column Chromatography MultiSpot->OptimizeColumn Yes Triturate Trituration with Hexane HighVac->Triturate Success Pure Product Triturate->Success Recrystallize Recrystallization Charcoal->Recrystallize Recrystallize->Success OptimizeColumn->Success

Caption: Troubleshooting decision tree for common purification issues.

References

preventing dehalogenation in 3-Iodo-1-propyl-1H-pyrazole reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing dehalogenation during reactions with 3-iodo-1-propyl-1H-pyrazole.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a significant problem in reactions with this compound?

A1: Dehalogenation, specifically hydrodeiodination, is an undesired side reaction where the iodine atom at the C3-position of the pyrazole ring is replaced by a hydrogen atom. This results in the formation of 1-propyl-1H-pyrazole as a byproduct. This is problematic because it consumes the starting material, reduces the yield of the desired coupled product, and complicates the purification process due to the similar polarity of the byproduct and the starting material.

Q2: Are N-alkyl-3-iodopyrazoles particularly susceptible to dehalogenation?

A2: Yes, aryl and heteroaryl iodides, including this compound, are generally more reactive in palladium-catalyzed cross-coupling reactions than their corresponding bromides or chlorides. This increased reactivity, stemming from a weaker carbon-iodine bond, also makes them more prone to dehalogenation side reactions under certain conditions.[1]

Q3: Which types of reactions involving this compound are most prone to dehalogenation?

A3: Dehalogenation is a common side reaction in many palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. The extent of dehalogenation can be particularly significant in Suzuki-Miyaura couplings, where the choice of base and the presence of protic solvents can play a crucial role.[1]

Q4: What are the primary factors that promote dehalogenation?

A4: The main factors include:

  • Reaction Temperature: Higher temperatures can increase the rate of dehalogenation.

  • Choice of Base: Strong bases, especially in the presence of trace amounts of water or alcohols, can promote dehalogenation.

  • Catalyst System: The choice of palladium precursor and, critically, the phosphine ligand can influence the relative rates of the desired coupling versus the dehalogenation pathway.

  • Solvent: Protic solvents or the presence of water can act as a hydride source, leading to dehalogenation.

  • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to increased byproduct formation.

Troubleshooting Guides

This section provides specific troubleshooting advice for common issues encountered during reactions with this compound.

Issue 1: Significant Dehalogenation Observed in Suzuki-Miyaura Coupling

Symptoms:

  • Low yield of the desired biaryl pyrazole product.

  • Presence of a significant amount of 1-propyl-1H-pyrazole in the crude reaction mixture, confirmed by NMR or LC-MS.

Possible Causes and Solutions:

  • Inappropriate Base Selection: Strong bases like sodium tert-butoxide (NaOtBu) can accelerate dehalogenation.

    • Solution: Switch to a milder inorganic base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective in suppressing this side reaction.

  • Suboptimal Ligand Choice: The phosphine ligand may not be sufficiently bulky or electron-rich to promote the desired reductive elimination over the dehalogenation pathway.

    • Solution: Employ bulky, electron-rich biaryl phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can accelerate the rate of C-C bond formation, outcompeting the deiodination pathway.

  • High Reaction Temperature: Elevated temperatures can favor the dehalogenation pathway.

    • Solution: Attempt the reaction at a lower temperature (e.g., 60-80 °C). While this may slow down the overall reaction rate, it can disproportionately decrease the rate of dehalogenation. Monitor the reaction progress carefully to find the optimal balance.

  • Presence of Protic Solvents: Solvents like alcohols or the presence of water can serve as a hydride source for dehalogenation.

    • Solution: Use anhydrous, aprotic solvents such as 1,4-dioxane or toluene. Ensure all reagents and glassware are thoroughly dried and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).

Data Presentation: Effect of Base and Ligand on Dehalogenation in Suzuki Coupling (Representative Data)

EntryPalladium Catalyst (2 mol%)Ligand (4 mol%)Base (3.0 equiv)Temperature (°C)Desired Product Yield (%)Dehalogenation (%)
1Pd(OAc)₂PPh₃NaOtBu1003555
2Pd(OAc)₂PPh₃K₃PO₄1006030
3Pd₂(dba)₃SPhosK₃PO₄8085<10
4XPhos Pd G3-Cs₂CO₃8092<5

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// Edges Start -> {Base, Ligand, Temp, Solvent}; Base -> Sol_StrongBase; Ligand -> Sol_WeakLigand; Temp -> Sol_HighTemp; Solvent -> Sol_Protic; Sol_StrongBase -> Action_Base; Sol_WeakLigand -> Action_Ligand; Sol_HighTemp -> Action_Temp; Sol_Protic -> Action_Solvent; {Action_Base, Action_Ligand, Action_Temp, Action_Solvent} -> Outcome; } Caption: Troubleshooting workflow for Suzuki coupling dehalogenation.

Issue 2: Low Yield and Dehalogenation in Sonogashira Coupling

Symptoms:

  • Formation of 1-propyl-1H-pyrazole and alkyne homocoupling (Glaser coupling) byproducts.

  • Low conversion to the desired 3-alkynyl-1-propyl-1H-pyrazole.

Possible Causes and Solutions:

  • Oxygen Contamination: The presence of oxygen can lead to oxidative homocoupling of the alkyne and can affect the catalyst's performance.

    • Solution: Ensure the reaction is performed under a strictly inert atmosphere. Degas all solvents and reagents thoroughly (e.g., by three freeze-pump-thaw cycles or by bubbling argon through the solvent for at least 30 minutes).

  • Inappropriate Base: While amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are standard, their purity and the reaction temperature can influence side reactions.

    • Solution: Use freshly distilled, high-purity amine bases. If dehalogenation persists, consider using a milder base in combination with a more robust catalytic system. For some substrates, inorganic bases like Cs₂CO₃ can be effective in copper-free Sonogashira protocols.

  • Catalyst System Inefficiency: The standard Pd/Cu catalytic system may not be optimal for this specific substrate.

    • Solution: For copper-co-catalyzed reactions, ensure the quality of the Cu(I) source (e.g., CuI). In some cases, a copper-free Sonogashira reaction using a highly active palladium/phosphine system (e.g., Pd₂(dba)₃/XPhos) can provide cleaner results and avoid alkyne homocoupling.

Data Presentation: Effect of Atmosphere and Catalyst on Sonogashira Coupling (Representative Data)

EntryCatalyst System (Pd/Cu)BaseAtmosphereDesired Product Yield (%)Dehalogenation (%)Alkyne Homocoupling (%)
1Pd(PPh₃)₂Cl₂ / CuIEt₃NAir401535
2Pd(PPh₃)₂Cl₂ / CuIEt₃NArgon85<55
3Pd₂(dba)₃ / XPhos (Cu-free)Cs₂CO₃Argon91<5<2

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// Edges Start -> {Atmosphere, Base, Catalyst}; Atmosphere -> Cause_O2 -> Action_Atmosphere; Base -> Cause_Base -> Action_Base; Catalyst -> Cause_Catalyst -> Action_Catalyst; {Action_Atmosphere, Action_Base, Action_Catalyst} -> Outcome; } Caption: Troubleshooting workflow for Sonogashira coupling side reactions.

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Dehalogenation

This protocol is a general starting point and may require optimization for specific boronic acids.

Reagents and Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • XPhos Pd G3 (2 mol%)

  • Cesium Carbonate (Cs₂CO₃), finely ground (3.0 equivalents)

  • Anhydrous 1,4-dioxane

  • Anhydrous, degassed water

  • Oven-dried microwave vial with a stir bar

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To an oven-dried microwave vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), Cs₂CO₃ (3.0 equiv), and XPhos Pd G3 (0.02 equiv).

  • Seal the vial with a septum cap and purge with argon for 15 minutes.

  • Add anhydrous, degassed 1,4-dioxane and water (e.g., in a 10:1 ratio) via syringe.

  • Place the vial in a preheated aluminum block on a magnetic stir plate at 80 °C.

  • Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS every 1-2 hours, checking for the consumption of the starting material and the formation of both the desired product and the 1-propyl-1H-pyrazole byproduct.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Optimized Sonogashira Coupling (Copper-Free)

This protocol is designed to minimize dehalogenation and alkyne homocoupling.[2][3]

Reagents and Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (4.4 mol%)

  • Cesium Carbonate (Cs₂CO₃), finely ground (2.0 equivalents)

  • Anhydrous acetonitrile (MeCN)

  • Oven-dried Schlenk tube with a stir bar

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 equiv), XPhos (0.044 equiv), and Cs₂CO₃ (2.0 equiv).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous, degassed acetonitrile, followed by this compound (1.0 equiv) and the terminal alkyne (1.5 equiv) via syringe.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) may be applied.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel.

Visualization of Competing Reaction Pathways

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// Nodes Start [label="Ar-Pd(II)-I Complex\n(from Oxidative Addition)", fillcolor="#F1F3F4"]; Coupling_Partner [label="Coupling Partner\n(e.g., R-B(OH)2)", shape=ellipse, fillcolor="#FFFFFF"]; Hydride_Source [label="Hydride Source\n(e.g., H2O, Base)", shape=ellipse, fillcolor="#FFFFFF"]; Transmetalation [label="Transmetalation", fillcolor="#FBBC05"]; Hydride_Capture [label="Hydride Capture", fillcolor="#FBBC05"]; Desired_Intermediate [label="Ar-Pd(II)-R", fillcolor="#F1F3F4"]; Dehalogenation_Intermediate [label="Ar-Pd(II)-H", fillcolor="#F1F3F4"]; Desired_Product [label="Desired Product (Ar-R)\n+ Pd(0)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Dehalogenated_Product [label="Dehalogenated Byproduct (Ar-H)\n+ Pd(0)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reductive_Elimination_Desired [label="Reductive Elimination\n(FAVORED by bulky, e--rich ligands)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reductive_Elimination_Undesired [label="Reductive Elimination\n(FAVORED by high temp, protic species)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Coupling_Partner -> Transmetalation; Start -> Transmetalation; Transmetalation -> Desired_Intermediate; Desired_Intermediate -> Reductive_Elimination_Desired -> Desired_Product;

Hydride_Source -> Hydride_Capture; Start -> Hydride_Capture; Hydride_Capture -> Dehalogenation_Intermediate; Dehalogenation_Intermediate -> Reductive_Elimination_Undesired -> Dehalogenated_Product; } Caption: Competing pathways of productive coupling vs. dehalogenation.

References

Technical Support Center: Catalyst Poisoning in 3-Iodo-1-propyl-1H-pyrazole Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot catalyst poisoning and other common issues encountered during the cross-coupling of 3-Iodo-1-propyl-1H-pyrazole.

I. Frequently Asked Questions (FAQs)

Q1: Why is my cross-coupling reaction with this compound sluggish or failing?

A1: Low or no conversion in cross-coupling reactions involving this compound can stem from several factors, primarily related to catalyst deactivation or poisoning. The pyrazole moiety itself can act as a ligand, coordinating to the palladium catalyst and inhibiting its activity.[1][2] Therefore, N-H protection of the pyrazole is often necessary.[1] Other common causes include the presence of impurities in the starting materials or solvents, degradation of the phosphine ligand, or suboptimal reaction conditions.[3][4]

Q2: What are the most common catalyst poisons I should be aware of?

A2: Catalyst poisons are substances that bind to the active metal center, rendering it catalytically inactive. For palladium-catalyzed cross-coupling reactions, common poisons include:

  • Sulfur Compounds: Even trace amounts of sulfur-containing impurities in starting materials can irreversibly bind to palladium.[4]

  • Oxygen: In the presence of oxygen, phosphine ligands can be oxidized to phosphine oxides, which are poor ligands for palladium.[5] This can also lead to the formation of inactive palladium black.[3]

  • Water: While some protocols tolerate water, excess moisture can lead to unwanted side reactions and catalyst deactivation.

  • Other Nucleophiles: Excess unreacted starting materials or certain additives can sometimes compete with the desired coupling partners for coordination to the palladium center.

Q3: I see a black precipitate forming in my reaction. What is it and what should I do?

A3: The formation of a black precipitate is a visual indicator of catalyst decomposition, commonly referred to as "palladium black".[3] This consists of agglomerated, inactive palladium nanoparticles. It typically forms when the phosphine ligand is unable to stabilize the active Pd(0) species, often due to ligand oxidation or an incorrect ligand-to-metal ratio.[5] To mitigate this, ensure your reaction is conducted under a strictly inert atmosphere, use high-purity, degassed solvents, and consider using bulky, electron-rich phosphine ligands that are known to stabilize the catalyst.[3]

Q4: Can the this compound starting material itself be a source of catalyst poisons?

A4: Yes. Impurities from the synthesis of this compound can act as catalyst poisons. For example, residual reagents from the iodination or alkylation steps, or byproducts formed during the synthesis, can interfere with the catalytic cycle.[6] It is crucial to use highly purified starting material for consistent and successful cross-coupling reactions.

II. Troubleshooting Guides

This section addresses specific issues you might encounter during different types of cross-coupling reactions with this compound.

General Troubleshooting Workflow

G start Reaction Failure: Low Yield or Stalled Reaction check_reagents 1. Verify Reagent Purity - this compound - Coupling Partner - Base, Solvents start->check_reagents check_conditions 2. Confirm Reaction Conditions - Inert Atmosphere (N2/Ar) - Temperature - Stirring check_reagents->check_conditions check_catalyst 3. Evaluate Catalyst System - Catalyst/Ligand Ratio - Ligand Integrity - Pre-catalyst Activation check_conditions->check_catalyst palladium_black Observe Palladium Black? check_catalyst->palladium_black dehalogenation Dehalogenation byproduct observed? palladium_black->dehalogenation No optimize_ligand Solution: - Use bulky, electron-rich ligands - Increase ligand:Pd ratio - Ensure rigorous degassing palladium_black->optimize_ligand Yes optimize_base Solution: - Use a milder base - Screen different bases - Ensure anhydrous conditions dehalogenation->optimize_base Yes purify_reagents Solution: - Recrystallize/re-purify starting materials - Use freshly distilled/anhydrous solvents dehalogenation->purify_reagents No end Successful Reaction optimize_ligand->end optimize_base->end purify_reagents->end

Caption: A general workflow for troubleshooting failed cross-coupling reactions.

Suzuki-Miyaura Coupling
Symptom Potential Cause Troubleshooting Steps
Low to no yield of the desired biarylpyrazole. Catalyst Poisoning: Impurities in the this compound or boronic acid.- Purify the starting materials. Consider a pre-treatment with a scavenger resin if sulfur poisoning is suspected.[3][4]
Protodeboronation: The boronic acid is consumed by a side reaction with water.- Use anhydrous solvents and reagents. - Employ bulky phosphine ligands which have been shown to sometimes influence the rate of protodeboronation.[7][8]
Poor Catalyst Activity: Inefficient reduction of Pd(II) precatalyst to active Pd(0).- Ensure the base and solvent system are appropriate for the chosen precatalyst. - Consider using a pre-formed Pd(0) catalyst.[3]
Significant formation of homocoupled boronic acid (dimer). Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids.- Ensure rigorous degassing of all solvents and reagents. - Maintain a positive pressure of an inert gas throughout the reaction.
Deiodination of the starting material is observed. Inappropriate Base or Ligand: Some bases and ligands can promote this side reaction.- Screen milder bases (e.g., K₃PO₄, Cs₂CO₃). - Use bulky, electron-rich ligands like SPhos or XPhos to accelerate reductive elimination over deiodination.[9]
Sonogashira Coupling
Symptom Potential Cause Troubleshooting Steps
Low yield of the desired alkynylpyrazole. Catalyst Deactivation: The pyrazole nitrogen may be coordinating to the palladium or copper catalyst.- Ensure the N-propyl group is stably attached and consider if the reaction conditions might be causing de-propylation, exposing the N-H.
Copper Co-catalyst Issues: The copper(I) source is inactive or poisoned.- Use a fresh, high-purity source of Cu(I) salt (e.g., CuI).
Significant formation of alkyne homocoupling (Glaser coupling). Presence of Oxygen: Oxygen promotes the oxidative homocoupling of terminal alkynes, especially in the presence of copper.- Perform the reaction under strictly anaerobic conditions.[3] - Consider using a "copper-free" Sonogashira protocol.[10]
Reaction stalls at partial conversion. Inhibition by Amine Base: The amine base (e.g., triethylamine) can sometimes compete with the alkyne for coordination to the metal centers.- Use a less coordinating base, such as diisopropylethylamine (DIPEA). - Increase the concentration of the alkyne.
Heck Coupling
Symptom Potential Cause Troubleshooting Steps
Low conversion and formation of palladium black. Ligand Degradation: At the higher temperatures often required for Heck reactions, phosphine ligands can degrade.- Use more thermally stable ligands, such as N-heterocyclic carbenes (NHCs) or bulky biarylphosphine ligands.[5]
Incorrect Base: The choice of base is critical for regenerating the active catalyst.- Screen different inorganic (e.g., Na₂CO₃, K₂CO₃) or organic (e.g., triethylamine) bases.[11]
Isomerization of the alkene product. Reversible β-Hydride Elimination: The desired product can re-enter the catalytic cycle, leading to double bond migration.- The choice of ligand can influence this; sometimes more rigid ligands can suppress isomerization. - Lowering the reaction temperature may also help.
Buchwald-Hartwig Amination
Symptom Potential Cause Troubleshooting Steps
No reaction or very low conversion. Strong Catalyst Inhibition: The amine starting material or the product amine can bind too strongly to the palladium center.- The use of bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) is crucial to promote the reductive elimination step.[3]
Base Incompatibility: The base may be too weak to deprotonate the amine or may be incompatible with the substrate.- Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly required.[12]
Deiodination of the starting material is the major product. β-Hydride Elimination from the Amine: If the amine has β-hydrogens, this can be a competing pathway.- This is less common with aryl amines but can be an issue with certain alkylamines. The choice of ligand and base is critical to favor C-N bond formation.

III. Experimental Protocols

General Palladium Cross-Coupling Catalytic Cycle

G Pd0 LnPdn(0) Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd R-X Transmetal Transmetalation Complex OxAdd->Transmetal R'-M RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Regeneration Product R-R' Desired Product RedElim->Product RX R-X (this compound) RX->OxAdd R_M R'-M (Coupling Partner) R_M->Transmetal

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Catalyst Deactivation Pathway by Ligand Oxidation

Caption: Deactivation of a palladium catalyst via oxidation of the phosphine ligand.[5]

Representative Protocol: Suzuki-Miyaura Coupling of 4-Iodopyrazole

This protocol is adapted for 4-iodopyrazoles and should serve as a good starting point for this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 - 1.5 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Na₂CO₃ (2.5 equiv)

  • 1,4-Dioxane and Water (4:1 v/v)

Procedure:

  • To a Schlenk tube, add the this compound, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture at 90-100 °C with vigorous stirring for 6-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[13]

Note: For challenging substrates, microwave irradiation at 90°C for 5-15 minutes can be an effective alternative to conventional heating.[13] The use of other catalyst systems, such as Pd(OAc)₂ with bulky, electron-rich ligands like SPhos or XPhos, may also be beneficial.[9][14]

This technical support center provides a foundational guide for troubleshooting cross-coupling reactions with this compound. Successful and reproducible results will depend on the careful control of reagent purity, reaction conditions, and the appropriate choice of catalyst system for the specific transformation.

References

Technical Support Center: Regioselectivity in 3-Iodo-1-Alkylpyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-iodo-1-alkylpyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during these synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing 1-alkyl-3-iodopyrazoles?

A1: The main challenge is achieving regioselectivity during the N-alkylation of 3-iodo-1H-pyrazole. The pyrazole ring has two adjacent nitrogen atoms (N1 and N2), both of which can be alkylated. This often leads to the formation of a mixture of two regioisomers: the desired 1-alkyl-3-iodopyrazole and the undesired 1-alkyl-5-iodopyrazole. These isomers can be difficult to separate due to their similar physical properties.

Q2: What are the main synthetic strategies for preparing 3-iodo-1-alkylpyrazoles?

A2: There are two primary strategies:

  • N-Alkylation of 3-iodo-1H-pyrazole: This is the most common approach. It involves the deprotonation of 3-iodo-1H-pyrazole with a base, followed by reaction with an alkylating agent. The key is to control the reaction conditions to favor alkylation at the N1 position.

  • Cyclization Reactions: This involves constructing the pyrazole ring from acyclic precursors that already contain the desired substitution pattern. However, these methods can also lead to regioisomeric mixtures and may require less readily available starting materials.[1]

Q3: How do I synthesize the starting material, 3-iodo-1H-pyrazole?

A3: 3-Iodo-1H-pyrazole is a key intermediate. While commercially available, it can also be synthesized. One common method involves the electrophilic iodination of pyrazole, though this typically favors the 4-position. More specific methods are required to obtain the 3-iodo isomer, often involving multi-step sequences.

Troubleshooting Guide

Issue 1: My N-alkylation of 3-iodopyrazole results in a mixture of regioisomers (1-alkyl-3-iodopyrazole and 1-alkyl-5-iodopyrazole). How can I improve the selectivity for the 3-iodo isomer?

This is a common problem. The ratio of N1 to N2 alkylation is influenced by a delicate balance of steric and electronic factors, as well as reaction conditions.[2]

Potential Causes and Recommended Solutions:

  • Steric Hindrance: The iodine atom at the 3-position offers some steric hindrance, which generally favors the formation of the less hindered N1-alkylated product (1-alkyl-3-iodopyrazole).[2]

    • Solution: Employ a bulkier alkylating agent. The increased steric demand of the electrophile will further disfavor attack at the more hindered N2 position adjacent to the iodo group.[2]

  • Reaction Conditions (Base and Solvent): The choice of base and solvent system is critical in controlling the regioselectivity of pyrazole alkylation.[3][4]

    • Solution: A common strategy to favor N1-alkylation for 3-substituted pyrazoles is the use of potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[2] Alternatively, using sodium hydride (NaH) in tetrahydrofuran (THF) can also promote N1-selectivity.[2][4]

  • Counter-ion Effects: The nature of the cation from the base can influence the site of alkylation.

    • Solution: While potassium and sodium salts are common, exploring other counter-ions could potentially alter the N1/N2 ratio.

Issue 2: The yield of my N-alkylation reaction is low.

Low yields can be attributed to several factors, from incomplete deprotonation to the reactivity of the alkylating agent.

Potential Causes and Recommended Solutions:

  • Insufficiently Strong Base: The pyrazole N-H proton must be removed for the nitrogen to become sufficiently nucleophilic.

    • Solution: Ensure the base is strong enough for efficient deprotonation. For less reactive alkylating agents, a stronger base like sodium hydride (NaH) may be necessary compared to weaker bases like potassium carbonate.[2]

  • Poor Leaving Group on the Alkylating Agent: The rate of the Sₙ2 reaction depends on the quality of the leaving group.

    • Solution: The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride and observing low reactivity, switching to the corresponding alkyl bromide or iodide will likely improve the yield.[2]

  • Low Solubility: If the 3-iodopyrazole or the base is not sufficiently soluble in the chosen solvent, the reaction rate will be slow.

    • Solution: Select a solvent in which all reactants are soluble. DMF and DMSO are often good choices for N-alkylation reactions due to their ability to dissolve a wide range of organic molecules and inorganic salts.[2]

  • Inadequate Temperature: The reaction may be too slow at room temperature.

    • Solution: Gently heating the reaction mixture can increase the reaction rate. However, be aware that higher temperatures can sometimes decrease regioselectivity. Monitor the reaction by TLC or LC-MS to find the optimal balance.[2]

Issue 3: I am having difficulty separating the 1-alkyl-3-iodopyrazole and 1-alkyl-5-iodopyrazole isomers.

The similar polarity of these regioisomers makes their separation by standard column chromatography challenging.[2]

Potential Solutions:

  • High-Performance Column Chromatography: Utilize a high-resolution silica gel or consider using a different stationary phase. Employing a shallow solvent gradient during elution can help improve separation.

  • Preparative TLC or HPLC: For small-scale separations, preparative thin-layer chromatography or high-performance liquid chromatography can be effective.

  • Crystallization: If one of the isomers is a solid and can be selectively crystallized from a suitable solvent system, this can be an efficient method for purification.

  • Chemical Derivatization: In some cases, it may be possible to selectively react one isomer to form a derivative with significantly different physical properties, facilitating separation. The derivative can then be converted back to the desired pyrazole.

Data Presentation

Table 1: Influence of Reaction Conditions on the N-Alkylation of 3-Substituted Pyrazoles (General Trends)

3-SubstituentAlkylating AgentBaseSolventPredominant IsomerReference
-CH₃Alkyl HalideK₂CO₃DMSO1-alkyl-3-methylpyrazole (N1)[2]
-CH₃Alkyl HalideNaHTHF1-alkyl-3-methylpyrazole (N1)[2]
-CF₃Ethyl IodoacetateK₂CO₃MeCNMixture of Isomers[4]
-CF₃-HydrazoneEthyl IodoacetateNaHDME/MeCN1-alkyl-5-(trifluoromethyl)pyrazole (N2)[4]

Note: This table illustrates general trends. The regioselectivity for 3-iodopyrazole will depend on the specific interplay of steric and electronic effects of the iodine substituent.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of 3-Iodo-1H-pyrazole (Favoring the 1,3-Isomer)

This protocol is a generalized procedure based on common methods for N-alkylation of 3-substituted pyrazoles. Optimization for specific alkylating agents is recommended.

Materials:

  • 3-Iodo-1H-pyrazole

  • Anhydrous Dimethylformamide (DMF)

  • Potassium Carbonate (K₂CO₃), finely powdered and dried

  • Alkyl Halide (e.g., methyl iodide, ethyl bromide, isopropyl bromide)

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-iodo-1H-pyrazole (1.0 eq.).

  • Add anhydrous DMF to dissolve the pyrazole (concentration typically 0.1-0.5 M).

  • Add finely powdered, dry potassium carbonate (1.5 - 2.0 eq.) to the solution with stirring.

  • Add the alkyl halide (1.1 - 1.5 eq.) dropwise to the suspension at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into deionized water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product mixture.

  • Purify the crude product by column chromatography on silica gel to separate the regioisomers.

Visualizations

experimental_workflow Experimental Workflow for N-Alkylation of 3-Iodo-1H-pyrazole start Start: 3-Iodo-1H-pyrazole dissolve Dissolve in Anhydrous DMF start->dissolve add_base Add K2CO3 dissolve->add_base add_alkyl_halide Add Alkyl Halide add_base->add_alkyl_halide react Stir at RT or Heat (Monitor by TLC/LC-MS) add_alkyl_halide->react workup Aqueous Workup (Water, EtOAc Extraction) react->workup purify Purification (Column Chromatography) workup->purify product Isolated 1-Alkyl-3-iodopyrazole and 1-Alkyl-5-iodopyrazole purify->product

Caption: A generalized experimental workflow for the N-alkylation of 3-iodo-1H-pyrazole.

troubleshooting_regioselectivity Troubleshooting Regioselectivity in 3-Iodopyrazole N-Alkylation start Problem: Low Regioselectivity (Mixture of 3-iodo and 5-iodo isomers) check_sterics Evaluate Steric Hindrance start->check_sterics check_conditions Evaluate Reaction Conditions start->check_conditions bulky_alkylating_agent Use a Bulkier Alkylating Agent check_sterics->bulky_alkylating_agent Increase steric demand change_base_solvent Modify Base/Solvent System (e.g., K2CO3/DMF or NaH/THF) check_conditions->change_base_solvent Optimize for N1-alkylation desired_product Improved Selectivity for 1-Alkyl-3-iodopyrazole bulky_alkylating_agent->desired_product change_base_solvent->desired_product

Caption: A decision-making diagram for troubleshooting poor regioselectivity in the N-alkylation of 3-iodopyrazole.

References

Technical Support Center: Purification of 3-Iodo-1-propyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-Iodo-1-propyl-1H-pyrazole.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Purified Product - Incomplete reaction or side reactions during synthesis. - Product loss during extraction and washing steps. - Suboptimal conditions for column chromatography or recrystallization.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Minimize the number of extraction and washing steps. Ensure the pH of the aqueous layer is optimal to prevent product loss. - Optimize purification parameters as detailed in the experimental protocols below.
Presence of Multiple Spots on TLC After Purification - Inefficient separation of impurities by column chromatography. - Co-crystallization of impurities with the product during recrystallization. - Decomposition of the product on silica gel.- Optimize the solvent system for column chromatography to achieve better separation (aim for an Rf value of 0.2-0.4 for the product).[1][2] - Consider using a different recrystallization solvent or a solvent mixture. - Deactivate the silica gel with a small amount of triethylamine or use neutral alumina for chromatography.
Purified Product is an Oil and Does Not Solidify - Presence of residual solvent. - Presence of impurities that lower the melting point.- Dry the product under high vacuum for an extended period. Gentle heating can be applied if the compound is thermally stable. - Re-purify the product using column chromatography.
Purified Product is Colored - Presence of colored impurities from the reaction mixture. - Trace amounts of residual iodine.- Treat a solution of the product with activated charcoal, followed by filtration through celite and recrystallization. - Wash the organic solution of the product with a sodium thiosulfate solution to remove residual iodine before final purification.
Inconsistent Purity Results - Use of a single analytical method for purity assessment. - Non-optimal parameters for the analytical method used.- Employ orthogonal analytical methods for purity determination (e.g., ¹H NMR, LC-MS, and elemental analysis). - Ensure that the analytical methods are properly validated and optimized for your compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Common impurities may include:

  • Unreacted starting materials: 1-propyl-1H-pyrazole.

  • Over-iodinated products: Di-iodinated pyrazoles may form if an excess of the iodinating agent is used or if the reaction conditions are too harsh.

  • Regioisomers: Depending on the synthetic route, other iodinated isomers of 1-propyl-1H-pyrazole might be formed.

  • Byproducts from side reactions: These can vary depending on the specific synthetic method employed.

Q2: What are the recommended methods for purifying this compound?

A2: The two most effective and commonly used methods for purifying this compound are column chromatography on silica gel and recrystallization. For liquid products, distillation under reduced pressure can also be a viable option.

Q3: How do I choose the right solvent system for column chromatography?

A3: The ideal solvent system for column chromatography should provide a good separation between your product and any impurities. This is typically determined by running a series of TLC plates with different solvent mixtures. A common starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The ratio is adjusted to achieve an Rf value of approximately 0.2-0.4 for the desired product, as this range often provides the best separation.[1][2]

Q4: What are suitable solvents for the recrystallization of this compound?

A4: The choice of solvent depends on the solubility of your compound. For pyrazole derivatives, common recrystallization solvents include ethanol, methanol, isopropanol, or mixtures such as hexane/ethyl acetate or ethanol/water. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.

Q5: How can I assess the purity of my final product?

A5: A comprehensive purity assessment should involve multiple analytical techniques.

  • ¹H NMR and ¹³C NMR spectroscopy can confirm the structure and identify the presence of proton- or carbon-containing impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry) is a sensitive technique to detect and quantify impurities.

  • Elemental Analysis provides the elemental composition of the compound, which can be compared to the theoretical values. A purity of >95% is generally required for compounds used in biological testing.[3]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol provides a general procedure for the purification of this compound using silica gel column chromatography.

1. TLC Analysis for Solvent System Optimization:

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
  • Spot the solution on a silica gel TLC plate.
  • Develop the plate using various ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3).
  • The optimal solvent system is one that gives the product an Rf value of approximately 0.2-0.4 and provides good separation from impurities.[1][2]

2. Column Preparation:

  • Select a glass column of an appropriate size (a general guideline is a 1:30 to 1:50 ratio of crude material to silica gel by weight).
  • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
  • Pour the slurry into the column and allow it to pack uniformly, avoiding air bubbles. A layer of sand can be added to the top of the silica gel bed.

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane.
  • Carefully apply the sample to the top of the silica gel column.

4. Elution and Fraction Collection:

  • Begin eluting the column with the optimized solvent system.
  • Collect fractions in separate test tubes.
  • Monitor the collected fractions by TLC to identify those containing the purified product.

5. Product Isolation:

  • Combine the pure fractions.
  • Remove the solvent using a rotary evaporator.
  • Dry the purified product under high vacuum to remove any residual solvent.

Protocol 2: Purification by Recrystallization

This protocol describes a general procedure for the purification of this compound by recrystallization.

1. Solvent Selection:

  • Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, hexane, ethyl acetate, and water) at room temperature and upon heating.
  • A suitable single solvent will dissolve the compound when hot but not when cold.
  • Alternatively, a mixed solvent system (e.g., ethanol/water or hexane/ethyl acetate) can be used. In this case, the compound should be soluble in the "good" solvent and insoluble in the "poor" solvent.

2. Dissolution:

  • Place the crude product in an Erlenmeyer flask.
  • Add the minimum amount of the hot recrystallization solvent (or the "good" solvent in a mixed system) required to completely dissolve the solid.

3. Decolorization (if necessary):

  • If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
  • Hot filter the solution through a fluted filter paper or a pad of celite to remove the charcoal.

4. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature.
  • If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
  • Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of the cold recrystallization solvent.
  • Dry the purified crystals in a desiccator or under vacuum.

Data Presentation

The following tables provide representative data for the purification of a substituted iodopyrazole. The exact values for this compound may vary and should be determined experimentally.

Table 1: TLC Analysis for Column Chromatography Optimization

Solvent System (Hexane:Ethyl Acetate)Rf Value of ProductSeparation from Impurities
9:10.6Poor
8:20.4Good
7:30.2Excellent

Table 2: Purity and Yield from Different Purification Methods

Purification MethodPurity (by ¹H NMR)Yield (%)
Crude Product~85%-
After Column Chromatography>98%~75%
After Recrystallization>99%~60%

Visualizations

Purification Workflow

PurificationWorkflow Crude Crude this compound TLC TLC Analysis Crude->TLC Optimize Separation Column Column Chromatography TLC->Column Select Eluent Recrystallization Recrystallization Column->Recrystallization Further Purification Analysis Purity Analysis (NMR, LC-MS) Column->Analysis Recrystallization->Analysis Pure Pure Product (>98%) Analysis->Pure Confirm Purity

Caption: General workflow for the purification of this compound.

Troubleshooting Logic

TroubleshootingLogic Start Purification Issues? LowYield Low Yield? Start->LowYield MultipleSpots Multiple Spots on TLC? Start->MultipleSpots OilyProduct Product is an Oil? Start->OilyProduct ColoredProduct Product is Colored? Start->ColoredProduct Sol1 Optimize Reaction & Purification LowYield->Sol1 Sol2 Optimize Chromatography / Change Recrystallization Solvent MultipleSpots->Sol2 Sol3 Dry Under High Vacuum / Re-purify OilyProduct->Sol3 Sol4 Charcoal Treatment / Thiosulfate Wash ColoredProduct->Sol4

Caption: A troubleshooting decision tree for common purification problems.

References

Technical Support Center: Analytical Methods for Monitoring 3-Iodo-1-propyl-1H-pyrazole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analytical monitoring of 3-Iodo-1-propyl-1H-pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for monitoring the synthesis of this compound?

A1: The primary methods for monitoring the synthesis of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] These techniques allow for the tracking of starting material consumption, intermediate formation, and product yield.

Q2: How can I identify the starting materials, intermediates, and the final product in my reaction mixture?

A2: Identification can be achieved by comparing the analytical data (retention times in HPLC/GC, mass spectra in GC-MS, and chemical shifts in NMR) of the reaction mixture with that of pure reference standards.[3][4][5] In the absence of a reference standard for an intermediate, techniques like LC-MS and NMR can be used for structural elucidation.

Q3: What are the typical impurities I might encounter in the synthesis of this compound?

A3: Common impurities include unreacted starting materials (e.g., 1-propyl-1H-pyrazole), regioisomers (e.g., 5-Iodo-1-propyl-1H-pyrazole), and over-iodinated products (e.g., di-iodinated pyrazoles).[1] The formation of these byproducts is often dependent on the reaction conditions.

Q4: Can I use Thin Layer Chromatography (TLC) for quick reaction monitoring?

A4: Yes, TLC is a valuable tool for rapid, qualitative monitoring of the reaction progress.[1][4] It can effectively indicate the consumption of starting materials and the formation of the product. However, for quantitative analysis and detection of closely related impurities, more robust methods like HPLC or GC-MS are recommended.

Troubleshooting Guides

HPLC Analysis

Issue: Poor Peak Shape (Tailing or Fronting)

Possible CauseSuggested Solution
Interaction with active sites on the column: Residual silanol groups on the silica-based column can interact with the basic nitrogen atoms of the pyrazole ring.Use a base-deactivated column or add a small amount of a basic modifier like triethylamine (TEA) to the mobile phase.
Column Overload: Injecting too concentrated a sample can lead to peak fronting.Dilute the sample and re-inject.
Inappropriate mobile phase pH: The ionization state of the analyte can affect peak shape.Adjust the mobile phase pH to ensure the analyte is in a single ionic form.

Issue: Inconsistent Retention Times

Possible CauseSuggested Solution
Fluctuations in mobile phase composition: Inaccurate mixing of mobile phase components.Prepare fresh mobile phase and ensure proper mixing and degassing.
Column temperature variations: Inconsistent column oven temperature.Ensure the column oven is set to a stable temperature and allow for equilibration.
Column degradation: Loss of stationary phase over time.Replace the column with a new one of the same type.
GC-MS Analysis

Issue: No or Very Small Peaks

Possible CauseSuggested Solution
Analyte degradation in the injector: this compound may be thermally labile.Lower the injector temperature. Use a splitless injection to minimize residence time in the injector.
Improper sample preparation: Sample concentration is too low.Concentrate the sample or inject a larger volume (if using splitless injection).
Leak in the system: A leak in the carrier gas line or septum can lead to poor sample transfer.Check for leaks using an electronic leak detector.

Issue: Ghost Peaks

Possible CauseSuggested Solution
Carryover from previous injections: Adsorption of the analyte onto active sites in the injector or column.Use a deactivated inlet liner. Perform a bake-out of the column at a high temperature.
Contaminated syringe: Residual sample in the injection syringe.Thoroughly clean the syringe with an appropriate solvent between injections.
Septum bleed: Degradation of the injector septum at high temperatures.Use a high-quality, low-bleed septum.
NMR Analysis

Issue: Broad or Distorted Peaks

Possible CauseSuggested Solution
Poor magnetic field homogeneity: The spectrometer needs shimming.Perform manual or automatic shimming of the NMR spectrometer.
Presence of paramagnetic impurities: Trace metals can cause peak broadening.Filter the sample through a small plug of silica gel or celite.
Sample concentration too high: High sample viscosity can lead to peak broadening.Dilute the NMR sample.

Experimental Protocols

Protocol 1: HPLC Method for Reaction Monitoring

This protocol provides a general reversed-phase HPLC method suitable for monitoring the iodination of 1-propyl-1H-pyrazole.

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 20% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL

Sample Preparation: Dilute a small aliquot of the reaction mixture in a 1:1 mixture of water and acetonitrile. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: GC-MS Method for Impurity Profiling

This protocol is designed for the separation and identification of volatile components in the reaction mixture.[3]

ParameterValue
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Split (20:1)
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Mass Range 40-400 amu

Sample Preparation: Dilute the reaction mixture in dichloromethane and inject directly.

Protocol 3: NMR Sample Preparation for Quantitative Analysis

This protocol outlines the preparation of an NMR sample for determining the conversion of starting material to product.

  • Sample Collection: Withdraw a known volume (e.g., 0.1 mL) of the reaction mixture.

  • Internal Standard: Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) to the sample. The internal standard should have a resonance that is well-resolved from the analyte and starting material signals.

  • Solvent: Dissolve the mixture in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).

  • Analysis: Acquire a quantitative 1H NMR spectrum. The conversion can be calculated by comparing the integral of a characteristic product peak to the integral of a characteristic starting material peak, both relative to the integral of the internal standard.

Visualizations

Experimental_Workflow cluster_reaction Reaction Monitoring cluster_analysis Analytical Methods cluster_data Data Interpretation Reaction This compound Synthesis Sampling Aliquot Sampling Reaction->Sampling TLC TLC (Qualitative) Sampling->TLC HPLC HPLC (Quantitative) Sampling->HPLC GCMS GC-MS (Impurity ID) Sampling->GCMS NMR NMR (Structural Confirmation) Sampling->NMR Purity Purity Assessment HPLC->Purity Yield Yield Calculation HPLC->Yield Impurity Impurity Profiling GCMS->Impurity NMR->Purity

Caption: Workflow for monitoring this compound reactions.

Troubleshooting_HPLC cluster_peakshape Peak Shape Issues cluster_retention Retention Time Issues Problem HPLC Problem Observed PeakTailing Peak Tailing Problem->PeakTailing PeakFronting Peak Fronting Problem->PeakFronting RT_Drift Retention Time Drift Problem->RT_Drift Sol1 Use B-D column or add TEA PeakTailing->Sol1 Check for active sites Sol2 Reduce concentration PeakFronting->Sol2 Dilute sample Sol3 Prepare fresh mobile phase and check oven temp RT_Drift->Sol3 Check mobile phase/temp

Caption: Troubleshooting logic for common HPLC issues.

References

column chromatography conditions for 3-Iodo-1-propyl-1H-pyrazole purification

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of 3-Iodo-1-propyl-1H-pyrazole

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of this compound using column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography purification of this compound and related halogenated pyrazoles.

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation of Product and Impurities - Inappropriate solvent system (polarity too high or too low).- Column overloading.- Issues with the stationary phase (e.g., incorrect particle size, deactivation).- Optimize the mobile phase using Thin Layer Chromatography (TLC) to achieve a target Rf value of 0.2-0.4 for the desired product, with good separation from impurities.- Use a larger column or reduce the amount of crude material loaded.- For basic pyrazoles that may streak on acidic silica gel, consider using silica gel deactivated with triethylamine or opt for neutral alumina.
Product Elutes Too Quickly (High Rf) - The mobile phase is too polar.- Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase.
Product Does Not Elute or Elutes Very Slowly (Low Rf) - The mobile phase is not polar enough.- The compound may be degrading on the silica gel.- Gradually increase the polarity of the mobile phase (gradient elution).- To check for stability, spot the compound on a TLC plate, let it sit for an hour, and then develop it to see if degradation spots appear. If unstable, consider using a less acidic stationary phase like deactivated silica or alumina.
Streaking or Tailing of the Product Band - The compound is interacting too strongly with the stationary phase.- The sample is not fully dissolved in the mobile phase before loading.- The column is overloaded.- Add a small amount of a modifier to the mobile phase, such as triethylamine for basic compounds or acetic acid for acidic compounds.- Ensure the sample is fully dissolved in a minimal amount of the mobile phase before loading.- Reduce the amount of sample loaded onto the column.
Colored Impurities in the Final Product - Co-elution of colored byproducts.- Pass the purified product through a short plug of silica gel or activated charcoal to remove colored impurities.- Recrystallization after chromatography can also be effective.
Final Product is an Oil and Does Not Solidify - Presence of residual solvent or impurities.- Ensure complete removal of solvent using a high-vacuum pump.- Re-purify by column chromatography if significant impurities are suspected.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the purification of this compound?

A1: Silica gel is the most commonly used stationary phase for the column chromatography of iodinated pyrazoles. For compounds that may be sensitive to the acidic nature of silica, neutral alumina can be a suitable alternative.

Q2: How do I determine the best mobile phase for my column?

A2: The ideal mobile phase should be determined by Thin Layer Chromatography (TLC) analysis of your crude product. A common eluent system is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. The ratio should be adjusted to give your desired product an Rf value of approximately 0.2-0.4, ensuring good separation from any impurities

Validation & Comparative

Comparative 13C NMR Analysis of 3-Iodo-1-propyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the 13C Nuclear Magnetic Resonance (NMR) characteristics of 3-iodo-1-propyl-1H-pyrazole against related 1-propyl-1H-pyrazole derivatives. Understanding the influence of substituents on the pyrazole ring is crucial for the structural elucidation and quality control of novel pyrazole-based compounds in drug discovery and development. The data presented herein, including detailed experimental protocols, serves as a valuable reference for researchers in the field.

Comparison of 13C NMR Chemical Shifts

The introduction of an iodine atom at the C3 position of the 1-propyl-1H-pyrazole core significantly influences the electron density and, consequently, the 13C NMR chemical shifts of the pyrazole ring carbons. The following table summarizes the observed and estimated chemical shifts for this compound and its analogues. The data for 1-propyl-1H-pyrazole and 3-methyl-1-propyl-1H-pyrazole are based on typical literature values, while the shifts for the iodo-derivative are estimated based on established substituent effects.

CompoundC3 (ppm)C4 (ppm)C5 (ppm)N-CH2 (ppm)N-CH2-CH2 (ppm)CH3 (ppm)
1-Propyl-1H-pyrazole~138~105~129~52~24~11
3-Methyl-1-propyl-1H-pyrazole~148~104~128~51~24~11
This compound~95-105~110~132~53~24~11

Analysis:

  • C3 Signal: The most dramatic effect is observed at the C3 position. The iodine atom's strong shielding effect, often referred to as the "heavy atom effect," is expected to shift the C3 signal significantly upfield to the range of 95-105 ppm. This is in stark contrast to the deshielded C3 signals in 1-propyl-1H-pyrazole (~138 ppm) and 3-methyl-1-propyl-1H-pyrazole (~148 ppm).

  • C4 and C5 Signals: A smaller deshielding effect is anticipated for the adjacent C4 and C5 carbons due to the electron-withdrawing inductive effect of the iodine atom. The C4 signal is expected to shift slightly downfield to around 110 ppm, and the C5 signal to approximately 132 ppm.

  • Propyl Group Signals: The chemical shifts of the N-propyl group are not expected to be significantly altered by the C3 substituent, with the N-CH2, N-CH2-CH2, and CH3 signals remaining in their characteristic regions.

Experimental Protocols

A standardized protocol for the acquisition of 13C NMR spectra is essential for data reproducibility and comparison.

Sample Preparation:

  • Sample Weighing: Accurately weigh 10-20 mg of the pyrazole compound.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

  • Dissolution: Gently vortex or sonicate the sample to ensure complete dissolution.

NMR Instrument Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

  • Nucleus: 13C

  • Pulse Program: A standard proton-decoupled 13C experiment (e.g., zgpg30 on Bruker instruments).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of the quaternary carbons.

  • Number of Scans: 1024 to 4096 scans, depending on the sample concentration.

  • Temperature: 298 K (25 °C).

Substituent Effects on Pyrazole 13C NMR

The following diagram illustrates the influence of different substituents at the C3 position on the chemical shifts of the pyrazole ring carbons.

Substituent_Effects cluster_pyrazole 1-Propyl-1H-pyrazole Core cluster_substituents Substituent at C3 C3 C3 C4 C4 C3->C4 Adjacent effects C5 C5 C3->C5 Adjacent effects H H (Reference) H->C3 ~138 ppm CH3 CH3 (Deshielding) CH3->C3 ~148 ppm I I (Strong Shielding) I->C3 ~95-105 ppm

Mass Spectrometry of 3-Iodo-1-propyl-1H-pyrazole and Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometric behavior of 3-iodo-1-propyl-1H-pyrazole and its derivatives. By presenting experimental data from related compounds and outlining detailed analytical protocols, this document serves as a valuable resource for the characterization of this important class of molecules.

Performance Comparison: Mass Spectrometry vs. Alternative Analytical Techniques

Mass spectrometry (MS) is a powerful technique for the structural elucidation and quantification of pyrazole derivatives, offering high sensitivity and detailed fragmentation information.[1] When coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), it allows for the separation and analysis of complex mixtures.[2]

In comparison to other common analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR provides the most definitive information for complete structural assignment of isomers, MS offers superior sensitivity for detecting trace amounts of material.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC-UV is a robust method for quantification, but it does not provide the same level of structural information as MS. Mass spectrometry can identify co-eluting peaks that may be indistinguishable by UV detection alone.

  • Infrared (IR) Spectroscopy: IR is useful for identifying functional groups present in the molecule but does not yield information about the overall molecular weight or fragmentation pathways.

The choice of analytical technique will ultimately depend on the specific research question, but mass spectrometry is an indispensable tool for confirming molecular weight and deducing structural features of novel pyrazole derivatives.

Quantitative Data Summary

The following table summarizes the key mass-to-charge ratios (m/z) observed in the mass spectra of N-protected 3-iodo-1H-pyrazole derivatives, as determined by GC-MS analysis. This data provides a reference for predicting the fragmentation of this compound. The molecular weight of this compound is 236.04 g/mol .

Compound NameMolecular Ion (M+) [m/z]Key Fragment Ions [m/z] and (Proposed Identity)Reference
tert-Butyl 3-iodo-1H-pyrazole-1-carboxylate168 (fragment, loss of Boc)109, 95, 57 (tert-butyl cation)[3]
1-(1-Ethoxyethyl)-3-iodo-1H-pyrazoleNot specified96, 73 (ethoxyethyl fragment), 45[3]
1-(1-Ethoxyethyl)-3,4-diiodo-1H-pyrazole346, 344302, 300, 175, 73 (ethoxyethyl fragment), 45[3]
1-(1-Ethoxyethyl)-4-bromo-3-iodo-1H-pyrazoleNot specified176, 174, 148, 146, 94, 73 (ethoxyethyl fragment), 45[3]

Predicted Fragmentation for this compound:

Based on general fragmentation patterns of N-alkyl pyrazoles, the mass spectrum of this compound is expected to show a molecular ion peak at m/z 236. Key fragmentation pathways would likely involve:

  • Loss of the propyl group: A significant fragment at m/z 193 ([M-C3H7]+).

  • Loss of iodine: A fragment at m/z 109 ([M-I]+).

  • Cleavage of the pyrazole ring: Fragments corresponding to the loss of HCN or N2 are characteristic of pyrazole fragmentation.[4]

  • Fragments from the propyl chain: Peaks corresponding to C3H7+ (m/z 43) and smaller alkyl fragments.

Experimental Protocols

The following are detailed methodologies for the mass spectrometric analysis of this compound and its derivatives, based on established protocols for similar compounds.[1][2]

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the analysis of volatile and thermally stable pyrazole derivatives.

  • Sample Preparation:

    • Dissolve 1-2 mg of the sample in 1 mL of a suitable solvent such as dichloromethane or ethyl acetate.

    • If necessary, dilute the sample further to an appropriate concentration (1-10 µg/mL).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC System or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column.

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Injection Mode: Split (e.g., 20:1 ratio).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp to 280 °C at 10 °C/min.

      • Hold at 280 °C for 5 minutes.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Electrospray Ionization-Mass Spectrometry (ESI-MS)

This technique is ideal for less volatile or thermally labile pyrazole derivatives and is typically coupled with liquid chromatography.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1 mg/mL) in a solvent such as methanol or acetonitrile.[1]

    • Filter the solution through a 0.22 µm syringe filter.[1]

  • Instrumentation and Conditions (Direct Infusion):

    • Mass Spectrometer: Waters Xevo G2-XS QToF or equivalent.

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3.0 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Cone Gas Flow: 50 L/Hr.

    • Desolvation Gas Flow: 800 L/Hr.

    • Mass Range: m/z 50-1000.

Visualizations

The following diagrams illustrate key workflows and relationships in the mass spectrometric analysis of this compound.

experimental_workflow Experimental Workflow for GC-MS Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing dissolve Dissolve in Solvent filter Filter Sample dissolve->filter inject Inject into GC filter->inject separate Chromatographic Separation inject->separate ionize Electron Impact Ionization separate->ionize detect Mass Detection ionize->detect spectrum Generate Mass Spectrum detect->spectrum interpret Interpret Fragmentation spectrum->interpret identify Compound Identification interpret->identify

Caption: Workflow for GC-MS analysis of pyrazole derivatives.

fragmentation_pathway Predicted Fragmentation of this compound M [M]+. m/z = 236 M_minus_propyl [M - C3H7]+ m/z = 193 M->M_minus_propyl - C3H7. M_minus_I [M - I]+ m/z = 109 M->M_minus_I - I. propyl_cation [C3H7]+ m/z = 43 M->propyl_cation Propyl fragmentation pyrazole_ring_fragments Ring Fragments (e.g., loss of HCN, N2) M_minus_I->pyrazole_ring_fragments - HCN / N2

Caption: Predicted fragmentation pathways for the target molecule.

References

A Comparative Guide to Purity Analysis of 3-Iodo-1-propyl-1H-pyrazole: HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients and key intermediates is paramount. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and alternative analytical methods for determining the purity of 3-Iodo-1-propyl-1H-pyrazole, a key heterocyclic building block in organic synthesis.

High-Performance Liquid Chromatography (HPLC) stands as the most prevalent and robust method for purity assessment in the pharmaceutical industry.[1] Its high resolution, sensitivity, and quantitative accuracy make it the gold standard. A typical reversed-phase HPLC (RP-HPLC) method is proposed here for the analysis of this compound, based on established methods for similar pyrazole derivatives.[2][3]

While HPLC is a powerful tool, orthogonal methods are often employed to provide a more comprehensive purity profile and to address specific analytical challenges. This guide also explores alternative techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR), offering a comparative overview to aid in selecting the most appropriate analytical strategy.

Comparative Analysis of Analytical Methods

The selection of an analytical method is contingent on various factors including the nature of the analyte, potential impurities, required sensitivity, and the desired level of structural information. The following table summarizes a comparison between RP-HPLC, GC-MS, and qNMR for the purity analysis of this compound.

Parameter Reversed-Phase HPLC (RP-HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative NMR (qNMR)
Principle Partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection.The integral of an NMR signal is directly proportional to the number of nuclei generating that signal.
Typical Stationary Phase C18 or C8 silica-based column.Polysiloxane-based capillary column.Not applicable (solution-state analysis).
Typical Mobile/Carrier Gas Acetonitrile/Water or Methanol/Water mixtures.Helium or Hydrogen.Deuterated solvent (e.g., CDCl3, DMSO-d6).
Detection UV-Vis (typically 215 nm or 254 nm).[4]Mass Spectrometry (MS).Nuclear Magnetic Resonance spectroscopy.
Advantages - High resolution and efficiency.- Broad applicability to a wide range of compounds.- Robust and reproducible for routine analysis.- High sensitivity and selectivity.- Provides structural information from mass spectra.- Primary analytical method (does not require a reference standard of the analyte).- Provides detailed structural information.- Non-destructive.
Limitations - May require method development for optimal separation.- Does not provide extensive structural information from UV detection alone.- Requires the analyte to be volatile or amenable to derivatization.- Potential for thermal degradation of the analyte.- Lower sensitivity compared to chromatographic methods.- Requires a pure internal standard for quantification.- Potential for signal overlap in complex mixtures.

Experimental Protocols

1. Proposed Reversed-Phase HPLC (RP-HPLC) Method

This proposed method is adapted from validated protocols for similar pyrazole derivatives and is expected to provide good resolution for this compound and its common process-related impurities.[2][3]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: Eclipse XDB-C18 (150 mm x 4.6 mm, 5 µm) or equivalent.[2]

  • Mobile Phase: A gradient of 0.1% Trifluoroacetic Acid (TFA) in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B).

  • Gradient: Start with 30% B, hold for 2 minutes, ramp to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 25 °C.[3]

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in the initial mobile phase composition to a final concentration of approximately 1 mg/mL.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable alternative if the analyte and its potential impurities are sufficiently volatile and thermally stable.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-500.

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

3. Quantitative NMR (qNMR)

qNMR can be used as a primary method for purity determination without the need for a specific reference standard of the analyte.[5]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which both the analyte and a certified internal standard are soluble and stable (e.g., Chloroform-d).

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte's signals (e.g., maleic acid).

  • Experimental Parameters: A sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest should be used to ensure full relaxation and accurate integration.

  • Data Processing: The purity is calculated by comparing the integral of a well-resolved signal from the analyte to the integral of a signal from the internal standard of known concentration.

Workflow for HPLC Purity Analysis

The following diagram illustrates the general workflow for determining the purity of this compound using HPLC.

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing and Reporting Sample Weigh Sample Dissolve_Sample Dissolve in Mobile Phase Sample->Dissolve_Sample Standard Weigh Reference Standard Dissolve_Standard Dissolve in Mobile Phase Standard->Dissolve_Standard Inject Inject into HPLC System Dissolve_Sample->Inject Dissolve_Standard->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity (%) Integrate->Calculate Report Generate Report Calculate->Report

Figure 1. General workflow for HPLC purity analysis.

References

A Comparative Guide to the Reactivity of 3-Iodo- vs. 3-Bromo-1-propyl-1H-pyrazole in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, the functionalization of heterocyclic scaffolds like pyrazole is a foundational task. The choice of starting material, particularly the nature of the halogen substituent, can profoundly influence reaction efficiency, yield, and overall synthetic strategy. This guide provides an objective comparison of 3-iodo-1-propyl-1H-pyrazole and 3-bromo-1-propyl-1H-pyrazole, focusing on their reactivity in common palladium-catalyzed cross-coupling reactions, supported by established chemical principles and experimental data.

Theoretical Underpinnings of Reactivity

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is primarily governed by the strength of the carbon-halogen (C-X) bond. The oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step, and a weaker C-X bond facilitates a faster reaction.

The bond dissociation energy (BDE) follows the trend C-Br > C-I.[1][2] The average bond energy for a C-Br bond is approximately 276-285 kJ/mol, whereas the C-I bond is significantly weaker, at around 213-240 kJ/mol.[1][2] This fundamental difference in bond strength dictates that this compound will generally exhibit higher reactivity than its bromo-counterpart, allowing for milder reaction conditions and shorter reaction times.[3] However, this enhanced reactivity can also introduce competing side reactions.

Comparative Performance in Key Cross-Coupling Reactions

The choice between the iodo- and bromo-substituted pyrazole is not always straightforward and depends heavily on the specific transformation being performed.

Sonogashira Coupling

In the formation of carbon-carbon bonds between an aryl halide and a terminal alkyne, the higher reactivity of the C-I bond makes this compound the superior substrate.[4] Experimental studies have shown that while iodopyrazole derivatives successfully undergo Sonogashira coupling to produce high yields of the desired alkynylpyrazoles, the analogous bromopyrazoles may fail to react under similar conditions.[5][6] This makes the iodo-derivative the clear choice for this transformation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction presents a more complex scenario. While the greater reactivity of this compound can be advantageous, it also increases its susceptibility to a significant side reaction: dehalogenation.[4][7] This process, where the halogen is replaced by a hydrogen atom, leads to the formation of an unsubstituted pyrazole byproduct and can substantially lower the isolated yield of the desired coupled product.[4] In contrast, 3-bromo-1-propyl-1H-pyrazole, being less reactive, is generally less prone to dehalogenation, often providing a better balance of reactivity and stability, which can result in higher and more reliable yields of the target biaryl pyrazole.[3][7] Therefore, for Suzuki-Miyaura couplings, the bromo-derivative is frequently the preferred starting material.[3]

Heck Coupling

Similar to the Sonogashira coupling, the Heck reaction, which forms a C-C bond between an aryl halide and an alkene, benefits from the higher reactivity of the C-I bond.[4] this compound is expected to proceed efficiently under standard Heck conditions. The corresponding bromo-derivative may prove more challenging, potentially requiring more forcing conditions such as higher temperatures, longer reaction times, or more sophisticated and expensive catalyst systems to achieve comparable yields.[4]

Data Summary

Reaction TypeHalogenGeneral ReactivityKey Considerations
Sonogashira Coupling IodoHigherPreferred substrate; provides high yields under mild conditions.[4][5]
BromoLowerOften requires more forcing conditions; may not react at all.[4][5]
Suzuki-Miyaura Coupling IodoHigherProne to dehalogenation, which can lower the final product yield.[3][4]
BromoLowerGenerally less susceptible to dehalogenation, often leading to higher isolated yields.[3][7]
Heck Coupling IodoHigherGenerally proceeds efficiently under standard conditions.[4]
BromoLowerMay require higher temperatures or specialized catalysts for high conversion.[4]

Experimental Protocols

Representative Protocol: Sonogashira Coupling of this compound

This protocol is a generalized procedure based on standard Sonogashira cross-coupling conditions reported for iodopyrazole derivatives.[5][6]

Materials:

  • This compound (1.0 mmol, 1.0 eq)

  • Terminal alkyne (e.g., Phenylacetylene) (1.2 mmol, 1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)

  • Triethylamine (TEA) or a similar amine base/solvent (5 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol).

  • Evacuate and backfill the flask with inert gas three times.

  • Add degassed triethylamine (5 mL) via syringe, followed by the terminal alkyne (1.2 mmol).

  • Stir the reaction mixture at room temperature or heat to 40-60 °C, depending on the alkyne's reactivity.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 3-alkynyl-1-propyl-1H-pyrazole.

Visualization of Reactivity Principles

The following diagram illustrates the decision-making process when choosing between 3-iodo- and 3-bromo-1-propyl-1H-pyrazole for a cross-coupling reaction.

G cluster_start Choice of Halogenated Pyrazole cluster_reactions Reaction Pathways cluster_substrates Substrate Properties & Outcomes start Select Cross-Coupling Reaction Type Suzuki Suzuki-Miyaura start->Suzuki Sonogashira Sonogashira start->Sonogashira Heck Heck start->Heck Iodo This compound Suzuki->Iodo High Reactivity Bromo 3-Bromo-1-propyl-1H-pyrazole Suzuki->Bromo Balanced Reactivity Sonogashira->Iodo Preferred Sonogashira->Bromo Unreactive Heck->Iodo Preferred Heck->Bromo Possible Iodo_Props Lower C-I Bond Energy Higher Reactivity Iodo->Iodo_Props Dehalogenation Risk of Dehalogenation Iodo->Dehalogenation High_Yield Higher Yield Milder Conditions Iodo->High_Yield Bromo_Props Higher C-Br Bond Energy Lower Reactivity Bromo->Bromo_Props Reliable_Yield More Reliable Yield Bromo->Reliable_Yield Forcing_Conditions Requires Forcing Conditions Bromo->Forcing_Conditions Dehalogenation->Bromo Consider Bromo for higher yield

Decision workflow for selecting a halogenated pyrazole.

Conclusion

References

Validating the Structure of 3-Iodo-1-propyl-1H-pyrazole: A Comparative Guide to 2D NMR and Alternative Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel compounds is a critical step. This guide provides a detailed comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy and other common analytical methods for the structural validation of 3-Iodo-1-propyl-1H-pyrazole, a versatile heterocyclic building block.

The structural elucidation of synthesized molecules is fundamental to ensuring their identity and purity, which is paramount for their application in medicinal chemistry and materials science. While several analytical techniques can provide structural information, 2D NMR spectroscopy offers an unparalleled level of detail through the correlation of nuclear spins, enabling a comprehensive mapping of the molecular framework. This guide presents predicted 2D NMR data for this compound and compares this methodology with alternative techniques such as X-ray crystallography, infrared (IR) spectroscopy, and mass spectrometry (MS).

Structural Elucidation by 2D NMR Spectroscopy

Two-dimensional NMR techniques, including COSY, HSQC, and HMBC, are powerful tools for assembling the structure of a molecule by identifying through-bond correlations between nuclei.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on data from structurally similar compounds and established chemical shift principles for pyrazole derivatives.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

PositionPredicted Chemical Shift (δ, ppm)Multiplicity
H4~6.4d
H5~7.6d
H1' (CH₂)~4.1t
H2' (CH₂)~1.9sext
H3' (CH₃)~0.9t

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

PositionPredicted Chemical Shift (δ, ppm)
C3~65
C4~112
C5~135
C1' (CH₂)~52
C2' (CH₂)~24
C3' (CH₃)~11

Predicted 2D NMR Correlations

The following table outlines the key predicted correlations from COSY, HSQC, and HMBC spectra that would confirm the structure of this compound.

Table 3: Key Predicted 2D NMR Correlations for this compound

ExperimentCorrelation FromCorrelation ToSignificance
COSY H4H5Confirms the pyrazole ring proton connectivity.
H1'H2'Confirms the connectivity within the propyl chain.
H2'H3'Confirms the connectivity within the propyl chain.
HSQC H4C4Assigns the protonated carbon of the pyrazole ring.
H5C5Assigns the protonated carbon of the pyrazole ring.
H1'C1'Assigns the carbons of the propyl chain.
H2'C2'Assigns the carbons of the propyl chain.
H3'C3'Assigns the carbons of the propyl chain.
HMBC H4C3, C5Confirms the position of the iodine at C3.
H5C3, C4Confirms the pyrazole ring structure.
H1'C5, C2'Confirms the attachment of the propyl group to N1.
H2'C1', C3'Confirms the propyl chain structure.
H3'C1', C2'Confirms the propyl chain structure.

Experimental Protocols for 2D NMR

A general protocol for acquiring 2D NMR data for a small molecule like this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • 1D NMR Acquisition: Acquire standard ¹H and ¹³C{¹H} NMR spectra to determine the chemical shift ranges and appropriate spectral widths for the 2D experiments.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). A standard gradient-selected COSY (gCOSY) pulse sequence is used.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to their attached carbons. A phase-sensitive gradient-selected HSQC experiment with adiabatic pulses is recommended for optimal sensitivity.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). A gradient-selected HMBC experiment is used, and the long-range coupling delay should be optimized (e.g., 50-100 ms) to observe the desired correlations.

  • Data Processing: The acquired 2D data is processed using appropriate software (e.g., MestReNova, TopSpin) involving Fourier transformation, phase correction, and baseline correction.

Visualizing the 2D NMR Validation Workflow

The logical flow of information from the various 2D NMR experiments to the final validated structure is illustrated in the following diagram.

G cluster_experiments 2D NMR Experiments cluster_information Derived Information cluster_structure Structural Fragments COSY COSY H_H_Connectivity ¹H-¹H Connectivity COSY->H_H_Connectivity HSQC HSQC H_C_Direct Direct ¹H-¹³C Attachment HSQC->H_C_Direct HMBC HMBC H_C_LongRange Long-Range ¹H-¹³C Connectivity HMBC->H_C_LongRange Pyrazole_Ring Pyrazole Ring Structure H_H_Connectivity->Pyrazole_Ring Propyl_Chain Propyl Chain Structure H_H_Connectivity->Propyl_Chain H_C_Direct->Pyrazole_Ring H_C_Direct->Propyl_Chain H_C_LongRange->Pyrazole_Ring Attachment_Point N1-Propyl Linkage H_C_LongRange->Attachment_Point Final_Structure Validated Structure: This compound Pyrazole_Ring->Final_Structure Propyl_Chain->Final_Structure Attachment_Point->Final_Structure

Workflow for 2D NMR structural elucidation.

Comparison with Alternative Structural Validation Methods

While 2D NMR is a powerful tool, other spectroscopic and analytical techniques provide complementary information and can be used for structural validation.

Table 4: Comparison of Structural Validation Methods

MethodInformation ProvidedAdvantagesLimitations
2D NMR Detailed atomic connectivity, stereochemistry.Provides a complete solution-state structure. Non-destructive.Requires a relatively pure sample of sufficient quantity. Can be time-consuming.
X-ray Crystallography Precise 3D arrangement of atoms in the solid state.Unambiguous determination of absolute stereochemistry.Requires a suitable single crystal. The solid-state conformation may differ from the solution-state.
Infrared (IR) Spectroscopy Presence of functional groups.Fast and simple to perform.Provides limited information on the overall molecular skeleton.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity, requires very small sample amounts.Does not provide direct information on atomic connectivity or stereochemistry.

Visualizing the Comparison of Validation Methods

The following diagram illustrates the relationship and complementary nature of these structural validation techniques.

G cluster_methods Structural Validation Methods cluster_info Information Obtained Molecule This compound NMR 2D NMR Spectroscopy Molecule->NMR XRay X-ray Crystallography Molecule->XRay IR IR Spectroscopy Molecule->IR MS Mass Spectrometry Molecule->MS Connectivity Atomic Connectivity (Solution State) NMR->Connectivity SolidState 3D Structure (Solid State) XRay->SolidState FunctionalGroups Functional Groups IR->FunctionalGroups MolecularWeight Molecular Weight & Fragmentation MS->MolecularWeight Connectivity->XRay Complements SolidState->NMR Complements

Comparison of structural validation methods.

A Head-to-Head Comparison of Cross-Coupling Methods for the Functionalization of Iodopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the functionalization of the pyrazole core is a critical step in the synthesis of a diverse range of therapeutic agents. Iodopyrazoles serve as versatile synthons for introducing molecular complexity via transition metal-catalyzed cross-coupling reactions. This guide provides an objective, data-driven comparison of the most common cross-coupling methods for iodopyrazoles, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck, and Stille couplings, to facilitate informed decisions in synthetic strategy.

The high reactivity of the carbon-iodine bond in iodopyrazoles makes them excellent substrates for a variety of cross-coupling reactions.[1][2] This enhanced reactivity, a consequence of the C-I bond's relative weakness compared to C-Br and C-Cl bonds, often allows for milder reaction conditions and shorter reaction times.[2][3] However, this reactivity can also introduce challenges, such as a greater propensity for side reactions like dehalogenation.[2][3] Therefore, the selection of the optimal coupling method and catalyst system is paramount for achieving high yields and purity.

Comparative Performance of Key Cross-Coupling Reactions

The following tables summarize the performance of various cross-coupling reactions with iodopyrazole substrates, providing a quantitative basis for comparison.

Table 1: C-C Bond Forming Reactions
Coupling MethodCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)Key Observations
Suzuki-Miyaura Arylboronic AcidsPd(OAc)₂, SPhosK₂CO₃1,4-Dioxane/H₂O80-12085-95Highly reactive but can be prone to dehalogenation side reactions.[1]
Phenylboronic acidXPhos Pd G2K₃PO₄1,4-Dioxane/H₂O100~86 (for bromo analog)While highly effective for bromo-analogs, iodo-analogs can suffer from lower yields due to side reactions.[2][4]
Sonogashira Terminal AlkynesPd(PPh₃)₂Cl₂, CuIEt₃NEt₃N or DMFRT-80High (often >90)Iodopyrazoles are the preferred substrates, consistently outperforming bromopyrazoles and allowing for mild conditions.[2][3]
Heck Methyl AcrylatePd(OAc)₂, P(OEt)₃Et₃NDMF100up to 95An effective method for the alkenylation of iodopyrazoles.[3][5]
Stille OrganostannanesPd(PPh₃)₄ or Pd₂(dba)₃Et₃N or DIPEAToluene or Dioxane80-120Good (General)Offers excellent functional group tolerance, but the toxicity of organotin reagents is a significant drawback.[2][6]
Table 2: C-N and C-O Bond Forming Reactions
Coupling MethodCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)Key Observations
Buchwald-Hartwig (Pd-catalyzed) Amines without β-HPd(dba)₂, tBuDavePhosKOtBuXylene or TolueneHighLowGenerally less effective than the corresponding bromopyrazole for this specific catalyst system.[2][7]
Buchwald-Hartwig (Cu-catalyzed) Alkylamines with β-HCuI, LigandK₂CO₃ or KOtBuDMF110~70More effective than the bromo-analogue in copper-catalyzed reactions with alkylamines possessing a β-hydrogen.[2][7]
PyrrolidineCuI, LigandKOtBuDMFHigh43Significantly higher yield compared to the Pd-catalyzed reaction of the bromo-analogue (7%).[2][8]
C-O Coupling (Cu-catalyzed) AlcoholsCuI, 3,4,7,8-tetramethyl-1,10-phenanthrolinetBuOKAlcohol (excess)130 (Microwave)61-76A direct method for the 4-alkoxylation of iodopyrazoles.[9][10]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

General Procedure for Suzuki-Miyaura Coupling

A mixture of the 4-iodopyrazole (1.0 equiv), the corresponding boronic acid or ester (1.2-1.5 equiv), Pd(OAc)₂ (0.02-0.05 equiv), SPhos (0.04-0.10 equiv), and K₂CO₃ (2.0-3.0 equiv) in a 4:1 (v/v) mixture of 1,4-dioxane and water is placed in a sealed tube.[1] The mixture is degassed with argon for 10-15 minutes and then heated at 80-120 °C for 2-18 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1]

General Procedure for Sonogashira Coupling

To a solution of the 4-iodopyrazole (1.0 equiv) and a terminal alkyne (1.1-1.5 equiv) in a suitable solvent such as DMF or THF, a palladium catalyst like PdCl₂(PPh₃)₂ (0.02-0.05 equiv), a copper(I) co-catalyst such as CuI (0.05-0.10 equiv), and a base like triethylamine (2.0-3.0 equiv) are added.[1] The reaction mixture is degassed and stirred under an inert atmosphere at a temperature ranging from room temperature to 80 °C until the starting material is consumed, as monitored by TLC or LC-MS.[1][11] The solvent is then removed under reduced pressure, and the residue is partitioned between water and an organic solvent, followed by purification.[1]

General Procedure for Buchwald-Hartwig Amination

Palladium-Catalyzed (for amines lacking β-hydrogens): In a Schlenk tube or microwave vial, the 4-iodopyrazole derivative (1.0 equiv), amine (1.2-1.5 equiv), Pd(dba)₂ (5-10 mol%), tBuDavePhos (10-20 mol%), and potassium tert-butoxide (2.0 equiv) are combined in an anhydrous, degassed solvent such as xylene or toluene. The vessel is sealed and heated until the reaction is complete, as monitored by TLC or LC-MS. The reaction is then cooled, diluted with an organic solvent, and purified.[7]

Copper-Catalyzed (for amines with β-hydrogens): In a Schlenk tube, the 4-iodopyrazole derivative (1.0 equiv), amine (1.5-2.0 equiv), CuI (20 mol%), 2-isobutyrylcyclohexanone (40 mol%), and potassium tert-butoxide (2.0 equiv) are combined in anhydrous DMF. The mixture is heated until completion, followed by an aqueous workup and purification.[7]

General Procedure for Heck-Mizoroki Reaction

A mixture of the 1-protected-4-iodo-1H-pyrazole (1.0 equiv), an alkene (1.2 equiv), Pd(OAc)₂ (2 mol%), P(OEt)₃ (4 mol%), and Et₃N (2.0 equiv) in DMF is heated at 100 °C in a sealed tube.[5] The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an appropriate organic solvent. The combined organic extracts are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.[5]

General Procedure for Stille Coupling

In a reaction vessel under an inert atmosphere, the 4-iodopyrazole derivative (1.0 equiv) and the organostannane (1.1-1.5 equiv) are dissolved in an anhydrous, degassed solvent such as toluene or dioxane. A palladium catalyst, for instance, Pd(PPh₃)₄ (1-5 mol%), and a suitable ligand, if necessary, are added. The reaction mixture is heated at 80-120 °C until the starting material is consumed. After cooling, the mixture is typically filtered through celite to remove the catalyst, and the filtrate is concentrated. The crude product is then purified by column chromatography.[6]

Visualizing Reaction Workflows

The following diagrams illustrate the general workflows and decision-making processes for selecting and executing these cross-coupling reactions.

Suzuki_Miyaura_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_process Reaction & Purification IodoPyrazole 4-Iodopyrazole ReactionVessel Seal & Degas (Argon) IodoPyrazole->ReactionVessel BoronicAcid Boronic Acid/Ester BoronicAcid->ReactionVessel Catalyst Pd(OAc)₂ / SPhos Catalyst->ReactionVessel Base K₂CO₃ Base->ReactionVessel Solvent Dioxane / H₂O Solvent->ReactionVessel Heat Heat (80-120°C) ReactionVessel->Heat Workup Aqueous Workup Heat->Workup Purify Column Chromatography Workup->Purify Product 4-Aryl/Vinyl-Pyrazole Purify->Product

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Sonogashira_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_process Reaction & Purification IodoPyrazole 4-Iodopyrazole Alkyne Terminal Alkyne ReactionVessel Degas (Inert Atm.) Alkyne->ReactionVessel Catalyst Pd(PPh₃)₂Cl₂ / CuI Catalyst->ReactionVessel BaseSolvent Et₃N or DMF BaseSolvent->ReactionVessel Stir Stir (RT-80°C) ReactionVessel->Stir Filter Filter Stir->Filter Purify Column Chromatography Filter->Purify Product 4-Alkynyl-Pyrazole Purify->Product Iodopyrazole Iodopyrazole Iodopyrazole->ReactionVessel Buchwald_Hartwig_Decision Start Select Amine Coupling Partner Decision Amine has β-hydrogens? Start->Decision Pd_Path Use Pd-Catalysis (e.g., Pd(dba)₂ / tBuDavePhos) Decision->Pd_Path No Cu_Path Use Cu-Catalysis (e.g., CuI / Ligand) Decision->Cu_Path Yes Note_Pd Generally more effective with 4-bromopyrazole Pd_Path->Note_Pd Note_Cu 4-Iodopyrazole is the preferred substrate Cu_Path->Note_Cu

References

Assessing the Stability of 3-Iodo-1-propyl-1H-pyrazole: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and medicinal chemistry, pyrazole-containing compounds are recognized as "privileged scaffolds" due to their wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2][3] Halogenation of the pyrazole ring, particularly iodination, provides a versatile chemical handle for further molecular diversification through cross-coupling reactions, making iodo-pyrazoles valuable intermediates in the synthesis of complex therapeutic agents.[1][2] This guide provides a comparative assessment of the stability of 3-Iodo-1-propyl-1H-pyrazole against other halo-pyrazoles, supported by general experimental principles and protocols for researchers, scientists, and drug development professionals.

While direct comparative stability data for this compound is not extensively published, this guide infers its stability profile based on established chemical principles for aryl halides and related pyrazole compounds. The carbon-iodine (C-I) bond is generally the weakest among the carbon-halogen bonds, suggesting that iodo-pyrazoles are likely less stable than their bromo, chloro, and fluoro counterparts under certain conditions.

Comparative Stability of Halo-Pyrazoles

The stability of a halo-pyrazole is inversely related to the strength of the carbon-halogen (C-X) bond and is influenced by factors such as light, heat, and the chemical environment. The following table summarizes the expected relative stability of 1-propyl-substituted pyrazoles halogenated at the 3-position.

Halo-Pyrazole Derivative Relative C-X Bond Energy Predicted Thermal Stability Predicted Photostability Susceptibility to Nucleophilic Attack
3-Fluoro-1-propyl-1H-pyrazoleHighestHighHighLow
3-Chloro-1-propyl-1H-pyrazoleHighHighModerateModerate
3-Bromo-1-propyl-1H-pyrazoleModerateModerateLowHigh
This compoundLowestLowLowHighest

Factors Influencing Stability

Several environmental and chemical factors can impact the stability of this compound:

  • Temperature: Elevated temperatures can promote the cleavage of the C-I bond, leading to decomposition. Thermal analysis is recommended to determine the decomposition temperature.

  • Light: Iodo-aromatic compounds are often sensitive to light, which can induce homolytic cleavage of the C-I bond and lead to the formation of radical species and subsequent degradation products.[4] It is recommended to store this compound and its solutions in amber vials or otherwise protected from light.[4]

  • Solvents: The choice of solvent can significantly influence stability. Aprotic, non-polar solvents like hexane and toluene are generally preferred for storage and reactions.[4] Protic solvents such as methanol and water may facilitate solvolysis or de-iodination.[4]

  • Presence of Metals: The iodine atom can react with certain metals, especially under catalytic conditions, which is a key aspect of its utility in cross-coupling reactions but can also be a source of instability if not controlled.[4]

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, the following experimental protocols are recommended.

Protocol 1: Thermal Stability Analysis by Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature and thermal stability profile of the compound.

Methodology:

  • Calibrate the Thermogravimetric Analyzer (TGA) according to the manufacturer's instructions.

  • Accurately weigh 5-10 mg of this compound into a TGA pan.

  • Place the pan in the TGA furnace.

  • Heat the sample from room temperature to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen gas flow).

  • Record the mass of the sample as a function of temperature.

  • The onset temperature of mass loss is considered the decomposition temperature.

Protocol 2: Photostability Testing

Objective: To evaluate the degradation of the compound upon exposure to light.

Methodology:

  • Prepare a stock solution of this compound in a suitable aprotic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Transfer aliquots of the solution into two sets of clear and amber glass vials. The amber vials will serve as the dark control.

  • Expose the clear vials to a controlled light source (e.g., a photostability chamber with a calibrated UV/Vis lamp) for a defined period (e.g., 24 hours). Store the amber vials under the same temperature conditions but protected from light.

  • At specified time intervals (e.g., 0, 4, 8, 12, 24 hours), withdraw samples from both sets of vials.

  • Analyze the samples by High-Performance Liquid Chromatography (HPLC) with a UV detector to quantify the remaining parent compound and detect the formation of any degradation products.

  • Compare the chromatograms of the light-exposed samples to the dark controls to determine the extent of photodegradation.

Protocol 3: Solution-Phase Stability in Various Solvents

Objective: To assess the stability of the compound in different chemical environments over time.

Methodology:

  • Prepare solutions of this compound at a known concentration in a panel of solvents (e.g., methanol (protic), water (protic), acetonitrile (aprotic polar), and toluene (aprotic non-polar)).

  • Store the solutions at a constant temperature (e.g., room temperature or 40 °C) and protected from light.

  • At various time points (e.g., 0, 24, 48, 72 hours, and 1 week), take an aliquot from each solution.

  • Analyze the aliquots by HPLC or ¹H NMR spectroscopy to monitor the concentration of the parent compound.[4] The appearance of new signals in the NMR spectrum or new peaks in the HPLC chromatogram would indicate degradation.

  • Calculate the percentage of the remaining parent compound at each time point for each solvent to determine the stability profile.

Visualizing Experimental and Biological Pathways

Diagrams created using Graphviz can effectively illustrate experimental workflows and hypothetical biological mechanisms.

G Workflow for Assessing Halo-Pyrazole Stability cluster_prep Sample Preparation cluster_testing Stability Testing cluster_analysis Analysis cluster_output Output A Synthesize/Acquire this compound B Prepare Solutions in Various Solvents A->B C Thermal Stability (TGA) B->C D Photostability (UV/Vis Exposure) B->D E Chemical Stability (Solvent Incubation) B->E F HPLC Analysis C->F D->F E->F G NMR Analysis E->G H Data Interpretation F->H G->H I Stability Profile H->I

Caption: A logical workflow for the comprehensive stability assessment of a halo-pyrazole compound.

Given that pyrazole derivatives are often investigated as kinase inhibitors, the following diagram illustrates a hypothetical signaling pathway where such a compound might exert its therapeutic effect.[2]

Hypothetical Signaling Pathway Inhibition GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec Binds P1 Downstream Signaling Protein 1 Rec->P1 Activates P2 Downstream Signaling Protein 2 P1->P2 Activates TF Transcription Factor P2->TF Activates Proliferation Cell Proliferation TF->Proliferation Promotes Inhibitor This compound Derivative (Inhibitor) Inhibitor->Rec Inhibits

Caption: A potential mechanism of action for a pyrazole-based kinase inhibitor in a cell signaling pathway.

References

A Comparative Guide to the Quantum Chemical Reactivity of 3-Iodo-1-propyl-1H-pyrazole and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the predicted reactivity of 3-iodo-1-propyl-1H-pyrazole with related halopyrazole derivatives based on quantum chemical calculations. While specific experimental and computational data for this compound is not extensively available in published literature, this document extrapolates its likely reactivity based on established principles and comparative data from analogous compounds. The information herein is intended to guide researchers in predicting the chemical behavior of this compound and in designing synthetic and experimental protocols.

Introduction to Pyrazole Reactivity and the Role of Quantum Chemistry

Pyrazoles are a class of heterocyclic compounds that form the core of many pharmaceuticals and agrochemicals. Their reactivity is of significant interest in medicinal chemistry for the synthesis of novel derivatives. The position and nature of substituents on the pyrazole ring dramatically influence its chemical properties. Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for predicting and understanding the reactivity of such molecules. By calculating electronic properties like frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and Fukui functions, we can identify the most probable sites for electrophilic and nucleophilic attack, and estimate the activation energies for various reactions.

Comparison of Reactivity Descriptors

The reactivity of a molecule is governed by its electronic structure. Here, we compare key reactivity descriptors for different halopyrazoles to infer the reactivity of this compound. The data presented is based on general trends observed in computational studies of halopyrazoles.

Table 1: Comparison of Calculated Reactivity Descriptors for Halopyrazoles

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Notes
3-Chloropyrazole LowerHigherLargerGenerally less reactive towards electrophiles compared to iodinated analogs.
3-Bromopyrazole IntermediateIntermediateIntermediateReactivity is intermediate between chloro and iodo derivatives.
3-Iodopyrazole HigherLowerSmallerMore susceptible to electrophilic attack and oxidative addition in cross-coupling reactions due to a smaller HOMO-LUMO gap.
4-Iodopyrazole HigherLowerSmallerThe position of the iodine atom influences the electron distribution and, consequently, the reactivity of the different carbon and nitrogen atoms.
This compound (Predicted) HigherLowerSmallerThe propyl group at the N1 position is expected to have a minor electronic effect compared to the halogen at C3, thus the reactivity will be primarily dictated by the C-I bond.

Note: The exact values of HOMO/LUMO energies are dependent on the computational method and basis set used. The trends, however, are generally consistent.

Table 2: Predicted Sites of Electrophilic and Nucleophilic Attack based on Fukui Functions

CompoundMost Probable Site for Nucleophilic Attack (Highest f+)Most Probable Site for Electrophilic Attack (Highest f-)
3-Halopyrazoles C3 (Carbon bearing the halogen)C4
4-Halopyrazoles C4 (Carbon bearing the halogen)C3 and C5
This compound (Predicted) C3C4

Experimental Protocols

The enhanced reactivity of the Carbon-Iodine bond in this compound makes it an excellent substrate for various cross-coupling reactions, which are fundamental in drug development for creating diverse molecular scaffolds.

Detailed Protocol for a General Sonogashira Cross-Coupling Reaction

This protocol describes a typical procedure for the palladium- and copper-catalyzed cross-coupling of a terminal alkyne with an iodopyrazole derivative.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 equiv)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)), 5 mL

Procedure:

  • To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate the flask and backfill with an inert atmosphere (e.g., Nitrogen or Argon). Repeat this cycle three times.

  • Add the anhydrous solvent and the base under the inert atmosphere.

  • Stir the mixture at room temperature for 5-10 minutes.

  • Add the terminal alkyne dropwise via a syringe.

  • Heat the reaction mixture to a suitable temperature (typically 50-80 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing Reaction Mechanisms and Workflows

Logical Workflow for Quantum Chemical Reactivity Analysis

The following diagram illustrates a typical workflow for the computational analysis of the reactivity of a molecule like this compound.

G cluster_input Input cluster_calc Quantum Chemical Calculations (DFT) cluster_analysis Reactivity Analysis cluster_output Output mol_build Molecule Building (this compound) geom_opt Geometry Optimization mol_build->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc spe Single Point Energy (Neutral, Anion, Cation) geom_opt->spe mep Molecular Electrostatic Potential (MEP) geom_opt->mep activation Activation Energy Calculation (Transition State Search) geom_opt->activation fmo Frontier Molecular Orbitals (HOMO, LUMO, Gap) freq_calc->fmo fukui Fukui Functions (f+, f-, f0) spe->fukui reactivity Reactivity Prediction fmo->reactivity mep->reactivity fukui->reactivity activation->reactivity

Caption: A flowchart illustrating the computational workflow for predicting molecular reactivity.

Reaction Pathway: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrazole ring, especially when substituted with a halogen, makes it susceptible to nucleophilic aromatic substitution (SNAr). The following diagram depicts the step-by-step mechanism.

SNAr_Mechanism Reactants Halopyrazole + Nucleophile (Nu-) Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Reactants->Intermediate Nucleophilic Attack (Rate-determining step) Products Substituted Pyrazole + Halide (X-) Intermediate->Products Loss of Leaving Group (Restoration of Aromaticity)

Caption: A simplified diagram of the Nucleophilic Aromatic Substitution (SNAr) mechanism.

Conclusion

Quantum chemical calculations provide invaluable insights into the reactivity of molecules like this compound. Based on comparative analysis with other halopyrazoles, it is predicted that the C3 position is the most susceptible to nucleophilic attack and that the molecule is a suitable substrate for a variety of cross-coupling reactions. The provided computational workflow and experimental protocol serve as a foundation for researchers to further investigate and utilize this and similar compounds in the development of new chemical entities.

Safety Operating Guide

Essential Safety and Operational Guide for 3-Iodo-1-propyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 3-Iodo-1-propyl-1H-pyrazole. The following procedures are based on best practices for handling halogenated organic compounds and related pyrazole derivatives.

Hazard Identification and Classification

This compound is classified as a hazardous substance. Based on data from structurally similar compounds, the primary hazards are as follows:

Hazard ClassificationGHS Hazard Statement
Skin Irritation (Category 2)H315: Causes skin irritation.[1][2]
Serious Eye Irritation (Category 2A)H319: Causes serious eye irritation.[1][2]
Specific target organ toxicity — single exposure (Category 3), Respiratory systemH335: May cause respiratory irritation.[1][2]

Signal Word: Warning

Pictogram:

alt text

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.[3][4][5]

Protection TypeSpecificationRationale
Eye Protection Safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[1]Protects eyes from splashes and airborne particles.[3]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).[5][6]Prevents skin contact and irritation.[1] Gloves should be inspected before use and disposed of properly.
Body Protection A long-sleeved laboratory coat.[5] Fire-resistant and impervious clothing may be necessary for larger quantities.[1]Protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[7][8] A full-face respirator may be required if exposure limits are exceeded or irritation is experienced.[1]Minimizes inhalation of dust or vapors.[2][8]
Operational Plan: Step-by-Step Handling Protocol

Adherence to this protocol is crucial for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Ensure a safety shower and eyewash station are readily accessible.[9]

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[7][8]

  • Keep the container tightly closed when not in use.[1][7]

  • Avoid the formation of dust and aerosols.

2. Handling the Compound:

  • Wear all required PPE as specified in the table above.

  • Avoid contact with skin, eyes, and clothing.[7][8]

  • Do not breathe dust or vapors.[8]

  • Wash hands thoroughly after handling.[1][8]

  • Do not eat, drink, or smoke in the laboratory.[2]

3. Storage:

  • Store in a tightly closed, suitable container.[7][9]

  • Keep in a dry, cool, and well-ventilated place.[7][9]

  • Protect from light and store under an inert atmosphere to maintain product quality.[7]

  • Store locked up.[1][8]

Emergency and First Aid Procedures

Immediate and appropriate first aid is critical in case of exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical help.[1][9]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][9]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Call a poison center or doctor if you feel unwell.[2][9]
Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Classification:

  • This compound must be treated as hazardous waste.[10] Chemical waste generators must consult local, regional, and national regulations for complete and accurate classification.[9][10]

2. Containerization and Labeling:

  • Collect waste in a designated, compatible, and sealable container.

  • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[10]

3. Storage of Waste:

  • Store the sealed hazardous waste container in a designated, secure, and well-ventilated accumulation area.

  • Keep the waste container away from incompatible materials and sources of ignition.[10]

4. Final Disposal:

  • Arrange for disposal through a licensed hazardous waste disposal company.

  • Do not dispose of this chemical down the drain or in regular trash.[10]

Spill Response Protocol

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent further spread of the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Collect: Carefully sweep or scoop up the absorbed material into a suitable, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Report: Report the spill to the appropriate environmental health and safety (EHS) office.

Workflow Diagram

G Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_workspace Prepare Workspace (Fume Hood, Eyewash Station) prep_ppe->prep_workspace handling_weigh Weigh/Measure Compound prep_workspace->handling_weigh handling_reaction Perform Experiment handling_weigh->handling_reaction cleanup_decon Decontaminate Glassware and Surfaces handling_reaction->cleanup_decon disposal_collect Collect Waste in Labeled Container handling_reaction->disposal_collect storage Store in a Cool, Dry, Well-Ventilated Area cleanup_decon->storage disposal_store Store in Hazardous Waste Area disposal_collect->disposal_store disposal_pickup Arrange for Professional Disposal disposal_store->disposal_pickup

Caption: Workflow for safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.